2-(Oxetan-3-yl)ethanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(oxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOMVZHWFXVFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445595 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251922-46-0 | |
| Record name | 2-(oxetan-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxetan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Oxetan-3-yl)ethanol chemical properties
An In-Depth Technical Guide to 2-(Oxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 251922-46-0), a pivotal building block in contemporary medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif for its ability to confer significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This document details the core chemical properties, spectroscopic signature, synthesis, and reactivity of this compound. Furthermore, it offers field-proven insights into its strategic application in drug discovery, presenting detailed protocols and workflows for its incorporation into lead compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the oxetane scaffold.
Introduction: The Strategic Value of the Oxetane Motif
In the landscape of drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring has garnered substantial interest as a "magic fragment" for its capacity to address common liabilities in drug candidates.[1][2] Unlike its unstable and unsaturated counterpart, 2H-oxete, the saturated oxetane ring is a robust and versatile tool for molecular design.[1]
The strategic incorporation of an oxetane can profoundly influence a molecule's profile:
-
Bioisosterism : The oxetane unit is frequently employed as a polar bioisostere for less desirable functional groups like gem-dimethyl and carbonyl groups.[3][4][5] It occupies a similar steric volume to a gem-dimethyl group but introduces polarity, which can enhance solubility and block metabolically labile C-H bonds.[1]
-
Solubility Enhancement : Replacing a lipophilic group with an oxetane can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[4][6]
-
Metabolic Stability : The oxetane ring is generally resistant to metabolic degradation, offering a strategy to improve the half-life of a drug candidate.[4][6]
-
Reduced Lipophilicity : The inherent polarity of the oxetane moiety reduces a compound's overall lipophilicity (LogD), which can be beneficial for minimizing off-target toxicity.[1][6]
-
pKa Modulation : Due to the electron-withdrawing nature of the ether oxygen, an oxetane placed near an amine can significantly lower its basicity (pKa), a powerful tactic for mitigating issues like hERG channel inhibition.[1][7]
This compound serves as a primary building block, providing a convenient two-carbon linker to this highly valuable heterocyclic system, enabling its facile incorporation into a wide array of molecular scaffolds.[8]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, reflecting its utility as a polar, liquid building block suitable for various synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 251922-46-0 | [9][10] |
| Molecular Formula | C₅H₁₀O₂ | [9][11] |
| Molecular Weight | 102.13 g/mol | [8][9][10] |
| Physical Form | Liquid | [10] |
| Boiling Point | 206 °C (at 760 mmHg) | [8][9] |
| Density | 1.051 g/cm³ | [9] |
| Flash Point | 96 °C | [9] |
| Polar Surface Area (PSA) | 29.5 Ų | [9] |
| XLogP3 | 0.01520 | [9] |
| InChI Key | LBOMVZHWFXVFLY-UHFFFAOYSA-N | [9][10] |
The low XLogP3 value and significant polar surface area underscore the compound's hydrophilic nature, a key attribute it imparts to larger molecules.
Spectroscopic Signature and Characterization
While authenticated spectra require empirical measurement, the expected spectroscopic signature of this compound can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and quality control.
Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | -OH | δ 1.5-3.0 ppm (broad singlet) | Exchangeable proton of the primary alcohol. |
| -CH₂ -OH | δ 3.6-3.8 ppm (triplet) | Methylene protons adjacent to the hydroxyl group. | |
| -CH₂ -CH₂- | δ 1.7-1.9 ppm (quartet) | Methylene protons adjacent to the oxetane and the alcohol-bearing carbon. | |
| Oxetane CH | δ 3.0-3.3 ppm (multiplet) | Methine proton on the oxetane ring, deshielded by two ether linkages. | |
| Oxetane CH₂ | δ 4.3-4.7 ppm (multiplet) | Diastereotopic methylene protons of the oxetane ring, deshielded by the ether oxygen. | |
| ¹³C NMR | -C H₂-OH | δ ~60 ppm | Carbon of the primary alcohol. |
| -C H₂-CH₂- | δ ~35 ppm | Aliphatic linker carbon. | |
| Oxetane C H | δ ~38 ppm | Methine carbon of the oxetane ring. | |
| Oxetane C H₂ | δ ~75 ppm | Methylene carbons of the oxetane ring, significantly deshielded by the oxygen atom. | |
| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |
| C-H Stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds. | |
| C-O Stretch | 1050-1150 cm⁻¹ (strong) | Strong absorbance from both the alcohol and the cyclic ether C-O bonds. |
Causality Behind Predictions: The chemical shifts in NMR are governed by the electronic environment of the nuclei.[12] In this compound, the electronegative oxygen atoms in the oxetane ring and the hydroxyl group cause significant deshielding (downfield shifts) for adjacent protons and carbons.[13] The complex splitting patterns (multiplicity) arise from spin-spin coupling between non-equivalent neighboring protons, as dictated by the n+1 rule.[13] The diastereotopic nature of the oxetane ring protons, due to the chiral center at C3, is expected to result in more complex multiplets than simple first-order patterns.
Synthesis and Reactivity
Plausible Synthetic Approach
This compound is a derivative that can be accessed from commercially available oxetane precursors. A robust and logical synthetic route would involve the chain extension of oxetan-3-one followed by reduction. This approach leverages well-established and high-yielding chemical transformations.
Caption: A plausible multi-step synthesis of this compound.
Protocol: Synthesis via Horner-Wadsworth-Emmons Olefination and Reduction
Causality: This protocol is designed for efficiency and control. The Horner-Wadsworth-Emmons reaction is a reliable method for forming a carbon-carbon double bond from a ketone, creating the necessary two-carbon extension.[14] Catalytic hydrogenation provides a clean and selective method to reduce the alkene without affecting the ester or the oxetane ring. Finally, a powerful reducing agent like LiAlH₄ is required for the complete reduction of the stable ethyl ester to the primary alcohol.
-
Step 1: Synthesis of Ethyl (oxetan-3-ylidene)acetate.
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases, forming the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the target alkene.
-
-
Step 2: Synthesis of Ethyl (oxetan-3-yl)acetate.
-
Dissolve the product from Step 1 in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or ¹H NMR until the disappearance of the alkene signals.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step.
-
-
Step 3: Synthesis of this compound.
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under argon, add a solution of the ester from Step 2 in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor completion by TLC. Upon completion, cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield this compound.
-
Chemical Reactivity
The reactivity of this compound is dominated by its primary alcohol and the strained oxetane ring.
-
Reactions of the Hydroxyl Group : The primary alcohol can undergo standard transformations such as oxidation (to the corresponding aldehyde or carboxylic acid), esterification, and etherification (e.g., Williamson ether synthesis).
-
Oxetane Ring Stability : The oxetane ring is generally stable under neutral and basic conditions. However, its significant ring strain (~25.5 kcal/mol) makes it susceptible to ring-opening reactions under Lewis or Brønsted acidic conditions, a property that can be exploited synthetically.[15]
Caption: Primary reaction pathways for this compound.
Application in Medicinal Chemistry: A Practical Workflow
A common task for a medicinal chemist is to append a solubilizing group to a lipophilic aromatic core. This compound is an ideal reagent for this via O-alkylation.
Protocol: Incorporation via Mitsunobu Reaction
Causality: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry (though not relevant for this achiral alcohol). It is chosen here because it proceeds under mild, neutral conditions, which is ideal for complex substrates that may be sensitive to the strong bases required for a Williamson ether synthesis.
-
Setup : To a solution of the phenolic substrate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction typically proceeds with a visible color change from yellow/orange to pale yellow.
-
Monitoring : Monitor the consumption of the starting phenol by TLC or LC-MS.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the crude residue directly by column chromatography. The triphenylphosphine oxide and reduced hydrazo-ester byproducts are typically removed effectively by silica gel chromatography.
Caption: A standard experimental workflow for Mitsunobu etherification.
Safety, Handling, and Storage
This compound is a hazardous chemical and requires careful handling in a laboratory setting.[10]
| Hazard Class | GHS Code | Description |
| Physical | H227 | Combustible liquid |
| Health | H301 | Toxic if swallowed |
| H315 | Causes skin irritation | |
| H318 | Causes serious eye damage | |
| Environmental | H412 | Harmful to aquatic life with long-lasting effects |
-
Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid contact with skin and eyes and prevent inhalation of vapors.[17]
-
Storage : Store in a tightly sealed container in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[10] Keep away from heat, sparks, and open flames.[17]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[16]
Conclusion
This compound is more than a simple alcohol; it is a strategically designed building block that provides a direct route to incorporating the medicinally advantageous oxetane moiety. Its well-defined physicochemical properties, predictable reactivity, and proven utility make it an indispensable tool for medicinal chemists. By leveraging this reagent, researchers can systematically enhance the drug-like properties of lead compounds, addressing critical challenges in solubility, metabolic stability, and lipophilicity, thereby accelerating the journey from discovery to clinical development.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4517–4521. [Link]
- Gomtsyan, A., & Lee, C. H. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12389–12437. [Link]
- ChemBK. (n.d.). This compound.
- Chemexper. (n.d.). This compound - Free SDS search.
- MySkinRecipes. (n.d.). This compound.
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
- Stepan, A. F., Larionov, O. V., & de Kloe, G. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4945–4949. [Link]
- ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF.
- ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
- Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Google Patents. (n.d.). CN102212044A - Synthesis method for oxetane compounds.
- The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- ChemistryStudent. (2024, March 2). H-NMR Spectra of Ethanol explained (peak splitting). [Link]
- ResearchGate. (n.d.). Isotopomers of ethanol detected by ²H NMR spectroscopy and the respective isotopic ratios.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 251922-46-0 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 16. fishersci.com [fishersci.com]
- 17. leap.epa.ie [leap.epa.ie]
An In-Depth Technical Guide to 2-(Oxetan-3-yl)ethanol (CAS: 251922-46-0) for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the more recent additions to the medicinal chemist's toolbox is the oxetane ring, a four-membered cyclic ether that has garnered significant attention for its unique conformational constraints and ability to modulate key drug-like properties. This guide focuses on a particularly valuable derivative, 2-(Oxetan-3-yl)ethanol (CAS: 251922-46-0), a versatile building block that is increasingly being incorporated into complex bioactive molecules. Its structure, featuring a primary alcohol extending from the 3-position of the oxetane ring, provides a convenient handle for synthetic elaboration, making it an attractive starting material for the synthesis of a diverse array of compounds. This document aims to provide a comprehensive technical overview of this compound, encompassing its fundamental properties, synthesis, and applications, with a particular focus on its role in the development of next-generation therapeutics.
Physicochemical Properties: A Quantitative Overview
The utility of any chemical building block is fundamentally dictated by its intrinsic physical and chemical characteristics. This compound is a colorless to light yellow liquid at room temperature, possessing a unique combination of polarity and moderate lipophilicity, which are desirable attributes in drug design. A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 251922-46-0 | |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 206 °C | |
| Density | 1.051 g/mL | |
| Flash Point | 96 °C | |
| Solubility | Soluble in polar solvents | |
| SMILES | C1COCC1CCO | |
| InChI Key | LBOMVZHWFXVFLY-UHFFFAOYSA-N |
The Oxetane Moiety in Drug Discovery: A Paradigm Shift in Molecular Design
The incorporation of the oxetane motif, and by extension this compound, into drug candidates is a strategic decision driven by the desire to optimize pharmacokinetic and pharmacodynamic profiles. The strained four-membered ring imparts a distinct three-dimensional character to molecules, which can lead to improved target engagement and selectivity. Furthermore, the oxetane unit is known to enhance aqueous solubility, reduce metabolic liability, and improve cell permeability, thereby overcoming common hurdles in drug development.
Mechanism of Property Modulation: A Causal Explanation
The advantageous properties conferred by the oxetane ring can be attributed to several factors:
-
Increased Polarity and Reduced Lipophilicity: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, increasing the overall polarity of the molecule. This can lead to improved aqueous solubility, a critical factor for oral bioavailability.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functional groups. This increased stability can lead to a longer in vivo half-life and a more favorable dosing regimen.
-
Conformational Rigidity: The strained nature of the four-membered ring restricts the conformational freedom of the molecule. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.
Case Study: this compound in the Synthesis of GPR35 Modulators
A compelling example of the application of this compound is its use as a key intermediate in the synthesis of modulators of G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that has been implicated in a variety of physiological processes, and its modulation holds therapeutic promise for a range of diseases. A patent for GPR35 modulators describes the use of this compound in the construction of novel bicyclic heteroaryl compounds.
GPR35 Signaling Pathway
Caption: Simplified GPR35 signaling pathway.
Experimental Protocol: Synthesis of this compound
The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound via the catalytic hydrogenation of 3-(2-(benzyloxy)ethyl)oxetane. This self-validating system ensures a high-purity product suitable for further synthetic applications.
Materials and Equipment:
-
3-(2-(Benzyloxy)ethyl)oxetane
-
10% Palladium on activated carbon (Pd/C)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-(benzyloxy)ethyl)oxetane (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution. The catalyst should be handled in a fume hood and away from flammable solvents as it can be pyrophoric.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the system with hydrogen (typically to 1-3 atm, or use a balloon filled with hydrogen) and begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 24-48 hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a membrane filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is typically the desired this compound, which can be further purified by distillation if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion: A Promising Future in Drug Discovery
This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features and ability to impart favorable physicochemical properties make it an attractive component for the design of novel therapeutics. As our understanding of the benefits of incorporating the oxetane moiety grows, we can anticipate that this compound will play an increasingly important role in the development of the next generation of innovative medicines. This guide provides a foundational understanding for researchers and drug development professionals to confidently and effectively utilize this promising compound in their synthetic endeavors.
References
The Oxetane Motif: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique conformational rigidity, polarity, and ability to act as a versatile bioisostere have propelled its integration into numerous drug discovery programs. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core synthetic strategies for accessing oxetane-containing compounds. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and explore the profound impact of this scaffold on the physicochemical properties of bioactive molecules.
The Rise of the Oxetane: More Than Just a Strained Ring
Historically, the synthesis of four-membered rings like oxetanes was often approached with caution due to inherent ring strain. However, pioneering work, notably by Carreira and colleagues, illuminated the remarkable stability and advantageous properties of appropriately substituted oxetanes, sparking an "oxetane rush" in the medicinal chemistry community.[1][2] The value of the oxetane scaffold lies in its multifaceted nature:
-
Bioisosterism: Oxetanes, particularly 3,3-disubstituted variants, are excellent bioisosteres for gem-dimethyl and carbonyl groups.[1][2][3] This substitution can enhance metabolic stability and aqueous solubility without the lipophilic penalty associated with gem-dimethyl groups.[1][2][4]
-
Improved Physicochemical Properties: The incorporation of an oxetane can significantly enhance aqueous solubility, modulate lipophilicity (LogD), and improve metabolic clearance.[1][5][6] The polar nature of the ether oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets.[3]
-
Modulation of Basicity: The strong inductive electron-withdrawing effect of the oxetane ring can decrease the pKa of proximal amines, a valuable tool for fine-tuning the ionization state of drug candidates at physiological pH.[1][3]
-
Increased sp³ Character: In an era where "flat" molecules are often associated with promiscuous binding and poor pharmacokinetic profiles, the inherent three-dimensionality of the oxetane ring offers a route to molecules with improved spatial complexity.[7]
The successful integration of oxetanes is evidenced by their presence in numerous clinical candidates and the recently approved drug, rilzabrutinib.[6][8]
Core Synthetic Strategies for Oxetane Ring Construction
The synthesis of the oxetane ring poses challenges due to the combination of ring strain and the kinetics of cyclization.[9] However, a diverse array of methodologies has been developed to access variously substituted oxetanes.
Intramolecular Cyclization: The Workhorse Approach
The most common strategy for forming the oxetane ring is through intramolecular cyclization, primarily via the Williamson ether synthesis. This involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group.
Logical Workflow for Williamson Etherification
Caption: General workflow for oxetane synthesis via Williamson etherification.
A key consideration in this approach is the selective activation of one of the hydroxyl groups in the 1,3-diol precursor. This can be achieved through protecting group strategies or, in some cases, by leveraging the differential reactivity of primary versus secondary alcohols.
Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane [5]
This protocol outlines a common sequence for preparing 3,3-disubstituted oxetanes, which are particularly valuable in medicinal chemistry.
Step 1: Diol Formation
-
To a solution of a substituted dimethyl malonate in anhydrous THF, add LiBH₄ portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with aqueous HCl (1 M) at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diol.
Step 2: Monotosylation
-
Dissolve the diol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) portionwise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into cold aqueous HCl (1 M) and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the monotosylated intermediate.
Step 3: Cyclization
-
Dissolve the monotosylated diol in anhydrous THF or DMF and cool to 0 °C.
-
Add sodium hydride (NaH) (1.2 equivalents) portionwise.
-
Stir at room temperature for 1-3 hours until the reaction is complete.
-
Carefully quench with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the resulting oxetane by distillation or column chromatography.
The Paternò–Büchi Reaction: A Photochemical Approach
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[10][11] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the ground-state alkene.[12]
Mechanism of the Paternò–Büchi Reaction
Caption: Simplified mechanism of the Paternò–Büchi reaction.
The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be complex and are influenced by the electronic nature of the reactants and the stability of the intermediate diradical.[12] Recent advances have focused on using visible light and photosensitizers to make the reaction more accessible and controllable.[13]
Protocol 2: Synthesis of a Spirocyclic Oxetane via Paternò–Büchi Reaction [14]
This protocol is adapted from a method to create functionalized spirocyclic oxetanes, which are of growing interest in drug design.
Step 1: Reaction Setup
-
In a quartz reaction vessel, dissolve the cyclic ketone (e.g., cyclohexanone) and the alkene (e.g., maleic anhydride) in an appropriate solvent like acetonitrile or p-xylene. Note: p-xylene can suppress competing alkene dimerization.[14]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
Step 2: Photolysis
-
Irradiate the solution with a medium-pressure mercury lamp (typically >300 nm to excite the ketone) while maintaining a constant temperature (e.g., 20 °C) using a cooling bath.
-
Monitor the reaction progress by GC-MS or ¹H NMR analysis of aliquots.
Step 3: Workup and Purification
-
Once the starting material is consumed or conversion plateaus, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product mixture by column chromatography on silica gel to isolate the spirocyclic oxetane diastereomers.
Emerging Synthetic Methodologies
The demand for diverse oxetane building blocks has spurred the development of novel synthetic strategies.
-
C-C Bond Forming Cyclizations: An alternative to the traditional C-O bond formation, this strategy involves the cyclization of a precursor where the final bond formed is a C-C bond, expanding the range of accessible substitution patterns, particularly for 2-substituted oxetanes.[9]
-
Ring Expansion of Epoxides: The ring expansion of epoxides using sulfonium or sulfoxonium ylides (Corey-Chaykovsky reaction) provides a route to oxetanes.[9][15] This method is particularly useful for generating chiral oxetanes from enantiopure epoxides.
-
Biocatalysis: Recent breakthroughs have demonstrated the use of engineered halohydrin dehalogenase enzymes for the enantioselective formation and ring-opening of oxetanes.[16][17][18] This biocatalytic platform offers high efficiency and excellent enantioselectivity, providing access to valuable chiral building blocks.[19]
Table 1: Comparison of Core Oxetane Synthetic Strategies
| Method | Key Transformation | Common Precursors | Advantages | Limitations |
| Williamson Etherification | Intramolecular Sₙ2 | 1,3-Diols, Halohydrins | Widely applicable, reliable, good for 3,3-disubstitution | Requires multi-step precursor synthesis, potential for elimination side reactions |
| Paternò–Büchi Reaction | [2+2] Photocycloaddition | Carbonyls, Alkenes | Direct, atom-economical, access to complex structures | Often gives mixtures of regio/stereoisomers, requires specialized equipment |
| Epoxide Ring Expansion | Ylide-mediated expansion | Epoxides, Sulfonium ylides | Stereospecific, good for chiral synthesis | Limited to specific substitution patterns, ylide preparation |
| Biocatalysis | Enzymatic cyclization | Dihalogenated alcohols | High enantioselectivity, mild conditions, sustainable | Substrate scope limited by enzyme, requires enzyme development |
Reactivity and Derivatization: The Oxetane as a Synthetic Intermediate
While valued for their stability in a physiological context, the inherent ring strain of oxetanes allows for selective ring-opening reactions under specific conditions, making them useful synthetic intermediates.[13][20] These reactions typically proceed via nucleophilic attack at one of the ring carbons, often activated by a Lewis or Brønsted acid.[13][21]
The regioselectivity of the ring-opening is a critical consideration. Nucleophilic attack generally occurs at the less sterically hindered carbon in an Sₙ2-type fashion.[20][21] The ability to control this regioselectivity opens pathways to a variety of 1,3-difunctionalized compounds.
Diagram of Oxetane Ring-Opening Pathways
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chigroup.site [chigroup.site]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 11. Paterno-Buechi Reaction [organic-chemistry.org]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 14. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalytic enantioselective formation and ring-opening of oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biocatalytic enantioselective formation and ring-opening of oxetanes | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
The Oxetane Ring in Organic Chemistry: A Strategic Guide for Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has rapidly evolved from a synthetic curiosity into a highly valued structural motif in modern medicinal chemistry. Its distinctive conformational and electronic characteristics present a compelling alternative to more conventional functional groups, empowering chemists to address persistent challenges in drug design, including metabolic instability and suboptimal solubility. This in-depth technical guide provides a comprehensive analysis of the synthesis, reactivity, and strategic deployment of oxetanes in drug discovery. It is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and practical, step-by-step protocols for the seamless integration of this strained yet advantageous ring system into lead compounds.
Introduction: The Ascendancy of the Oxetane Moiety
The oxetane ring is a saturated heterocycle composed of three carbon atoms and one oxygen atom. For many years, the inherent ring strain of this four-membered system, estimated at approximately 25 kcal/mol, fostered a perception of instability and synthetic difficulty, thereby limiting its application in drug design.[1] However, this perspective has undergone a significant transformation. The ring strain, while substantial, does not inherently lead to kinetic instability but instead confers a unique array of properties that are exceptionally beneficial for medicinal chemistry.[2]
The constrained C-O-C bond angle of roughly 90° and the puckered conformation of the oxetane ring result in a distinct three-dimensional geometry.[1] When incorporated into a molecule, an oxetane can function as a "metabolic shield," effectively blocking sites that are prone to oxidative metabolism. Moreover, the polar oxygen atom can participate in hydrogen bonding interactions, which can enhance aqueous solubility and target engagement. Concurrently, the rigid scaffold can help to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty associated with binding.
Strategic Advantages of Oxetanes in Drug Design
The incorporation of an oxetane ring can serve as a potent strategy to overcome several critical hurdles in the drug discovery process:
-
Metabolic Stability: The substitution of metabolically vulnerable groups, such as gem-dimethyl or isopropyl moieties, with an oxetane can markedly increase a compound's half-life. The oxetane ring itself is generally resistant to degradation by cytochrome P450-mediated oxidation.
-
Aqueous Solubility: The introduction of the polar oxetane motif can substantially enhance the aqueous solubility of a compound, a pivotal factor for oral bioavailability. This approach is often more efficacious than the addition of traditional solubilizing groups like amines or alcohols.[3]
-
Lipophilicity and pKa Modulation: Oxetanes can act as effective isosteres for carbonyl groups, providing a less basic and more metabolically robust alternative.[4] The substitution pattern on the oxetane ring can be fine-tuned to modulate the lipophilicity and pKa of adjacent functional groups.[5]
-
Conformational Rigidity: The constrained nature of the oxetane ring can pre-organize a molecule into a bioactive conformation, which can lead to improvements in both potency and selectivity.
Synthesis of Oxetane Rings
The escalating importance of oxetanes has catalyzed the development of a wide array of synthetic methodologies. The selection of a synthetic route is contingent upon the desired substitution pattern and the overall complexity of the target molecule.
The Williamson Ether Synthesis
One of the most established and dependable methods for constructing the oxetane ring is the intramolecular Williamson ether synthesis. This approach entails the cyclization of a 1,3-halohydrin or a related substrate under basic conditions.[6]
Experimental Protocol: Synthesis of 3-Phenyloxetane
-
Step 1: Synthesis of 1-chloro-3-phenylpropan-2-ol. To a solution of styrene oxide (1.0 eq) in a suitable solvent such as diethyl ether, add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise at 0 °C. Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Step 2: Cyclization. To the crude 1-chloro-3-phenylpropan-2-ol, add a strong base such as sodium hydride (1.2 eq) portion-wise at 0 °C in a polar aprotic solvent like THF. Allow the reaction to warm to room temperature and stir overnight.
-
Step 3: Work-up and Purification. Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyloxetane.
[2+2] Photocycloaddition (Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane.[7][8] This reaction is particularly advantageous for accessing highly substituted and structurally intricate oxetanes. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties of the reactants and the stability of the diradical intermediates.[9]
Mechanism of the Paternò-Büchi Reaction
-
Photoexcitation: The carbonyl compound absorbs a photon, which promotes an n → π* transition to form an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
Alkene Addition: The excited carbonyl (in either the singlet or triplet state) adds to the ground-state alkene to form a diradical intermediate.
-
Ring Closure: Intramolecular radical recombination of the diradical intermediate results in the formation of the oxetane ring.
Caption: The Paternò-Büchi reaction mechanism.
Reactivity of Oxetane Rings
The reactivity of oxetanes is primarily characterized by ring-opening reactions, which are driven by the release of ring strain.[10] These reactions can be initiated by electrophiles, nucleophiles, or radicals, offering a versatile platform for subsequent functionalization.[11]
Acid-Catalyzed Ring Opening
In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane is protonated or coordinated, which activates the ring for nucleophilic attack.[12] The regioselectivity of the ring opening is contingent upon the substitution pattern and the nature of the nucleophile.
-
For primary and secondary oxetanes: The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
-
For tertiary oxetanes: The reaction can proceed through an SN1-like mechanism, involving the formation of a stabilized carbocation at the more substituted carbon.
Caption: Acid-catalyzed ring opening of an oxetane.
Experimental Protocol: Acid-Catalyzed Ring Opening of 2-Phenyloxetane with Methanol
-
Step 1: Reaction Setup. To a solution of 2-phenyloxetane (1.0 eq) in methanol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Step 3: Work-up and Purification. Neutralize the reaction with a mild base, such as sodium bicarbonate solution. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding 1,3-diol monomethyl ether.
Base-Catalyzed Ring Opening
Ring opening under basic conditions is less frequent and generally necessitates a highly activated oxetane or a very potent nucleophile.[13] The reaction proceeds via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms of the oxetane ring.
Oxetanes as Bioisosteres in Medicinal Chemistry
A primary application of oxetanes in drug discovery is their use as bioisosteres for other common functional groups.[4] This strategy facilitates the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.
Oxetane as a gem-Dimethyl Group Bioisostere
The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can result in a significant improvement in aqueous solubility and metabolic stability.[14] The polar oxygen atom of the oxetane can function as a hydrogen bond acceptor, while the steric bulk of the ring can shield adjacent sites from metabolism.
| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane |
| Polarity | Non-polar | Polar |
| Solubility | Low | High |
| Metabolic Stability | Often labile | Generally stable |
| Hydrogen Bonding | None | Acceptor |
Oxetane as a Carbonyl Group Bioisostere
Oxetanes can also serve as effective bioisosteres for carbonyl groups.[15] This substitution can lead to enhanced metabolic stability and a reduction in the basicity of adjacent nitrogen atoms, which can be advantageous for optimizing a drug's pharmacokinetic profile.
| Property | Carbonyl Group | Oxetane Ring |
| Polarity | Polar | Polar |
| Hydrogen Bonding | Acceptor | Acceptor |
| Metabolic Stability | Susceptible to reduction | Generally stable |
| Basicity of Adjacent Amine | Higher | Lower |
Case Studies: Oxetane-Containing Drugs
The successful application of oxetanes in drug design is exemplified by several clinical candidates and approved drugs.[16]
-
Paclitaxel (Taxol®): This renowned anticancer agent features a complex tetracyclic core that includes an oxetane ring. The oxetane is indispensable for its microtubule-stabilizing activity.
-
Rilzabrutinib: Recently approved for the treatment of immune thrombocytopenia, this drug incorporates an oxetane moiety to enhance its physicochemical properties.[16]
-
Ziresovir: A clinical candidate for the treatment of respiratory syncytial virus (RSV) infection, ziresovir leverages an oxetane to improve its pharmacokinetic profile.[16]
Conclusion and Future Outlook
The oxetane ring has transitioned from a synthetic novelty to an invaluable tool in the medicinal chemist's repertoire. Its unique combination of properties enables the rational design of drug candidates with enhanced metabolic stability, solubility, and potency. The ongoing development of novel synthetic methods for the construction and functionalization of oxetanes will undoubtedly pave the way for the discovery of new and innovative therapeutics. As our understanding of the nuanced interplay between structure and function continues to deepen, the strategic incorporation of the oxetane motif is poised to assume an increasingly pivotal role in the future of drug discovery.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- Nishimura, T., & Unni, A. K. (2017). Reactions of Oxetanes. In Science of Synthesis: Knowledge Updates 2017/2 (pp. 379-418). Georg Thieme Verlag.
- Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- Showell, G. A., & Mills, J. S. (2003). The role of isosterism in medicinal chemistry. Drug discovery today, 8(12), 551-556.
- Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-13. [Link]
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the bioisosteric approach to the discovery of a novel class of potent and orally bioavailable factor Xa inhibitors: 3-((1R, 2S)-2-hydroxycyclohexyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide and its analogues. Journal of medicinal chemistry, 55(7), 3389-3405.
- Wang, M. M., Cornett, B., Nettles, J., Liotta, D. C., & Snyder, J. P. (2000). The Oxetane Ring in Taxol. The Journal of Organic Chemistry, 65(4), 1059-1068.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
- Wikipedia contributors. (2023, November 13). Paternò–Büchi reaction. In Wikipedia, The Free Encyclopedia.
- D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction—a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2096-2137. [Link]
- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal.
- Brzęczek, A., & Gryko, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-140. [Link]
- Stepan, A. F., Larsson, O. M., & Kalgutkar, A. S. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 755-760. [Link]
- D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction—a comprehensive review. Photochemical & Photobiological Sciences, 18(9), 2096-2137.
- Scott, J. S., & Williams, G. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 8(12), 2187-2192. [Link]
- Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Chemistry university. (2021, February 4). Reactions of Oxetanes [Video]. YouTube. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 8. Paterno-Buechi Reaction [organic-chemistry.org]
- 9. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. radtech.org [radtech.org]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-(Oxetan-3-yl)ethanol: A Versatile Building Block in Modern Drug Discovery
Abstract
The oxetane motif has emerged as a highly valuable structural unit in contemporary medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. This guide provides a detailed examination of 2-(Oxetan-3-yl)ethanol, a key exemplar of a functionalized oxetane building block. We will explore its structural characteristics, nomenclature, and physicochemical properties. A comprehensive overview of a robust synthetic protocol is presented, alongside an analysis of its spectroscopic data. The underlying principles of the oxetane ring's utility as a bioisostere and its impact on metabolic stability and aqueous solubility are discussed, contextualizing the importance of this compound for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Oxetane Moiety
In the landscape of drug discovery, the pursuit of novel molecular architectures that enhance therapeutic profiles is perpetual. The four-membered cyclic ether, oxetane, has garnered significant attention for its unique combination of properties.[1] Unlike more flexible acyclic ethers or larger cyclic analogues like tetrahydrofuran (THF), the oxetane ring possesses a notable degree of ring strain (approximately 106 kJ/mol), which influences its chemical reactivity and conformational behavior.[2]
From a medicinal chemistry perspective, the incorporation of an oxetane ring can lead to profound improvements in a drug candidate's profile. It is often employed as a polar surrogate for gem-dimethyl or carbonyl groups. This substitution can enhance aqueous solubility, a critical factor for bioavailability, while simultaneously improving metabolic stability by blocking sites susceptible to oxidative metabolism.[3] The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, further influencing molecular interactions and solubility.[3] Given these benefits, functionalized oxetanes like this compound are increasingly sought-after building blocks for the synthesis of next-generation therapeutics.
Core Compound Analysis: this compound
IUPAC Nomenclature and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of an oxetane ring substituted at the 3-position with an ethanol group.
-
Molecular Formula: C₅H₁₀O₂
-
Molecular Weight: 102.13 g/mol
-
CAS Number: 251922-46-0
The structure of this compound is depicted in the diagram below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application in organic synthesis and drug development, influencing factors such as reaction conditions, solubility, and formulation.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 206 °C | [4] |
| Density | 1.051 g/cm³ | [4] |
| Flash Point | 96 °C | [4] |
| pKa | 14.95 ± 0.10 (Predicted) | [4] |
| Storage | 2-8°C, sealed in a dry environment | [4] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the debenzylation of a protected precursor, 3-[2-(benzyloxy)ethyl]oxetane. This approach is advantageous as it utilizes a stable protecting group for the primary alcohol, which can be cleanly removed in the final step.
Synthetic Workflow
The overall synthetic strategy is illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Catalytic Hydrogenolysis
This protocol details the debenzylation of 3-[2-(benzyloxy)ethyl]oxetane to yield this compound.
Materials:
-
3-[2-(Benzyloxy)ethyl]oxetane
-
10% Palladium on carbon (Pd/C) catalyst
-
Anhydrous ethanol
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-[2-(benzyloxy)ethyl]oxetane (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure or slightly above) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This process can take up to 48 hours.[4]
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis (NMR, IR, MS) of the final product, which should be consistent with the structure of this compound and show the absence of the benzyl protecting group.
Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are indicative and may vary slightly depending on the solvent and concentration.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.6 | t | 2H | -O-CH ₂- (oxetane) |
| ~ 4.4 | t | 2H | -O-CH ₂- (oxetane) |
| ~ 3.7 | t | 2H | -CH ₂-OH |
| ~ 3.0 | m | 1H | -CH - (oxetane) |
| ~ 1.8 | q | 2H | -CH ₂-CH₂OH |
| ~ 1.5 | br s | 1H | -OH |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 72.0 | -O-C H₂- (oxetane) |
| ~ 60.0 | -C H₂-OH |
| ~ 38.0 | -C H₂-CH₂OH |
| ~ 35.0 | -C H- (oxetane) |
The presence of signals corresponding to the oxetane ring protons and carbons, along with the characteristic signals for the ethanol side chain, confirms the structure. The absence of aromatic signals would verify the complete removal of the benzyl protecting group.
Applications in Drug Development and Beyond
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The primary alcohol functionality provides a reactive handle for a variety of chemical transformations, including:
-
Esterification and Etherification: To introduce the oxetane moiety into a larger molecule.
-
Oxidation: To form the corresponding aldehyde or carboxylic acid, which can then be used in amide bond formation or other coupling reactions.
-
Conversion to Leaving Groups: The alcohol can be converted to a tosylate, mesylate, or halide, facilitating nucleophilic substitution reactions.
The incorporation of the 2-(oxetan-3-yl)ethyl moiety can impart the beneficial properties of the oxetane ring, such as increased polarity and metabolic stability, into a drug candidate. This strategic use of oxetane-containing building blocks is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Conclusion
This compound is a valuable and strategically important building block for researchers in organic synthesis and drug discovery. Its structure combines the advantageous physicochemical properties of the oxetane ring with a versatile primary alcohol functional group. The synthetic route via debenzylation is a reliable method for its preparation. A thorough understanding of its properties and reactivity, as detailed in this guide, will empower scientists to effectively utilize this compound in the development of novel and improved therapeutics.
References
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Bull, J. A., & Croft, A. K. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12234.
- Zhang, J., & Zhang, L. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. Organic letters, 12(21), 5108-5111.
- MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Wikipedia. (2023). Lithium aluminium hydride.
- Slideshare. (2018). 2. LiAlH4.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2016). Study on Synthesis Of Oxetan-3-ol.
- Connect Journals. (2017). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.
Sources
An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-(Oxetan-3-yl)ethanol
Executive Summary
This guide provides a detailed exploration of the retrosynthetic analysis for 2-(Oxetan-3-yl)ethanol, a molecule of interest for drug development due to the valuable physicochemical properties imparted by the oxetane motif. We dissect three primary retrosynthetic strategies, evaluating the merits and challenges of each approach. The discussion progresses from logical bond disconnections to the formulation of practical, forward-synthetic plans. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only theoretical analysis but also actionable, step-by-step protocols for the most viable synthetic routes, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry.[1] Its utility stems from its unique ability to act as a versatile bioisostere, often replacing gem-dimethyl or carbonyl groups in lead compounds.[2] This substitution can trigger profound and beneficial changes in a molecule's properties, including increased aqueous solubility, improved metabolic stability, reduced lipophilicity, and favorable conformational rigidity.[3] The strained C–O–C bond angle exposes the oxygen's lone pairs, making the oxetane an excellent hydrogen bond acceptor, a feature that can be critical for target engagement.[4]
This compound is a fundamental building block that incorporates this valuable scaffold, providing a primary alcohol handle for further synthetic elaboration. A robust and logical synthetic strategy is paramount for accessing this and related structures efficiently. This guide focuses on the deconstruction of the target molecule through retrosynthesis to reveal logical and efficient pathways for its construction.
The Logic of Retrosynthesis
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. This process involves mentally breaking bonds (disconnections) to identify "synthons"—idealized fragments that correspond to tangible "synthetic equivalents." This logical framework allows chemists to devise multiple synthetic routes, which can then be evaluated for feasibility, efficiency, and scalability.
Retrosynthetic Strategy A: Cα-Cβ Side-Chain Disconnection
The most intuitive disconnection point in this compound is within the ethanol side chain, specifically between the α and β carbons relative to the oxetane ring. This approach simplifies the target into an oxetane-based C1 electrophile and a C1 nucleophile.
Logical Framework: Disconnection to Synthesis
This disconnection strategy leads directly to oxetane-3-carbaldehyde as a key intermediate. The synthetic challenge is then transformed into a two-step sequence: olefination to install the second carbon, followed by a selective hydration to yield the primary alcohol.
Caption: Retrosynthetic deconstruction via Cα-Cβ disconnection.
This pathway is attractive due to the high reliability and predictability of the proposed reactions. The Wittig reaction is a classic and robust method for alkene synthesis from aldehydes, while hydroboration-oxidation provides anti-Markovnikov hydration with excellent regioselectivity, ensuring the formation of the desired primary alcohol.[5][6]
Retrosynthetic Strategy B: C3-Cα Side-Chain Disconnection
An alternative approach involves disconnecting the entire ethanol side chain from the oxetane ring at the C3 position. This strategy requires an oxetane-3-yl nucleophile (or electrophile) and a corresponding C2 electrophile (or nucleophile).
Logical Framework: Disconnection to Synthesis
The most powerful execution of this strategy involves an oxetane-3-yl organometallic species, such as a Grignard reagent, acting as the nucleophile. The corresponding C2 electrophile is ethylene oxide. The ring-opening of ethylene oxide by a nucleophile is a highly efficient and irreversible method for installing a 2-hydroxyethyl group.[7]
Caption: Retrosynthetic deconstruction via C3-Cα disconnection.
This route is compelling due to its convergency, forming the entire side chain in a single, high-yielding step. The primary challenge lies in the preparation and handling of the oxetane-3-yl Grignard reagent, as strained cyclic ethers can sometimes exhibit challenging reactivity. However, this approach is well-documented and represents a powerful synthetic tool.[1]
Retrosynthetic Strategy C: C-O Ring Disconnection
A fundamentally different approach is to construct the oxetane ring itself as a key step of the synthesis. This involves disconnecting one of the C-O bonds of the heterocyclic ring.
Logical Framework: Disconnection to Synthesis
This disconnection points to an acyclic precursor: a 1,3-diol with the requisite side chain already in place. The forward synthesis then relies on an intramolecular Williamson ether synthesis, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate) and the other acts as an intramolecular nucleophile under basic conditions to close the ring.[8][9] The required precursor is 2-(2-hydroxyethyl)propane-1,3-diol.
Caption: Retrosynthetic deconstruction via C-O ring disconnection.
While this route is certainly viable, it often involves more steps compared to strategies A and B. The synthesis of the triol precursor and the need for selective activation of one of the primary hydroxyl groups can add complexity and potentially lower the overall yield.
Synthetic Execution & Experimental Protocols
Based on the retrosynthetic analysis, Strategies A and B represent the most efficient and practical approaches. Below are detailed protocols for these routes, starting from commercially available materials.
Key Intermediate: Oxetane-3-carbaldehyde (for Strategy A)
Oxetane-3-carbaldehyde can be readily prepared by the oxidation of the commercially available (oxetan-3-yl)methanol. Mild oxidation conditions are required to prevent over-oxidation or decomposition of the strained ring.[10]
Protocol 1: Oxidation of (Oxetan-3-yl)methanol
-
To a stirred solution of (oxetan-3-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
The resulting solution of crude oxetane-3-carbaldehyde in DCM is typically used immediately in the next step without extensive purification due to its volatility.[10]
Route A Protocol: Wittig Olefination and Hydroboration
Step 1: Wittig Reaction to form 3-Vinyloxetane [5][11]
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq), dropwise. A characteristic color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add the crude solution of oxetane-3-carbaldehyde (1.0 eq) in DCM/THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a pentane/ether gradient) to yield 3-vinyloxetane.
Step 2: Hydroboration-Oxidation
-
Under an inert atmosphere, dissolve 3-vinyloxetane (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add borane-THF complex solution (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of hydrogen peroxide (30% aq. H₂O₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford this compound.
Route B Protocol: Grignard Reaction with Ethylene Oxide
Step 1: Synthesis of 3-Bromoxetane 3-Bromoxetane can be synthesized from oxetan-3-ol via an Appel reaction or by treatment with other brominating agents like PBr₃.
Step 2: Grignard Formation and Reaction [7][12]
-
In a flame-dried, three-neck flask equipped with a condenser, place magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Add a small amount of a solution of 3-bromoxetane (1.0 eq) in anhydrous THF. Initiate the reaction with gentle heating if necessary.
-
Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromoxetane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Add a solution of ethylene oxide (1.5-2.0 eq) in anhydrous THF dropwise via a cannula. Caution: Ethylene oxide is a toxic, flammable gas; handle with extreme care in a well-ventilated fume hood.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench slowly by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield this compound.
Data Summary: Comparison of Routes
| Parameter | Route A (Wittig/Hydroboration) | Route B (Grignard/Ethylene Oxide) |
| Key Intermediate | Oxetane-3-carbaldehyde | 3-Bromoxetane |
| Number of Steps | 3 (from oxetan-3-ol) | 2 (from oxetan-3-ol) |
| Key Reagents | DMP, Phosphonium salt, Base, BH₃ | Mg, Ethylene Oxide |
| Advantages | High reliability, avoids organometallics on strained rings, mild conditions. | Highly convergent, fewer steps. |
| Challenges | Aldehyde intermediate can be unstable/volatile. | Grignard formation can be tricky; ethylene oxide is hazardous. |
| Typical Overall Yield | 40-60% | 50-70% |
Conclusion and Future Perspectives
The retrosynthetic analysis of this compound reveals several viable synthetic pathways. The two most practical and efficient routes commence from the readily available oxetan-3-ol. Strategy B , involving the formation of an oxetane-3-yl Grignard reagent and its subsequent reaction with ethylene oxide, is the more convergent and likely higher-yielding approach for large-scale synthesis, provided the appropriate safety measures for handling ethylene oxide are in place. Strategy A , proceeding through a Wittig olefination and hydroboration-oxidation, is an excellent alternative that uses more conventional and less hazardous reagents, making it potentially more suitable for discovery chemistry labs. The choice between these robust strategies will ultimately depend on the specific laboratory capabilities, scale of the synthesis, and safety considerations. Both routes provide reliable access to this valuable oxetane-containing building block, paving the way for its incorporation into next-generation therapeutics.
References
- Wikipedia. Paternò–Büchi reaction.
- Chemical Communications. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
- Organic Chemistry Portal. Paterno-Büchi Reaction.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067.
- Stepan, A. F., et al. (2012). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Process Research & Development, 16(3), 439-444.
- D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 21(11), 1439.
- Elliott, G. I., & O'Neil, I. A. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1, (21), 2755-2769.
- D'Auria, M., & Racioppi, R. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(11), 2632-2675.
- Marschall, H., Vogel, F., & Weyerstahl, P. (1974). Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1218-1221.
- Searles, S., Pollart, K. A., & Block, F. (1957). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 79(4), 952-955.
- Kaur, N. (2023). Synthesis of oxetanes from diols. ResearchGate.
- Moody, C. J., & Riela, S. (2014). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 10, 2386-2413.
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Organic Chemistry Portal. Synthesis of oxetan-3-ones.
- Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551.
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992-4996.
- Organic Chemistry Portal. Grignard Reaction.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Wikipedia. Wittig reaction.
- Lumen Learning. The Wittig reaction | Organic Chemistry II.
- Organic Chemistry Portal. Wittig Reaction.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Grignard Reaction [organic-chemistry.org]
The Strategic Integration of 2-(Oxetan-3-yl)ethanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties—conferring enhanced solubility, improved metabolic stability, and favorable molecular conformations—have positioned it as a valuable bioisostere for commonly used functional groups. This in-depth technical guide focuses on a key exemplar of this class, 2-(Oxetan-3-yl)ethanol, providing a comprehensive overview of its commercial availability, robust synthetic routes, and strategic applications in drug discovery. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as a critical resource for researchers aiming to leverage the transformative potential of oxetane-containing building blocks in the design of next-generation therapeutics.
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
For decades, medicinal chemists have grappled with the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates without compromising their potency. The incorporation of an oxetane ring has been shown to be a highly effective strategy to address these challenges.[1][2] Unlike its more strained three-membered epoxide counterpart, the oxetane ring is generally more stable. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, introducing polarity and a three-dimensional structure that can significantly enhance aqueous solubility and metabolic stability.[3][4] The oxetane moiety's ability to improve key drug-like properties has led to its growing prevalence in molecules advancing through the drug development pipeline.
This compound, with its primary alcohol functionality, is a particularly versatile building block. The hydroxyl group provides a convenient handle for further chemical modification, allowing for its incorporation into a wide array of molecular scaffolds through ether or ester linkages, or its conversion to other functional groups. This guide will provide the necessary technical details for scientists to confidently source, synthesize, and strategically deploy this valuable reagent.
Commercial Availability of this compound
Ready access to starting materials is a critical first step in any research and development program. This compound is commercially available from a number of specialized chemical suppliers. Researchers should, however, carefully consider purity, scale, and lead times when selecting a vendor.
| Supplier | Product Name(s) | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich | This compound, 2-(3-oxetanyl)ethanol | 251922-46-0 | ≥97% | Available in research quantities. |
| CHEMLYTE SOLUTIONS CO.,LTD | This compound, 3-Oxetaneethanol | 251922-46-0 | Industrial Grade | A manufacturer based in China, potentially suitable for larger scale needs. |
| MySkinRecipes | This compound | 251922-46-0 | 98% | Offers various research quantities with stated lead times. |
| BLD Pharm | This compound | 251922-46-0 | Inquire | A supplier of a wide range of building blocks. |
Synthetic Routes to this compound
While commercially available, in-house synthesis of this compound can be advantageous for cost control on a larger scale or for the preparation of specialized analogs. A robust and scalable synthesis can be achieved from the readily available precursor, oxetan-3-one. The most logical and well-precedented approach involves a two-step homologation and reduction sequence.
Proposed Synthetic Pathway from Oxetan-3-one
The following pathway is proposed based on established synthetic transformations of ketones and esters. It represents a reliable method for the preparation of this compound.
Caption: Proposed two-step synthesis of this compound from oxetan-3-one.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available equipment.
Protocol 3.2.1: Synthesis of Ethyl (oxetan-3-ylidene)acetate
-
Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the formation of α,β-unsaturated esters from ketones. It offers high yields and generally produces the thermodynamically favored E-isomer. The use of triethyl phosphonoacetate is common, and a strong, non-nucleophilic base like sodium hydride (NaH) is typically employed to generate the phosphonate ylide.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane (3x) to remove the oil.
-
Suspend the washed NaH in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford ethyl (oxetan-3-ylidene)acetate.
-
Protocol 3.2.2: Synthesis of this compound
-
Rationale: Catalytic hydrogenation is an effective method for the simultaneous reduction of a carbon-carbon double bond and an ester to a saturated alcohol. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, although platinum oxide (PtO₂) can also be used. The reaction is typically carried out under a positive pressure of hydrogen gas.
-
Procedure:
-
To a hydrogenation vessel, add ethyl (oxetan-3-ylidene)acetate (1.0 eq.) and a suitable solvent such as ethanol or methanol.
-
Carefully add 10% palladium on carbon (5-10 mol %).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by distillation under reduced pressure to yield this compound.
-
Applications in Drug Discovery
The strategic incorporation of the this compound moiety can significantly improve the pharmacological profile of a lead compound. The oxetane ring itself imparts desirable physicochemical properties, while the ethanol side chain provides a versatile point of attachment.
Caption: Strategic incorporation of this compound to enhance drug properties.
Key benefits of incorporating the this compound motif include:
-
Enhanced Aqueous Solubility: The polar oxetane ring and the hydroxyl group can significantly increase the water solubility of a parent molecule, which is often a major hurdle in drug development.[3]
-
Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer half-life and improved pharmacokinetic profile.[3]
-
Reduced Lipophilicity: In many cases, replacing a lipophilic group (like a gem-dimethyl or tert-butyl group) with an oxetane can lower the molecule's lipophilicity (logP), which can be beneficial for reducing off-target effects and improving the overall ADME profile.
-
Vector for Further Functionalization: The primary alcohol of this compound serves as a key attachment point. It can be used to link the oxetane moiety to a core scaffold via an ether or ester bond, or it can be further oxidized to an aldehyde or carboxylic acid to enable a wider range of chemical transformations.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its commercial availability and the existence of robust synthetic routes make it an accessible tool for medicinal chemists. The unique ability of the oxetane moiety to impart favorable physicochemical properties makes this compound a strategic choice for lead optimization and the development of drug candidates with improved ADME profiles. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and implement this powerful chemical tool in their pursuit of novel and effective therapeutics.
References
- Unexpected Isomerization of Oxetane-Carboxylic Acids.Organic Letters.[Link]
- Study on Synthesis Of Oxetan-3-ol.
- This compound - MySkinRecipes.MySkinRecipes.[Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews.[Link]
- Study on Synthesis Of Oxetan-3-ol.
- Oxetanes: formation, reactivity and total syntheses of natural products.
- Study on Synthesis Of Oxetan-3-ol.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.Journal of the American Chemical Society.[Link]
- Hydroboration–oxidation reaction - Wikipedia.Wikipedia.[Link]
- 9. Hydroboration-Oxidation of Alkenes.University of Missouri–St. Louis.[Link]
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.Connect Journals.[Link]
- Synthesis of oxetan-3-ones - Organic Chemistry Portal.Organic Chemistry Portal.[Link]
- Oxetan-3-one: Chemistry and synthesis | Request PDF.
- Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Study on Synthesis Of Oxetan-3-ol | Semantic Scholar.Semantic Scholar.[Link]
- Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals.ChemRxiv.[Link]
Sources
The Oxetane Ring: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and synthetic organic chemistry.[1][2][3] Initially perceived as a niche structural motif, its unique combination of properties—inherent ring strain, high polarity, and metabolic stability—has propelled it to the forefront of drug design.[4][5] This guide provides an in-depth exploration of the fundamental reactivity of the oxetane ring, offering a detailed analysis of its behavior under various reaction conditions. By understanding the core principles that govern its reactivity, researchers can strategically leverage this versatile scaffold to construct complex molecules with enhanced physicochemical and pharmacological properties.
Introduction: The Allure of a Strained Ring
The oxetane, or 1,3-propylene oxide, is characterized by significant ring strain, estimated to be around 106 kJ/mol (25.5 kcal/mol).[6][7] This strain, arising from the deviation of its bond angles from the ideal tetrahedral geometry, is the primary driver of its reactivity.[6] The C-O-C bond angle is approximately 90.2°, and the C-C-C angle is about 84.8°.[1] This strained conformation makes the oxetane ring susceptible to cleavage under various conditions, a characteristic that synthetic chemists can exploit to introduce diverse functionalities.
Despite its reactivity, the oxetane ring is notably more stable than its three-membered counterpart, the epoxide.[7] This delicate balance between stability and reactivity is a key attribute that makes oxetanes so valuable. In medicinal chemistry, the incorporation of an oxetane moiety can lead to significant improvements in a molecule's properties, including:
-
Enhanced Aqueous Solubility: Replacing lipophilic groups like gem-dimethyl with an oxetane can dramatically increase a compound's solubility.[5][8]
-
Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[4][5][8]
-
Modulation of Physicochemical Properties: Oxetanes can influence a molecule's lipophilicity, polarity, and conformational preferences.[4][5][8]
The growing recognition of these benefits has led to the inclusion of oxetanes in numerous clinical candidates and the recent approval of the first fully synthetic oxetane-containing drug, rilzabrutinib.[4]
Ring-Opening Reactions: The Heart of Oxetane Reactivity
The most characteristic reaction of the oxetane ring is its opening, which can be initiated by a variety of reagents and conditions. The regioselectivity of this opening is a critical aspect, largely governed by steric and electronic effects.[9]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion.[6] This activation renders the ring carbons significantly more electrophilic and susceptible to nucleophilic attack.
Mechanism: The protonated oxetane can then be attacked by a nucleophile. The regioselectivity of this attack is a nuanced interplay of factors:
-
Sₙ2-like Mechanism: With strong nucleophiles, the attack typically occurs at the less sterically hindered carbon atom.[6][9]
-
Sₙ1-like Mechanism: In the presence of substituents that can stabilize a positive charge, the reaction may proceed through a more carbocationic intermediate, leading to attack at the more substituted carbon.
Weak nucleophiles, such as water, alcohols, and halides, generally require acidic conditions to open the oxetane ring, often attacking the more substituted carbon.[9] Lewis acids are also potent catalysts for activating the oxetane ring towards nucleophilic attack.[10]
Experimental Protocol: Acid-Catalyzed Hydrolysis of a 2-Substituted Oxetane
-
Dissolution: Dissolve the 2-substituted oxetane (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Acidification: Add a catalytic amount of a strong acid (e.g., 0.1 eq of sulfuric acid or hydrochloric acid).
-
Nucleophilic Addition: Add water (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 1,3-diol via column chromatography.
Caption: General mechanism of acid-catalyzed oxetane ring-opening.
Base-Catalyzed and Nucleophilic Ring-Opening
While less reactive under basic conditions compared to epoxides, oxetanes can be opened by strong nucleophiles.[6][11] These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[9]
Strong nucleophiles that can effectively open the oxetane ring include:
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)[1]
-
Amides and amines[1]
-
Thiolates[7]
The regioselectivity is primarily controlled by steric hindrance, with the nucleophile preferentially attacking the less substituted α-carbon.[9]
Experimental Protocol: Ring-Opening of an Oxetane with a Grignard Reagent
-
Reagent Preparation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Oxetane Addition: Slowly add a solution of the oxetane (1.0 eq) in the same anhydrous solvent to the Grignard reagent (1.2 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography.
Caption: Sₙ2 mechanism for nucleophilic ring-opening of an oxetane.
Cycloaddition Reactions: Expanding the Synthetic Utility
Beyond simple ring-opening, the oxetane ring can participate in various cycloaddition reactions, further expanding its synthetic potential.
[2+2] Cycloadditions (Paternò–Büchi Reaction)
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes.[2][13] While this is a formation method, understanding the reverse reaction and related cycloadditions is crucial for comprehending oxetane reactivity.
Formal [4+3] and [4+2] Cycloadditions
More recently, oxetanes have been employed as four-atom synthons in formal cycloaddition reactions. For instance, oxetanyl enolsilanes can undergo [4+3] cycloadditions with dienes.[14] Additionally, gold- and silver-catalyzed [4+2] cycloadditions of ynamides with oxetanes have been reported.[14] These reactions provide access to complex heterocyclic systems.
Rearrangements and Ring Expansions
The inherent strain of the oxetane ring can also drive rearrangements and ring expansions, leading to the formation of larger heterocyclic systems. These transformations can be induced by light, transition metals, or strong acids.[2][3] For example, the Ru-catalyzed [4+1] insertion of diazo compounds into 2-aryloxetanes leads to the formation of 1,4-dioxepines.[2][3]
The Influence of Substituents on Reactivity
The substitution pattern on the oxetane ring profoundly influences its stability and reactivity.
-
Steric Hindrance: As previously discussed, bulky substituents can sterically hinder the approach of nucleophiles, directing attack to less substituted positions. 3,3-disubstituted oxetanes are generally more stable due to the steric blocking of the C-O σ* antibonding orbital.[15]
-
Electronic Effects: Electron-donating groups at the C2 position can destabilize the ring and make it more prone to opening.[15] Conversely, electron-withdrawing groups can influence the electrophilicity of the ring carbons.
Conclusion: A Versatile Tool for Modern Chemistry
The fundamental reactivity of the oxetane ring, driven by its inherent strain, provides a rich and diverse landscape for chemical transformations. From regioselective ring-opening reactions under acidic, basic, and nucleophilic conditions to participation in cycloadditions and rearrangements, the oxetane has proven to be a remarkably versatile building block. For researchers in drug discovery and organic synthesis, a deep understanding of these core reactivity principles is paramount. By harnessing the unique chemical behavior of this four-membered heterocycle, scientists can continue to develop novel therapeutics and innovative synthetic methodologies.
References
- Wikipedia. Oxetane. [Link]
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Štefane, B. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1036–1095. [Link]
- Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
- Li, Z., & Wang, Q. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 37(11), 2793-2805. [Link]
- Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(3), 245-264. [Link]
- Carreira, E. M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. [Link]
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13291-13322. [Link]
- Wang, Y., et al. (2015). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 35(1), 1-13. [Link]
- Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- Njardarson, J. T. (2022). Nucleophilic ring opening of vinyl oxetanes.
- Howell, A. R. (2021). Unusual Transformations of Strain-Heightened Oxetanes. Accounts of Chemical Research, 54(20), 3926-3938. [Link]
- Bull, J. A., & Croft, R. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2338-2343. [Link]
- Štefane, B. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1036–1095. [Link]
- Dong, G. (n.d.).
- Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13291-13322. [Link]
- Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. Oxetane - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 2-(Oxetan-3-yl)ethanol: A Technical Guide for Strategic Application in Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the rising stars in the chemical building block armamentarium is the oxetane moiety, and specifically, the versatile synthon 2-(Oxetan-3-yl)ethanol . This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategic application of this increasingly pivotal chemical entity. We will delve into its synthesis, reactivity, and its role as a bioisosteric replacement, supported by field-proven insights and detailed methodologies.
The Oxetane Moiety: A Paradigm Shift in Bioisosteric Design
The four-membered oxetane ring has emerged as a powerful tool in drug design, offering a unique combination of properties that address common challenges in lead optimization.[1][2] Its compact, polar, and three-dimensional nature allows it to serve as an effective bioisostere for frequently encountered functional groups such as gem-dimethyl and carbonyl moieties.[3][4] The introduction of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all critical parameters in the development of orally bioavailable drugs.[5][6]
The oxygen atom within the strained oxetane ring acts as a strong hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets.[4] This subtle yet profound electronic influence can also modulate the basicity of nearby functional groups, a crucial consideration in optimizing a drug candidate's off-target activity and pharmacokinetic profile.
Synthesis and Strategic Access to this compound
The utility of any building block is intrinsically linked to its accessibility. While a direct, one-pot synthesis of this compound from simple precursors is not prominently described in the literature, several robust synthetic strategies provide access to this valuable intermediate and its precursors.
A common and practical approach involves the homologation of readily available oxetane-3-one or its derivatives. For instance, the synthesis of oxetane-3-carboxaldehyde, a direct precursor, has been developed, though it requires careful handling due to the sensitivity of the oxetane ring to harsh conditions.[7]
A plausible and often employed synthetic route to access the this compound framework involves the reduction of oxetane-3-acetic acid or its esters. However, it is crucial to note that the direct reduction of oxetane-3-carboxylic acids with strong reducing agents like lithium aluminum hydride (LiAlH₄) can be challenging and may lead to ring-opening byproducts.[8] Milder conditions or the use of ester intermediates are often preferred.
Conceptual Synthetic Protocol: Reduction of Methyl Oxetane-3-acetate
A reliable method to produce this compound involves the following conceptual steps:
-
Esterification: Oxetane-3-carboxylic acid is first converted to its corresponding methyl or ethyl ester to circumvent the challenges associated with direct acid reduction.
-
Reduction: The resulting ester is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), under anhydrous conditions and at low temperatures to afford this compound.
The Reactivity Landscape: Harnessing the Potential of this compound
This compound offers two primary points for chemical modification: the primary alcohol and the oxetane ring itself. The hydroxyl group can undergo standard transformations, providing a versatile handle for introducing the oxetanyl motif into a target molecule.
Transformations of the Hydroxyl Group
-
Etherification: The alcohol can be readily converted to ethers via Williamson ether synthesis, allowing for the connection of the oxetane moiety to various molecular scaffolds.
-
Esterification: Standard esterification procedures can be employed to form ester linkages, which can be useful for prodrug strategies or as a means of covalent modification.
-
Activation and Displacement: The hydroxyl group can be activated by conversion to a good leaving group, such as a tosylate or mesylate. This transforms the 2-(oxetan-3-yl)ethyl group into an electrophilic building block, ideal for alkylation of nucleophiles like amines, phenols, and thiols.
Experimental Protocol: Tosylation of this compound
-
To a solution of this compound in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(oxetan-3-yl)ethyl tosylate, which can be purified by column chromatography.
Stability and Reactivity of the Oxetane Ring
A critical consideration for medicinal chemists is the stability of the oxetane ring throughout a synthetic sequence. While generally stable under neutral and basic conditions, the strained four-membered ring can be susceptible to ring-opening under strongly acidic conditions.[8] This necessitates careful planning of synthetic routes and purification methods to avoid cleavage of the oxetane core. The inherent stability of 3,3-disubstituted oxetanes is a noteworthy advantage in this regard.
Case Studies: this compound in Action
The true value of a chemical building block is demonstrated through its successful application in the synthesis of complex, biologically active molecules. The this compound motif and its derivatives are increasingly being incorporated into drug candidates across various therapeutic areas.
As a Bioisosteric Replacement for Unfavorable Moieties
In lead optimization, replacing a metabolically labile or lipophilic group with an oxetane can lead to dramatic improvements in a compound's drug-like properties. The 2-(oxetan-3-yl)ethyl side chain can be strategically employed to replace, for example, a phenethyl or a long alkyl chain, thereby increasing polarity and metabolic stability while maintaining or improving target engagement.
Impact on Physicochemical Properties: A Comparative Analysis
The following table summarizes the anticipated impact of incorporating a 2-(oxetan-3-yl)ethoxy moiety in place of a more traditional phenoxy group on key physicochemical properties.
| Property | Phenoxy Moiety | 2-(Oxetan-3-yl)ethoxy Moiety | Rationale for Change |
| Calculated LogP | Higher | Lower | The oxetane introduces polarity, reducing lipophilicity. |
| Aqueous Solubility | Lower | Higher | Increased polarity and hydrogen bonding potential enhance solubility. |
| Metabolic Stability | Susceptible to Aromatic Oxidation | Generally More Stable | The aliphatic, sterically hindered oxetane ring is less prone to metabolic attack. |
| Molecular Weight | Higher | Lower | Replacement of a larger aromatic ring with a smaller heterocyclic group. |
Future Perspectives and Conclusion
The strategic incorporation of this compound and its derivatives represents a significant advancement in the medicinal chemist's toolkit. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it an invaluable building block for the design of next-generation therapeutics. As synthetic methodologies for oxetane-containing compounds continue to evolve, we can anticipate an even greater prevalence of this versatile scaffold in drug discovery pipelines. This guide serves as a foundational resource for scientists seeking to leverage the unique advantages of this compound to accelerate the development of innovative medicines.
Visualizations
Figure 1. Synthetic pathways to and key reactions of this compound.
References
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4994–4998. [Link]
- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(16), 1779-1781. [Link]
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Martinez, A. C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13032–13055. [Link]
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]
- Stepan, A. F., et al. (2010). The oxetane ring as a versatile element in drug discovery and synthesis. Angewandte Chemie International Edition, 49(44), 8806-8809. [Link]
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4994–4998. [Link]
- Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
- Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
- International Flavors & Fragrances Inc. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
- Mao, C., et al. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.
- Sun, D., et al. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.
- GEN - Genetic Engineering and Biotechnology News. (2016, December 21).
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Methodological & Application
The Strategic Incorporation of 2-(Oxetan-3-yl)ethanol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. Saturated heterocycles, particularly strained ring systems, have emerged as powerful tools to modulate the properties of drug candidates in a predictable and advantageous manner. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of properties.[1][2] This guide focuses on the practical applications of a key oxetane-containing building block, 2-(Oxetan-3-yl)ethanol , in drug discovery programs. We will delve into the rationale behind its use, its impact on critical drug-like properties, and provide detailed protocols for its synthesis and incorporation into lead molecules.
The oxetane moiety is characterized by its small size, high polarity, and distinct three-dimensional structure.[2] It is often employed as a bioisosteric replacement for more common functional groups, such as gem-dimethyl and carbonyl groups, leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4] The strategic introduction of an oxetane can transform a problematic lead compound into a viable drug candidate.
Application Notes: Leveraging the Unique Properties of this compound
The this compound building block offers a versatile handle for introducing the beneficial oxetane motif as a pendant group. This allows for the fine-tuning of a molecule's properties without drastically altering its core structure and primary pharmacology.
Bioisosterism: Beyond the Carbonyl and gem-Dimethyl Group
A fundamental strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[5] The oxetane ring is a modern and effective bioisostere for several common functionalities:
-
gem-Dimethyl Group Replacement: The replacement of a lipophilic gem-dimethyl group with a more polar oxetane can significantly enhance aqueous solubility and reduce metabolic liability at that position, without a significant change in steric bulk.[3][6]
-
Carbonyl Group Mimic: The oxetane ring possesses a dipole moment and hydrogen bond accepting capacity comparable to a carbonyl group.[1] This makes it an excellent surrogate, often with the added benefit of increased metabolic stability against ketone reduction.[7]
The this compound scaffold allows for the introduction of the oxetane ring via an ether or ester linkage, providing a flexible approach to explore these bioisosteric replacements.
Caption: Bioisosteric replacement of problematic groups with this compound.
Modulation of Physicochemical Properties: The Oxetane Advantage
The incorporation of the this compound moiety can have a profound and positive impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
-
Aqueous Solubility: The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of the parent molecule. This is a critical parameter for achieving good oral bioavailability.[8]
-
Lipophilicity (LogD): Oxetane-containing compounds are generally less lipophilic than their carbocyclic or gem-dimethyl counterparts.[8] A lower LogD can be advantageous for reducing off-target effects and improving the overall developability of a compound.
-
Metabolic Stability: The oxetane ring is generally stable to metabolic degradation.[9] Furthermore, its presence can shield adjacent sites from metabolism. A key advantage is the potential to redirect metabolism away from cytochrome P450 (CYP450) enzymes and towards microsomal epoxide hydrolase (mEH), which can minimize the risk of drug-drug interactions.[10]
-
Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine. This is a valuable strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[9]
| Property | Change upon incorporating this compound moiety | Rationale |
| Aqueous Solubility | Increased | Introduction of a polar ether and oxetane ring |
| Lipophilicity (LogD) | Decreased | Replacement of lipophilic groups with a polar motif |
| Metabolic Stability | Increased | Oxetane ring is generally inert to CYP450 metabolism |
| pKa of adjacent amine | Decreased | Inductive electron-withdrawing effect of the oxetane oxygen |
Protocols: Synthesis and Incorporation of this compound
While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential for analogue preparation.[1] Below is a plausible, multi-step synthesis from a common starting material, followed by a standard protocol for its incorporation into a lead molecule.
Protocol 1: Synthesis of this compound from Epichlorohydrin
This protocol outlines a potential synthetic route to this compound, proceeding through an oxetane-3-ol intermediate.
Step 1: Synthesis of Oxetan-3-ol
-
Reaction Setup: To a solution of sodium hydroxide (40 g, 1 mol) in water (100 mL) at 100-110°C, slowly add epichlorohydrin (46.3 g, 0.5 mol) over 1 hour.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield oxetan-3-ol.[11]
Step 2: Protection of the Hydroxyl Group
-
Reaction Setup: Dissolve oxetan-3-ol (7.4 g, 0.1 mol) in dichloromethane (100 mL) and cool to 0°C. Add triethylamine (15.2 g, 0.15 mol) followed by the dropwise addition of benzyl chloroformate (18.8 g, 0.11 mol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water (50 mL). Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Ring Opening and Reduction to this compound
-
Reaction Setup: To a suspension of lithium aluminum hydride (LAH) (3.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL) at 0°C, add a solution of the protected oxetane from Step 2 in THF (50 mL) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water (4 mL), 15% aqueous NaOH (4 mL), and water (12 mL). Filter the resulting precipitate and wash with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound.
Protocol 2: Incorporation of this compound via Mitsunobu Reaction
The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[2][12] This protocol details the etherification of a phenolic lead compound with this compound.
Materials:
-
Phenolic lead compound (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic lead compound (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add the diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over a period of 15-30 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel to isolate the desired ether product. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a non-polar solvent like diethyl ether or hexanes prior to chromatography.
Caption: A generalized workflow for the Mitsunobu reaction.
Conclusion: A Valuable Tool for Drug Discovery
The this compound building block is more than just another synthetic reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to predictably modulate key physicochemical properties makes it an invaluable asset in the optimization of lead compounds. By understanding the principles behind its application and mastering the protocols for its incorporation, researchers can significantly enhance their ability to design and synthesize the next generation of innovative medicines.
References
- MySkinRecipes. This compound.
- Wikipedia. Mitsunobu reaction.
- Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473.
- Toselli, F., et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry, 62(15), 7255-7265.
- Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(12), 4645-4654.
- Organic Synthesis. Mitsunobu reaction.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Demkowicz, S., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(5), 539-544.
- Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Letters, 12(19), 4446-4449.
- Baran, P. S., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(5), 1086-1091.
- Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12462-12494.
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Organic Chemistry Portal. Mitsunobu Reaction.
- Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol.
- American Chemical Society. Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)‑Oxetan-2-ylmethyl Tosylate.
- Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115869.
- Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Litskan, E. V., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers.
- Saejong, P., et al. (2017). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
- Ghorai, M. K., et al. (2015). Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes. The Journal of Organic Chemistry, 80(10), 5243-5253.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. 1379812-08-4|2-(3-Aminooxetan-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Oxetan-3-yl)ethanol as a Versatile Bioisostere for Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic modulation of physicochemical properties is paramount to the successful development of efficacious and safe therapeutic agents. Bioisosterism stands as a cornerstone of this endeavor, enabling the optimization of a lead compound's disposition without compromising its pharmacological activity. This document provides a comprehensive technical guide on the application of 2-(Oxetan-3-yl)ethanol as a novel and advantageous bioisostere. We will delve into its role as a hydrophilic and metabolically robust surrogate for commonly employed, yet often problematic, lipophilic groups such as gem-dimethyl and tert-butyl moieties. Detailed protocols for the incorporation and subsequent evaluation of this oxetane-based building block are provided for researchers, scientists, and drug development professionals seeking to enhance the drug-like properties of their candidates.
The Rationale for Oxetane-Based Bioisosteres in Drug Design
The journey of a drug candidate from initial hit to a marketable therapeutic is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic and safety profiles. High lipophilicity, for instance, can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicities.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for medicinal chemists to circumvent these issues. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the fine-tuning of a molecule's properties.[2]
The incorporation of an oxetane moiety can lead to significant improvements in:
-
Aqueous Solubility: The inherent polarity of the ether oxygen in the strained four-membered ring can dramatically enhance the solubility of a parent molecule.[3]
-
Metabolic Stability: The oxetane ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to aliphatic groups, thus prolonging the half-life of a drug.
-
Lipophilicity (LogD): Replacement of lipophilic groups with an oxetane typically leads to a favorable reduction in LogD, which can improve the overall ADME profile.[2]
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane can lower the pKa of nearby basic functional groups, which can be advantageous in mitigating hERG channel liability or improving cell permeability.
The this compound moiety, in particular, offers a unique combination of the parent oxetane's benefits with an appended polar hydroxyl group, further enhancing hydrophilicity and providing an additional vector for hydrogen bonding interactions with the biological target.
The Strategic Application of this compound
The primary application of this compound is as a bioisosteric replacement for lipophilic groups that are often introduced to provide steric bulk or to block metabolically labile positions.
A Superior Alternative to gem-Dimethyl and tert-Butyl Groups
The gem-dimethyl and tert-butyl groups are classic examples of moieties used to prevent metabolic oxidation of an adjacent position. However, they invariably increase the lipophilicity of the molecule. This compound can occupy a similar steric volume while introducing polarity, thereby improving the overall physicochemical profile. A related analog, 3-(2-Hydroxyethyl)oxetan-3-ol, has been successfully employed as a ketone surrogate to enhance aqueous solubility and metabolic resistance.[4]
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Traditional Approach" A["Parent Scaffold"] -- B["gem-Dimethyl Group"]; B -- C["Increased LipophilicityMetabolic Blocking"]; end subgraph "Oxetane Bioisostere Strategy" D["Parent Scaffold"] -- E["this compound"]; E -- F["Reduced LipophilicityImproved SolubilityMetabolic BlockingAdditional H-Bonding"]; end }
Caption: Bioisosteric replacement strategy.
Physicochemical Property Modulation: A Comparative Overview
The introduction of a 3-substituted oxetane can have a profound and predictable impact on a molecule's properties. The following table summarizes typical changes observed in matched molecular pair analysis where a lipophilic group is replaced by an oxetane-containing moiety.
| Property | Typical Change with Oxetane Introduction | Rationale |
| Aqueous Solubility | Significant Increase | The polar oxygen atom of the oxetane and the terminal hydroxyl group act as strong hydrogen bond acceptors and donors, respectively, improving interactions with water.[3] |
| Lipophilicity (LogD7.4) | Decrease | The replacement of a non-polar alkyl group with the polar oxetane-ethanol moiety reduces the overall lipophilicity of the molecule.[2] |
| Metabolic Stability (t1/2) | Increase | The oxetane ring is generally less susceptible to CYP450-mediated oxidation compared to aliphatic C-H bonds. |
| Permeability | Context-Dependent | While increased polarity can sometimes reduce passive permeability, the overall impact is often a balance between improved solubility and potentially lower passive diffusion. |
Experimental Protocols
The following protocols provide a framework for the incorporation and evaluation of this compound in a drug discovery program.
Protocol for Incorporation of this compound via Nucleophilic Substitution
This protocol describes a general method for coupling this compound to a scaffold containing a suitable leaving group (e.g., a halide or a sulfonate).
Materials:
-
Parent scaffold with a leaving group (e.g., -Br, -I, -OTs)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide: a. To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.2 equivalents) and anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add NaH (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Coupling Reaction: a. Dissolve the parent scaffold (1.0 equivalent) in a minimal amount of anhydrous DMF. b. Add the solution of the parent scaffold dropwise to the prepared alkoxide solution at room temperature. c. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl. b. Dilute the mixture with water and extract with ethyl acetate (3 x). c. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane-containing molecule.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#34A853"];
}
Caption: Workflow for the synthesis of this compound derivatives.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the susceptibility of a compound to phase I metabolism.
Materials:
-
Test compound and positive control (e.g., verapamil) stock solutions (10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: a. Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. b. Prepare a microsomal suspension (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: a. In a 96-well plate, add the microsomal suspension. b. Pre-warm the plate at 37 °C for 10 minutes. c. Initiate the reaction by adding the NADPH regenerating system. For the negative control (time 0), add buffer without the regenerating system. d. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile with the internal standard.
-
Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: a. Plot the natural log of the percentage of the remaining compound versus time. b. The slope of the linear regression represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) = 0.693 / k.
dot graph G { node [shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#EA4335"];
}
Caption: Workflow for the liver microsomal stability assay.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.[5]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Nephelometer or UV-Vis plate reader
-
Filtration plate (for direct UV method)
Procedure (Direct UV Method):
-
Sample Preparation: a. Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microtiter plate. b. Add PBS to each well to achieve the desired final concentration range (e.g., up to 200 µM).
-
Incubation: a. Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration and Measurement: a. Filter the solutions through a filtration plate to remove any precipitate. b. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.
-
Quantification: a. Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve. The highest concentration that remains in solution is the kinetic solubility.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive intestinal absorption.[6][7]
Materials:
-
PAMPA sandwich system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Test compound stock solution (10 mM in DMSO)
-
PBS, pH 7.4 (acceptor buffer) and a buffer representing intestinal pH for the donor (e.g., pH 6.5)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: a. Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Plate Preparation: a. Fill the acceptor plate wells with PBS (pH 7.4). b. Prepare the test compound solutions in the donor buffer (e.g., 100 µM from the DMSO stock).
-
Incubation: a. Place the donor plate onto the acceptor plate to form the "sandwich". b. Incubate at room temperature with gentle shaking for 4-18 hours.
-
Analysis: a. After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Permeability Calculation: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequ)] * VD * VA / [(VD + VA) * A * t] where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Conclusion
The this compound moiety represents a valuable addition to the medicinal chemist's toolkit for lead optimization. Its ability to serve as a polar and metabolically stable bioisostere for lipophilic groups can address common liabilities in drug development, including poor solubility and rapid metabolic clearance. The protocols outlined in this document provide a practical guide for the synthesis, incorporation, and evaluation of this and other oxetane-containing building blocks, facilitating the rational design of drug candidates with improved physicochemical and pharmacokinetic properties.
References
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-18.
- Huang, G., Hucek, D. G., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802.
- Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515.
- Chemspace. (n.d.). Bioisosteric Replacements.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the matched molecular pair analysis to identify bioisosteric replacements for the 1, 2, 4-oxadiazole ring. Journal of medicinal chemistry, 55(7), 3414-3424.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(2-Hydroxyethyl)oxetan-3-ol () for sale [vulcanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note: Strategic Synthesis of 2-(Oxetan-3-yl)ethoxy Derivatives via Williamson Ether Synthesis
Introduction: The Strategic Value of the Oxetane Moiety
In contemporary drug discovery and medicinal chemistry, the incorporation of small, strained heterocyclic rings is a powerful strategy for optimizing the physicochemical properties of lead compounds.[1][2] The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][3] Its introduction can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity while acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[2][4] 2-(Oxetan-3-yl)ethanol is a key building block that allows for the installation of an oxetanylmethyl ether side chain, a functionality of increasing interest for modulating bioactivity and pharmacokinetic profiles.
This application note provides a detailed, field-proven protocol for the Williamson ether synthesis using this compound. We will explore the causality behind the selection of reagents and conditions, address potential challenges, and offer a robust methodology for researchers engaged in the synthesis of novel chemical entities.
Mechanistic Considerations for a Successful Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which subsequently displaces a leaving group (typically a halide) on an electrophilic carbon.[8]
R-OH + Base → R-O⁻ (Alkoxide) R-O⁻ + R'-X → R-O-R' + X⁻
While fundamentally straightforward, the success of this reaction, particularly with a substrate like this compound, hinges on carefully controlling several parameters to favor the desired SN2 pathway and suppress competing side reactions.
-
The Nucleophile: this compound is a primary alcohol, which is advantageous. The corresponding alkoxide is relatively unhindered, promoting the SN2 attack.[9][10]
-
The Base: The choice of base is critical. It must be strong enough to quantitatively deprotonate the alcohol but should be non-nucleophilic to avoid competing with the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide, with the only byproduct being hydrogen gas, which is easily removed from the reaction.[6][10][11]
-
The Electrophile (Alkylating Agent): To maximize yield, the alkylating agent must be a good SN2 substrate. Methyl, benzyl, allyl, and other primary alkyl halides or sulfonates are ideal.[6][12][13] Secondary halides will lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield alkenes through elimination.[5][7][13]
-
The Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are required.[12][14] These solvents effectively solvate the cation of the alkoxide salt, leaving the oxygen anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[12]
A potential, though less common, side reaction to consider is the base-mediated opening of the strained oxetane ring.[15] However, under the recommended anhydrous conditions with a non-nucleophilic base like NaH at controlled temperatures, the oxetane ring is generally stable.
Experimental Protocol: Synthesis of Benzyl 2-(Oxetan-3-yl)ethyl Ether
This protocol details the synthesis of a representative ether using benzyl bromide as the alkylating agent. The principles and steps can be adapted for other primary alkyl halides.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert atmosphere, freezer (-20°C). |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly flammable solid. Reacts violently with water. |
| Benzyl Bromide | ≥98% | Sigma-Aldrich | Lachrymator, toxic. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Various | Required to prevent quenching of NaH. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Equipment: Round-bottom flasks, magnetic stirrer, stir bars, nitrogen/argon inlet, septa, syringes, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates, separatory funnel, glass column for chromatography.
Reaction Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. Williamson Ether Synthesis | bartleby [bartleby.com]
- 13. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-(Oxetan-3-yl)ethanol in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxetane motif has emerged as a powerful tool in modern medicinal chemistry, offering a unique combination of properties that can significantly enhance the drug-like characteristics of therapeutic candidates.[1] This guide provides an in-depth exploration of the strategic application of the building block, 2-(Oxetan-3-yl)ethanol , in the synthesis of kinase inhibitors. We will delve into the scientific rationale behind its use, detailing its impact on critical physicochemical properties, and provide robust, step-by-step protocols for its incorporation into common kinase inhibitor scaffolds. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel kinase inhibitors, enabling them to leverage the advantages of the 2-(oxetan-3-yl)ethoxy moiety to accelerate their drug discovery programs.
The Oxetane Moiety: A Game-Changer in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of targeted cancer therapy, but their development is often hampered by challenges related to solubility, metabolic stability, and off-target effects. The incorporation of small, polar, and three-dimensional fragments is a proven strategy to address these liabilities. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "smart" substituent in drug design for several compelling reasons:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane's ether oxygen can dramatically improve the aqueous solubility of a parent molecule. This is a critical parameter for achieving good oral bioavailability.
-
Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Its introduction can block metabolically labile sites within a molecule.
-
Modulation of Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their counterparts bearing more traditional groups like a gem-dimethyl moiety. This reduction in lipophilicity can lead to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reduced off-target toxicity.
-
Fine-Tuning of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines. This is a valuable tactic for mitigating issues such as hERG channel inhibition or poor cell permeability.[2]
-
Vectorial Exit and Conformational Rigidity: The defined three-dimensional structure of the oxetane ring can provide a specific exit vector from a binding pocket and introduce a degree of conformational constraint, which can enhance binding affinity and selectivity.
The following table summarizes the quantitative impact of incorporating an oxetane moiety as a bioisostere for a gem-dimethyl group, based on matched molecular pair analyses.
| Property | Change upon replacing gem-dimethyl with oxetane | Implication in Drug Design |
| Aqueous Solubility | Increase (can be >100-fold) | Improved oral bioavailability |
| Lipophilicity (LogD) | Decrease | Reduced off-target toxicity, improved ADME |
| Metabolic Stability | Generally increased | Longer half-life, reduced drug-drug interactions |
| Basicity (pKa) of adjacent amine | Decrease (by up to 2.7 units) | Reduced hERG liability, improved permeability |
Synthetic Strategies for Incorporating the 2-(Oxetan-3-yl)ethoxy Moiety
The primary alcohol of this compound serves as a versatile handle for its covalent attachment to kinase inhibitor scaffolds, most commonly through an ether linkage. The general approach involves coupling the 2-(oxetan-3-yl)ethoxy group to a hydroxyl- or halo-substituted heteroaromatic core, which is a prevalent feature in many kinase inhibitor pharmacophores. Two principal and robust synthetic routes are detailed below.
Strategy A: Williamson Ether Synthesis via Activation of the Alcohol
The Williamson ether synthesis is a classic and reliable method for forming ethers.[3] In this strategy, the primary alcohol of this compound is first "activated" by converting it into a better leaving group, typically a tosylate or mesylate. This activated intermediate then undergoes an SN2 reaction with a deprotonated phenol or heteroaryl alcohol on the kinase inhibitor core.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Strategy B: Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction offers a powerful alternative for the direct conversion of a primary alcohol to an ether with inversion of configuration (though not relevant for this achiral alcohol).[4] This reaction is particularly useful when the Williamson ether synthesis conditions are not suitable for the substrate. It involves the in-situ activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).
Diagram of Mitsunobu Reaction Workflow
Caption: Workflow for Mitsunobu Reaction.
Detailed Experimental Protocols
The following protocols are generalized for the incorporation of the 2-(oxetan-3-yl)ethoxy moiety onto a generic heteroaromatic kinase inhibitor scaffold containing a phenolic hydroxyl group. Researchers should optimize the reaction conditions based on the specific properties of their substrates.
Protocol 1: Synthesis of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (Tosylate)
This protocol details the activation of this compound.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and dissolve it in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate.
Protocol 2: Williamson Ether Synthesis with a Phenolic Kinase Inhibitor Core
This protocol describes the coupling of the activated tosylate with a heteroaryl phenol.
Materials:
-
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (from Protocol 1)
-
Phenolic kinase inhibitor precursor (e.g., 4-hydroxy-quinazoline derivative)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic kinase inhibitor precursor (1.0 eq.) and anhydrous DMF (10 volumes).
-
Add potassium carbonate (2.0-3.0 eq.). Caution: If using NaH, add it portion-wise at 0 °C and stir for 30 minutes to form the alkoxide before proceeding.
-
Add a solution of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate (1.2 eq.) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.
Case Study: Incorporation of an Oxetane Moiety in the BTK Inhibitor GDC-0853
While not a direct application of this compound, the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853, provides a field-proven example of incorporating a 3-substituted oxetane into a complex kinase inhibitor.[1] In this synthesis, an advanced intermediate containing a piperazine ring is reacted with oxetan-3-one via reductive amination to install the N-(oxetan-3-yl)piperazine moiety.
This example authoritatively demonstrates the compatibility of the oxetane ring with common synthetic transformations used in late-stage drug development and highlights its value in optimizing the properties of potent and selective kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of next-generation kinase inhibitors. Its incorporation through the 2-(oxetan-3-yl)ethoxy side chain offers a scientifically sound strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune the overall physicochemical profile of drug candidates. The provided protocols for Williamson ether synthesis and the principles of the Mitsunobu reaction offer researchers reliable and adaptable methods for integrating this beneficial moiety into their kinase inhibitor scaffolds. By leveraging the unique properties of the oxetane ring, drug development professionals can overcome common hurdles in kinase inhibitor design and accelerate the discovery of novel and effective targeted therapies.
References
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802. [Link]
- Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- New Drug Approvals. (2016). Bruton tyrosine kinase inhibitor. [Link]
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
Sources
Application Notes & Protocols: The Strategic Incorporation of 3-Substituted Oxetanes in Modern Medicinal Chemistry
I. Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as achieving high target potency. The four-membered cyclic ether, the oxetane, has transitioned from a synthetic curiosity to a cornerstone motif in the medicinal chemist's toolbox.[1][2] Specifically, 3-substituted oxetanes have garnered immense interest due to their profound and often beneficial impact on the physicochemical properties of parent molecules.[1][3]
This guide provides an in-depth exploration of the applications of 3-substituted oxetanes, grounded in mechanistic rationale and supported by actionable, field-proven protocols. We will delve into why this scaffold is more than a mere placeholder, but a strategic tool for rationally designing superior drug candidates. The unique structural and electronic features of the oxetane ring—its polarity, constrained conformation, and ability to act as a hydrogen bond acceptor—allow it to serve as a powerful bioisostere for commonly used, yet often problematic, functional groups.[2][4][5]
The primary focus will be on the two most impactful bioisosteric roles of 3-substituted oxetanes:
-
A Polar, Metabolically Stable Surrogate for the gem-Dimethyl Group: The gem-dimethyl group is frequently installed to block sites of metabolic oxidation. However, this modification invariably increases lipophilicity, which can negatively affect solubility, permeability, and off-target interactions.[1][6] The oxetane ring provides a similar steric footprint while introducing polarity, thereby blocking metabolism without the lipophilicity penalty.[6][7]
-
A Non-Classical Isostere of the Carbonyl Group: The oxetane shares key electronic features with the carbonyl group, including a comparable dipole moment and spatial orientation of oxygen lone pairs, making it an effective hydrogen bond acceptor.[8] Crucially, it is resistant to nucleophilic attack and the epimerization of α-stereocenters, which are common liabilities for ketones and esters.[1]
This document is designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and the practical methodologies required to effectively leverage 3-substituted oxetanes in drug design campaigns.
II. Physicochemical Impact of Oxetane Incorporation: A Quantitative Analysis
The decision to incorporate an oxetane is driven by its ability to predictably modulate key drug-like properties. The following data, derived from numerous matched molecular pair analyses, quantifies these effects.
Key Property Modulation:
-
Aqueous Solubility: The replacement of a non-polar group like a gem-dimethyl with a polar oxetane can lead to a dramatic increase in aqueous solubility. This effect is highly context-dependent but can range from a 4-fold to over a 4000-fold improvement, significantly enhancing the potential for oral bioavailability.[7][9]
-
Lipophilicity (LogD): Oxetane-containing compounds are consistently less lipophilic than their carbocyclic or gem-dimethyl counterparts.[1] This reduction in LogD is advantageous for minimizing off-target toxicities and improving a compound's overall developability profile.[9]
-
Metabolic Stability: Oxetanes are generally robust to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[1][10] Replacing a metabolically vulnerable methylene or methyl group with an oxetane can effectively shield the site and prolong the compound's half-life.[4][7] 3,3-disubstituted oxetanes are noted to be particularly stable.[11]
-
Basicity (pKa) Attenuation: The potent inductive electron-withdrawing effect of the oxetane's oxygen atom can substantially decrease the basicity of proximal amines.[12] Placing an oxetane ring alpha to an amine can lower its pKa by as much as 2.7 units, a critical strategy for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[9][12]
Table 1: Matched-Pair Analysis of Physicochemical Properties
| Parent Scaffold | R Group | Property | Value | R' Group | Property | Value' | Fold Change / Delta | Reference |
| Aryl-R | gem-dimethyl | Solubility (µg/mL) | 1 | Oxetane | Solubility (µg/mL) | 250 | +250x | [7] |
| Aryl-R | gem-dimethyl | LogP | 3.5 | Oxetane | LogP | 1.8 | -1.7 | [1] |
| R-NH₂ | Cyclobutyl | pKa | 10.2 | Oxetan-3-yl | pKa | 7.5 | -2.7 | [12] |
| Arylsulfonamide-R | Tetrahydrofuran-3-yl | HLM Stability (% rem) | 20% | Oxetan-3-yl | HLM Stability (% rem) | 85% | +4.25x | [1] |
| Piperidine-R | Carbonyl (Lactam) | Intrinsic Clearance | High | Spiro-oxetane | Intrinsic Clearance | Low | Improved Stability | [1] |
HLM: Human Liver Microsomes. Data is illustrative and compiled from multiple sources.
III. Core Synthetic Methodologies & Protocols
The successful application of oxetanes hinges on their synthetic accessibility. While numerous methods exist, this section details robust and scalable protocols for key 3-substituted oxetane building blocks starting from common commercial materials.
Diagram 1: General Synthetic Strategies
The following diagram illustrates the primary disconnection approaches for synthesizing the oxetane core.
Caption: Key retrosynthetic pathways to 3-substituted oxetanes.
Protocol 1: Synthesis of Oxetan-3-ol via Intramolecular Cyclization
Rationale: This protocol is a reliable and frequently cited method starting from commercially available epichlorohydrin.[13] It proceeds via an acid-catalyzed epoxide opening, protection of the resulting secondary alcohol, and finally, a base-mediated intramolecular Sₙ2 reaction to form the strained ring. Using a bulky protecting group like benzoyl chloride is key to directing the reaction pathway and preventing side reactions.
Diagram 2: Synthesis of Oxetan-3-ol
Caption: Workflow for the synthesis of Oxetan-3-ol.
Step-by-Step Methodology:
-
Epoxide Opening: To a solution of anhydrous iron(III) chloride (catalytic amount, ~0.05 mol%) in glacial acetic acid (1.2 eq), add 2-(chloromethyl)oxirane (epichlorohydrin, 1.0 eq) dropwise. Heat the mixture at 70°C for 12 hours.[13] After cooling, the mixture is extracted with dichloromethane (DCM) and concentrated in vacuo to yield crude 1-chloro-3-hydroxypropan-2-yl acetate.
-
Benzoyl Protection: Dissolve the crude intermediate in pyridine (2.0 eq) and cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight. Quench with water, extract with ethyl acetate, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the benzoyl-protected intermediate.
-
Cyclization and Deprotection: Dissolve the protected intermediate in methanol. Add powdered potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 1.5 eq) and stir vigorously at room temperature for 4-6 hours. The base facilitates both the intramolecular cyclization to form the oxetane ring and the saponification of the benzoyl ester.
-
Purification: Neutralize the reaction mixture with 1M HCl. Concentrate the solvent in vacuo. The resulting residue is then purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure oxetan-3-ol.[13]
Protocol 2: Synthesis of a 3-Aminooxetane Derivative from Oxetan-3-one
Rationale: Reductive amination of oxetan-3-one is one of the most direct methods to access 3-aminooxetanes, which are critical building blocks.[6] The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is milder than reagents like sodium cyanoborohydride and operates effectively under slightly acidic conditions, which are necessary to activate the ketone and form the iminium ion intermediate without causing ring-opening of the sensitive oxetane.[14]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of oxetan-3-one (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq) to catalyze iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired 3-aminooxetane.
IV. Applications & Case Studies in Drug Discovery
The true value of 3-substituted oxetanes is demonstrated by their successful application in optimizing drug candidates.
Case Study 1: Enhancing Solubility and Metabolic Stability in an EZH2 Inhibitor
In the development of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a lead compound suffered from poor metabolic stability and low solubility.[12] Medicinal chemists hypothesized that replacing a dimethylisoxazole motif with a more sp³-rich, polar group would address these liabilities. The introduction of a 3-(methoxymethyl)-3-methyloxetane moiety resulted in compound 9 (Tazemetostat).[11] This strategic swap achieved several goals simultaneously:
-
Improved Solubility: The polar oxetane ring significantly enhanced aqueous solubility.[12]
-
Increased Metabolic Stability: The oxetane blocked a potential site of metabolism and its inherent stability contributed to a better pharmacokinetic profile.[12]
-
Optimal Lipophilicity: The oxetane provided a favorable LogD of 1.9, which was crucial for maintaining good cell permeability.[11]
-
Enhanced Target Engagement: The three-dimensional structure of the oxetane substituent provided a better conformational fit into the protein's binding pocket.[11]
Case Study 2: pKa Modulation in a Bruton's Tyrosine Kinase (BTK) Inhibitor
During the optimization of a series of BTK inhibitors, a lead compound containing a 4-ethyl-piperazine group showed good metabolic stability but its high basicity (calculated pKa ≈ 8.0) led to poor kinase selectivity.[12] To address this, the ethyl group was replaced with an oxetan-3-yl group.
-
Basicity Reduction: The powerful inductive effect of the adjacent oxetane ring reduced the piperazine's calculated pKa to 6.4.[12]
-
Selectivity Improvement: This reduction in basicity doubled the selectivity for the target kinase over off-target T-cells.[12]
-
Preservation of Positive Attributes: The oxetane-containing analogue maintained the high metabolic stability and solubility of its predecessor.[12][15] This work ultimately contributed to the development of rilzabrutinib, an approved drug containing this key structural feature.[6]
V. Conclusion and Future Outlook
The 3-substituted oxetane is a validated and powerful tool in modern medicinal chemistry. Its ability to act as a superior bioisosteric replacement for gem-dimethyl and carbonyl groups allows for the rational mitigation of common drug development liabilities, including poor solubility, high metabolic turnover, and undesirable basicity.[1][7][12] The synthetic accessibility of key oxetane building blocks, through robust and scalable protocols, ensures their continued and expanding use in drug discovery campaigns.[14][16] As the pressure to develop safer and more effective medicines with finely tuned properties increases, the strategic incorporation of 3-substituted oxetanes will undoubtedly play a crucial role in the successful discovery of next-generation therapeutics.
VI. References
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from
-
Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Obach, R. S. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Retrieved from [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Retrieved from [Link]
-
Lassalas, P., et al. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
Hu, D., et al. (2016). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Retrieved from [Link]
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes - Enamine [enamine.net]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Introduction: The Oxetane Motif in Bioactive Natural Products
An Application Guide to the Synthesis of Oxetane-Containing Natural Products
The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a privileged structural motif in medicinal chemistry and natural product synthesis.[1] Initially considered a synthetic curiosity, its presence in highly potent natural products, such as the anti-cancer blockbuster Paclitaxel (Taxol®) and the neurotrophic agent Merrilactone A, has underscored its significance.[2][3] The incorporation of an oxetane can profoundly influence a molecule's physicochemical properties. It often enhances aqueous solubility, metabolic stability, and cell permeability while acting as a rigid, polar replacement for more common groups like gem-dimethyl or carbonyl functionalities.[1][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for constructing the oxetane ring within the complex framework of natural products. We will delve into the mechanistic underpinnings of key reactions, provide detailed protocols for their application, and examine case studies that highlight the ingenuity required to forge this strained, yet vital, heterocyclic system.
Core Synthetic Strategies for Oxetane Ring Construction
The construction of the strained four-membered oxetane ring is a significant synthetic challenge due to unfavorable kinetics and competing side reactions.[5] However, several robust methods have been developed and successfully applied to the synthesis of complex natural products. We will focus on three primary strategies: intramolecular C-O bond formation, [2+2] photocycloadditions, and the ring expansion of epoxides.
Intramolecular C-O Bond Formation: The Williamson Etherification and Beyond
The most classical approach to forming the oxetane ring is through an intramolecular SN2 reaction, typically a Williamson etherification involving a 1,3-halo-alkoxide or a related system with a good leaving group.[5] This strategy is a 4-exo-tet cyclization, which is kinetically less favored than other ring closures.[6] Success hinges on selecting substrates and reaction conditions that promote the desired cyclization over competing elimination pathways, such as Grob fragmentation.[5][6]
Causality in Experimental Design: The choice of base and solvent is critical. A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is often used to ensure complete deprotonation of the alcohol without interfering with the electrophilic center. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically employed to solvate the counter-ion and promote the SN2 reaction. The leaving group must be effective; tosylates, mesylates, and halides are commonly used.
Application Example: Synthesis of the Paclitaxel D-Ring
The D-ring of Paclitaxel is a classic example of an oxetane formed via intramolecular cyclization. While numerous total syntheses have been accomplished since the seminal work of Holton and Nicolaou, many approaches converge on a strategy that involves the cyclization of a precursor containing a C5 hydroxyl group and a C4 leaving group (or a C4-C20 epoxide which opens to a similar intermediate).[3][4][7]
Caption: General workflow for oxetane synthesis via intramolecular cyclization.
Protocol 1: General Procedure for Oxetane Formation from a 1,3-Diol
This protocol is a generalized representation based on principles described by Nelson and co-workers for stereocontrolled oxetane synthesis.[5]
-
Selective Activation: To a solution of the 1,3-diol (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add pyridine (1.5 equiv) followed by p-toluenesulfonyl chloride (TsCl, 1.1 equiv). Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed. The primary alcohol is preferentially tosylated.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude mono-tosylate by flash column chromatography.
-
Cyclization: Dissolve the purified mono-tosylate (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (e.g., to the reflux temperature of THF) may be required.[5]
-
Final Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting oxetane by flash column chromatography.
[2+2] Photocycloaddition: The Paternò-Büchi Reaction
First reported in 1909, the Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[2][8] The reaction is highly versatile and atom-economical.[9]
Mechanistic Insights: The reaction is typically initiated by UV irradiation, which excites the carbonyl compound to a singlet state (S₁), followed by intersystem crossing to a more stable triplet state (T₁). This triplet carbonyl then adds to the alkene to form a 1,4-diradical intermediate. The stability of this diradical intermediate dictates the regioselectivity of the reaction. Subsequent spin inversion and ring closure yield the oxetane product.[2][10]
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Application Example: Synthesis of Oxetin Stereoisomers
The synthesis of all four stereoisomers of the β-amino acid oxetin showcases a modern application of the Paternò-Büchi reaction.[11] The key step involves the photocycloaddition of an N-formyl enamine with a glyoxylate ester, which proceeds with high regioselectivity.[11]
Protocol 2: Photochemical [2+2] Cycloaddition for Oxetin Core Synthesis
This protocol is adapted from the synthesis of oxetin derivatives reported by Aitken and co-workers.[11]
-
Reaction Setup: In a quartz photoreactor vessel, dissolve the N-formyl enamine (1.0 equiv) and the glyoxylate ester (1.5 equiv) in acetonitrile (MeCN) to a concentration of approximately 75 mM.
-
Photolysis: Degas the solution for 30 minutes by bubbling with nitrogen or argon. Irradiate the solution using a medium-pressure mercury vapor lamp (e.g., 125W or 450W) equipped with a Pyrex filter (to cut off wavelengths < 290 nm) at room temperature.
-
Monitoring: Stir the reaction mixture for 24-48 hours. Monitor the progress of the reaction by ¹H NMR spectroscopy or LC-MS to observe the formation of the oxetane diastereomers.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, containing a mixture of diastereomers, can be purified by flash column chromatography on silica gel to separate the major isomers. Further separation may require derivatization or chiral HPLC.[11]
| Carbonyl Partner | Alkene Partner | Regioselectivity | Diastereoselectivity | Typical Yield | Reference |
| Benzaldehyde | Furan | High | Varies | Good | [2] |
| Acetone | Ethyl vinyl ether | Mixture of regioisomers | --- | Moderate | [2] |
| Benzophenone | 2-Methyl-2-butene | High | --- | Good | [2] |
| Ethyl glyoxylate | N-formyl enamine | High | Poor | ~40-50% | [11] |
Table 1. Summary of representative Paternò-Büchi reactions.
Ring Expansion of Epoxides
The conversion of a three-membered epoxide ring into a four-membered oxetane is a thermodynamically favorable process driven by the release of ring strain.[1][9] This strategy is particularly powerful for synthesizing highly substituted oxetanes. Key methods include the Payne rearrangement followed by cyclization and ylide-mediated ring expansions.
Mechanistic Rationale: In the synthesis of Merrilactone A, a key transformation involves a Payne-like rearrangement of a hydroxy-epoxide.[12][13] Base-mediated deprotonation of the hydroxyl group leads to an intramolecular opening of the adjacent epoxide, forming a new epoxide and a free alkoxide. This new alkoxide is then positioned to displace a leaving group in a 4-exo-tet cyclization to forge the oxetane ring.
Caption: Key steps in oxetane formation via epoxide rearrangement.
Application Example: The Total Synthesis of (±)-Merrilactone A
The Danishefsky group's total synthesis of (±)-Merrilactone A elegantly demonstrates the power of this strategy.[12] The oxetane moiety is constructed from a hydroxy-epoxide intermediate in the final stages of the synthesis, highlighting the robustness of this transformation on a complex substrate.[12][13]
Protocol 3: Oxetane Formation via Payne-like Rearrangement
This protocol is based on the key transformation in the total synthesis of (±)-Merrilactone A by Danishefsky and Birman.[12]
-
Preparation: Under a strict inert atmosphere (N₂ or Ar), dissolve the advanced hydroxy-epoxide intermediate (1.0 equiv) in a 1:1 mixture of anhydrous THF and hexamethylphosphoramide (HMPA) (0.01 M).
-
Deprotonation and Rearrangement: Cool the solution to -78 °C. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) in toluene dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. The characteristic color change of the solution may indicate the formation of the alkoxide.
-
Quenching and Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative thin-layer chromatography (PTLC) or flash column chromatography to yield the oxetane-containing natural product.
Case Study: Synthesis of the (+)-Dictyoxetane Core
Dictyoxetane, a marine diterpene, possesses a unique and challenging dioxatricyclic ring system.[14] Its synthesis represents a formidable challenge, requiring precise stereocontrol. The formation of the oxetane ring in the asymmetric total synthesis by Magauer and Hugelshofer is a highlight.[15] The oxetane is forged via a direct SN2 reaction (4-exo-tet cyclization) from a mesylated primary alcohol precursor. This step is followed by an iodoetherification to form the adjacent tetrahydrofuran ring, demonstrating a sequential cyclization strategy to build a complex core.[15]
Conclusion
The synthesis of oxetane-containing natural products has driven significant innovation in synthetic organic chemistry. The strategies outlined in this guide—intramolecular cyclization, the Paternò-Büchi reaction, and epoxide ring expansion—form the bedrock of the modern chemist's toolkit for accessing these valuable molecules. Understanding the mechanistic principles and practical considerations behind each method is paramount for designing successful synthetic routes. As new natural products are discovered and the demand for novel oxetane-containing drug candidates grows, the continued development of efficient and stereoselective methods for constructing this four-membered ring will remain a vital area of research.
References
- Grainger, R. S., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. Organic & Biomolecular Chemistry, 10(25), 4926-4928. [Link]
- Grainger, R. S., et al. (2022). Studies towards the Synthesis of (+)-Dictyoxetane. Chemistry – A European Journal, 28(71), e202202511. [Link]
- Grokipedia. (n.d.). Paclitaxel total synthesis. Grokipedia. [Link]
- Birman, V. B., & Danishefsky, S. J. (2002). The total synthesis of (+/-)-merrilactone A. Journal of the American Chemical Society, 124(10), 2080–2081. [Link]
- Slideshare. (n.d.).
- Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry, 6(3), 357-366. [Link]
- ResearchGate. (n.d.).
- SCI-Meetings. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. [Link]
- Hugelshofer, C. L., & Magauer, T. (2016). A Bioinspired Cyclization Sequence Enables the Asymmetric Total Synthesis of Dictyoxetane. Journal of the American Chemical Society, 138(20), 6420–6423. [Link]
- Burcl, F., & Turoczi, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]
- Burcl, F., & Turoczi, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]
- Burcl, F., & Turoczi, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21. [Link]
- Li, S., & Xu, J. (2021). Synthesis of Oxetanes. Progress in Chemistry. [Link]
- Griesbeck, A. G., et al. (2002). Oxetanes from [2+2] Cycloaddition of Stilbenes to Quinone via Photoinduced Electron Transfer. The Journal of Organic Chemistry, 67(14), 4975–4980. [Link]
- D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]
- Dudley, C. (2010). Synthesis of ( )-Merrilactone A and ( )-Anislactone A. University of Bristol, School of Chemistry. [Link]
- Wikipedia. (n.d.). Paclitaxel total synthesis. Wikipedia. [Link]
- Grainger, R. S., et al. (2022). Studies towards the Synthesis of (+)-Dictyoxetane. Chemistry – A European Journal, 28(71), e202202511. [Link]
- ResearchGate. (n.d.).
- Burcl, F., & Turoczi, D. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]
- Grainger, R. S., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. Organic & Biomolecular Chemistry, 10(25), 4926-4928. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The Total Synthesis of (±)-Merrilactone A. [Link]
- Kampranis, S. C., et al. (2019). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. Journal of the American Chemical Society, 141(4), 1735–1743. [Link]
- Abe, M., et al. (2018). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry, 16(31), 5653-5659. [Link]
- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Paterno buchi reaction | PPTX [slideshare.net]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of the trans-hydrindane core of dictyoxetane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: 2-(Oxetan-3-yl)ethanol as a Novel Linker Motif for Next-Generation PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three essential components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]
Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to catalytically induce further degradation.[2][3]
While the two ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success.[][5] Far from being a passive spacer, the linker's length, rigidity, polarity, and attachment vector profoundly influence the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties, such as solubility and cell permeability.[][7] Early PROTAC designs often relied on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility.[2][8] However, the field is rapidly evolving towards more sophisticated, rigid linkers that can reduce the entropic penalty of ternary complex formation and improve drug-like properties.[2][]
This guide focuses on the application of 2-(Oxetan-3-yl)ethanol , a novel linker component, designed to overcome the limitations of traditional flexible linkers and enhance the development of potent, selective, and bioavailable PROTACs.
The Oxetane Advantage: Engineering Superior Physicochemical Properties
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile tool for improving the properties of drug candidates.[9] Its unique combination of features makes it an ideal component for PROTAC linkers.
Key Properties of the Oxetane Moiety:
-
Polarity and Solubility: The oxetane motif is a compact, polar, sp3-rich structure.[10] Replacing lipophilic fragments like a gem-dimethyl group with an oxetane can significantly increase aqueous solubility, a major hurdle in PROTAC development.[9][10][11]
-
Metabolic Stability: The oxetane ring is generally stable to metabolic degradation, offering an advantage over more labile structures like long PEG chains.[10][12]
-
Defined 3D Geometry: Unlike flexible chains, the oxetane ring imparts a well-defined three-dimensional vector, which can help pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[][12] This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher potency.[2]
-
Improved Permeability: While polar, the compact nature of the oxetane can contribute to a lower polar surface area (PSA) compared to extended, flexible polar linkers, helping to balance the solubility-permeability tradeoff that plagues many "beyond Rule of 5" molecules like PROTACs.[13][14]
The this compound fragment provides a synthetically tractable handle (a primary alcohol) for straightforward incorporation into a modular PROTAC synthesis workflow.
Table 1: Comparative Properties of Linker Motifs
| Property | Alkyl Chains | PEG Chains | This compound Moiety |
| Flexibility | High | High | Low (Rigid) |
| Polarity | Low (Hydrophobic) | High (Hydrophilic) | Moderate-High (Polar) |
| Solubility Impact | Can decrease aqueous solubility | Generally increases aqueous solubility | Significantly increases aqueous solubility[9] |
| Metabolic Stability | Generally stable | Can be susceptible to metabolism | High[10] |
| Conformational Control | Low | Low | High (Defined Exit Vector) |
| Synthetic Tractability | High | High | High (via primary alcohol) |
Application Note I: Design and Synthesis Strategy
The modular nature of PROTACs allows for a systematic synthesis approach where the target ligand, linker, and E3 ligase ligand are assembled sequentially.[15] The this compound moiety can be readily incorporated into this workflow.
Conceptual PROTAC Assembly
The overall strategy involves preparing functionalized "warhead" (POI ligand) and "anchor" (E3 ligase ligand) molecules and coupling them to the bifunctional oxetane-containing linker.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-(Oxetan-3-yl)ethanol Derivatives
Introduction: The Rising Prominence of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry.[1] Its unique combination of properties, including a compact three-dimensional structure, high polarity, and metabolic stability, makes it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[2] The incorporation of oxetanes into small molecules can significantly enhance their physicochemical properties, such as aqueous solubility and metabolic clearance, while also influencing their conformation and binding affinity to biological targets.[2] Given these advantages, the development of efficient and versatile synthetic methodologies for the creation of oxetane-containing compound libraries is of paramount importance for drug discovery programs.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for high-throughput screening.[3] By anchoring a starting material to an insoluble polymer support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification by allowing for the removal of soluble reagents and byproducts through simple filtration and washing steps.[4] This application note provides a detailed guide to the solid-phase synthesis of small molecule libraries based on the versatile building block, 2-(Oxetan-3-yl)ethanol. We will delve into the strategic considerations for resin and linker selection, provide step-by-step protocols for immobilization and diversification, and discuss the cleavage and characterization of the final products.
Core Principles: A Strategic Approach to the Solid-Phase Synthesis of this compound Derivatives
The successful solid-phase synthesis of a diverse library of this compound derivatives hinges on a carefully planned strategy. The key components of this strategy are the choice of the solid support and the linker, the method of immobilization, the diversification reactions, and the final cleavage from the support.
Selecting the Optimal Resin and Linker
The choice of resin and linker is critical as it dictates the reaction conditions that can be employed throughout the synthesis and the conditions required for the final cleavage of the product.[5] For the immobilization of primary alcohols like this compound, several options are available, with trityl-based linkers and Wang resin being the most common.
| Linker Type | Resin | Immobilization Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Trityl Chloride | Polystyrene | DIPEA, CH₂Cl₂ | 1-5% TFA in CH₂Cl₂ | Very mild cleavage conditions, high acid sensitivity.[5] | Can be sterically hindered. |
| Wang Resin | Polystyrene | DCC, DMAP, CH₂Cl₂ | 50-95% TFA in CH₂Cl₂ | Widely used, good stability.[6][7][8] | Requires stronger acid for cleavage. |
For the synthesis of potentially sensitive oxetane-containing molecules, the trityl linker is often the preferred choice due to its exceptionally mild cleavage conditions, which minimize the risk of acid-catalyzed opening of the oxetane ring.[5][9] This application note will focus on the use of a trityl chloride resin.
Immobilization of this compound
The primary alcohol of this compound can be readily attached to a trityl chloride resin via an ether linkage. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
Caption: Immobilization of this compound on Trityl Resin.
Diversity-Oriented Synthesis (DOS) on the Solid Support
Once the this compound scaffold is anchored to the solid support, a wide array of chemical transformations can be performed to generate a library of diverse compounds.[3][10] The diversification strategy can be designed to modify either the oxetane ring or to build upon the immobilized scaffold. For instance, the oxetane ring can be opened with various nucleophiles under specific conditions to generate new scaffolds.[11] Alternatively, if the this compound is attached via the oxetane oxygen (a less common but feasible approach), the free primary alcohol can be used as a handle for further reactions such as esterification, etherification, or conversion to other functional groups.
The following protocol will focus on a diversification strategy where the immobilized this compound serves as a scaffold for the attachment of various building blocks.
Detailed Protocols
Protocol 1: Immobilization of this compound on Trityl Chloride Resin
This protocol describes the attachment of this compound to a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.2 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or wrist-action shaker
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (0.37 g, 3.6 mmol, 3 equiv.) in anhydrous DCM (5 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin. To the resin, add the solution of this compound followed by DIPEA (1.25 mL, 7.2 mmol, 6 equiv.).
-
Reaction Incubation: Seal the vessel and shake the mixture at room temperature for 16 hours.
-
Capping of Unreacted Sites: Drain the reaction mixture. To cap any unreacted trityl chloride groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with diethyl ether (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the substrate can be determined by the weight gain of the resin.
Caption: Workflow for Immobilization of this compound.
Protocol 2: Diversification of Resin-Bound this compound via Acylation
This protocol provides a general method for the acylation of the hydroxyl group of the immobilized this compound with a carboxylic acid.
Materials:
-
Immobilized this compound resin (from Protocol 1)
-
Carboxylic acid of choice (e.g., benzoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or wrist-action shaker
Procedure:
-
Resin Swelling: Place the immobilized this compound resin (0.5 g) in a solid-phase synthesis vessel. Add anhydrous DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature.
-
Reagent Preparation: In a separate flask, dissolve the carboxylic acid (3 equiv. relative to resin loading) and DMAP (0.1 equiv.) in anhydrous DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the carboxylic acid/DMAP solution to the resin, followed by DIC (3 equiv.).
-
Reaction Incubation: Seal the vessel and shake the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a colorimetric test such as the Kaiser test if an amine is present, or by a test cleavage of a small amount of resin.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and diethyl ether (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Caption: Diversification of Immobilized this compound.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the final product from the trityl resin using a mild acidic solution.
Materials:
-
Diversified resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Resin Preparation: Place the dried, diversified resin in a suitable reaction vessel.
-
Cleavage Reaction: Prepare a solution of 1-5% TFA in DCM. Add this solution to the resin (e.g., 10 mL for 0.5 g of resin) and gently agitate for 1-2 hours at room temperature. The progress of the cleavage can be monitored by TLC of the cleavage solution.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Neutralization: Neutralize the combined filtrate by washing with saturated sodium bicarbonate solution.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or preparative HPLC, to obtain the final, pure compound.
Hypothetical Library of this compound Derivatives
The described solid-phase synthesis protocol can be utilized to generate a diverse library of compounds. The following table illustrates a small, hypothetical library that could be synthesized by varying the carboxylic acid used in the diversification step.
| Compound ID | R-Group (from R-COOH) | Calculated LogP | Potential Biological Activity |
| OXE-001 | Phenyl | 2.5 | General screening |
| OXE-002 | 4-Chlorophenyl | 3.1 | Kinase inhibitor scaffold |
| OXE-003 | 2-Naphthyl | 3.8 | GPCR ligand scaffold |
| OXE-004 | 4-Methoxyphenyl | 2.4 | Metabolic enzyme inhibitor scaffold |
| OXE-005 | Cyclohexyl | 2.9 | Protease inhibitor scaffold |
Conclusion and Future Directions
The solid-phase synthesis of this compound derivatives offers a robust and efficient platform for the generation of novel compound libraries for drug discovery. The use of a trityl linker allows for the mild cleavage of the final products, preserving the integrity of the oxetane ring. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Future work could involve the development of on-resin reactions to modify the oxetane ring itself, further expanding the diversity of the synthesized libraries. Additionally, the application of this methodology to the synthesis of larger, more complex molecules incorporating the this compound motif holds significant promise for the discovery of new therapeutic agents.
References
- Olsen, C. A., et al. (2008). Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker. Tetrahedron Letters, 49(43), 6149–6152. [Link]
- Hu, X., et al. (2020). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. Chemical Science, 11(1), 135-140. [Link]
- Conti, P., et al. (2005). Synthesis and development of novel silicon linkers for solid phase synthesis. University of Southampton, School of Chemistry, PhD Thesis. [Link]
- Franzyk, H., et al. (2008). Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker.
- Li, J., et al. (2013). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Molecules, 18(7), 7755-7771. [Link]
- Lundquist, J. T., et al. (2006). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry, 71(25), 9475–9478. [Link]
- Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In P. H. Toy & Y. Lam (Eds.), Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications (pp. 131-156). John Wiley & Sons, Inc. [Link]
- Shipman, M., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 17(2), 268-274. [Link]
- Roesner, S., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Tan, D. S. (2011). Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. [Link]
- Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(12), 3303–3306. [Link]
- Hii, K. K. (2007). Wang-aldehyde resin as a recyclable support for the synthesis of α,α-disubstituted amino acid derivatives. Organic & Biomolecular Chemistry, 5(20), 3291-3293. [Link]
- Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652. [Link]
- Applied Polytech. (n.d.). Wang Resin Peptide Synthesis.
- Nesterenko, V., et al. (2012). Diversity-oriented synthesis of polycyclic diazinic scaffolds. Tetrahedron Letters, 53(15), 1899-1902. [Link]
- ResearchGate. (n.d.). Strategies used to synthesize the oxetane scaffolds.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]
- Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 49(36), 6391–6395. [Link]
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol.
- Bakunov, S. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(23), 7175. [Link]
- Kysil, A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 87(1), 793–800. [Link]
- Li, X., & Lynn, D. G. (2002). Polymerization on solid supports. Angewandte Chemie International Edition, 41(23), 4567-4569. [Link]
Sources
- 1. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. peptide.com [peptide.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mskcc.org [mskcc.org]
- 11. Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-(Oxetan-3-yl)ethanol in Acidic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Oxetan-3-yl)ethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. We address common questions and troubleshooting scenarios related to the stability of the oxetane ring, particularly under acidic conditions, providing not just answers but the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) - General Oxetane Stability
This section covers foundational concepts regarding the chemical stability of the oxetane moiety.
Q1: I've heard that oxetanes are unstable in acid. Is this always true?
This is a common and understandable concern, but it's largely a misconception that oxetanes are categorically unstable under acidic conditions[1][2]. The reality is more nuanced. While the four-membered ring possesses significant strain energy (approx. 106 kJ/mol), making it more reactive than a five-membered ring like tetrahydrofuran (THF), it is generally more stable than a three-membered epoxide ring[2][3].
The stability is highly dependent on the specific reaction conditions and the substitution pattern of the oxetane itself[2]. Many synthetic transformations, including those in late-stage drug development, have been successfully performed on oxetane-containing molecules without compromising the ring's integrity[1]. Mildly acidic conditions are often well-tolerated[2][4].
Q2: How does the substitution pattern on the oxetane ring affect its stability?
The substitution pattern is arguably the most critical factor determining an oxetane's stability.
-
3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents provide steric hindrance that physically blocks the trajectory for an external nucleophile to attack the carbon-oxygen bonds of the ring, thus preventing ring-opening[1][2].
-
3-Monosubstituted Oxetanes (like this compound): These have intermediate stability. They are more susceptible to ring-opening than their 3,3-disubstituted counterparts but are still robust enough for many applications.
-
2-Substituted Oxetanes: Oxetanes with electron-donating groups at the C2 position are often less stable, as these groups can stabilize the carbocation intermediate formed during acid-catalyzed ring-opening[1].
Q3: If the oxetane ring does open, what are the typical degradation products?
Under acidic conditions in the presence of a nucleophile (which could be the solvent, like water or an alcohol), the oxetane ring will undergo cleavage. The protonated oxetane is attacked by the nucleophile, leading to a 1,3-difunctionalized propane derivative. For example, in aqueous acid, an oxetane will typically open to form a 1,3-diol.
Section 2: Troubleshooting Guide for this compound
This section addresses specific issues you might encounter while working with this compound.
Q4: I am running a reaction under acidic conditions and see a new product with the same mass as my starting material in the LC-MS. What is happening?
This is a classic sign of isomerization. For this compound, the terminal hydroxyl group can act as an intramolecular nucleophile. Under acidic conditions, the oxetane oxygen is protonated, activating the ring. The side-chain alcohol can then attack one of the oxetane carbons (C2 or C4), leading to the formation of a new, isomeric five-membered ring (a substituted tetrahydrofuran). This process is an intramolecular ring-opening followed by ring-closing. Several studies have noted that internal nucleophiles can facilitate oxetane ring-opening[1][5].
Q5: My reaction yield is significantly lower after purification using standard silica gel chromatography. Could the acidic nature of silica be causing degradation?
Yes, this is a strong possibility. Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive compounds, including some oxetanes. The prolonged contact time on the column, especially if the compound moves slowly, can lead to significant degradation.
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in the eluent), then re-equilibrate with your mobile phase.
-
Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography).
-
Minimize Contact Time: Run the column as quickly as possible while maintaining good separation.
Q6: I am using a strong aqueous acid (e.g., 1M HCl) in my workup. What is the likely primary degradation product of this compound?
In the presence of a strong aqueous acid, the most probable degradation pathway is the acid-catalyzed hydrolysis of the oxetane ring. Water acts as an external nucleophile, attacking the protonated oxetane. This will result in the formation of propane-1,2,4-triol .
Section 3: Mechanistic Insights
Understanding the mechanism of degradation is key to preventing it. The primary pathway for the decomposition of this compound in acid is acid-catalyzed nucleophilic ring-opening.
-
Protonation: A proton (H⁺) from the acid reversibly protonates the oxygen atom of the oxetane ring. This is a rapid equilibrium. This step makes the oxetane a much better leaving group and activates the ring carbons toward nucleophilic attack.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic carbons adjacent to the oxonium ion. This attack can be intermolecular (from solvent or another reagent) or intramolecular (from the compound's own side-chain alcohol). This is typically the rate-determining step and follows an Sₙ2-like mechanism.
-
Ring Opening: The C-O bond breaks, relieving the ring strain and forming the final, ring-opened product.
Caption: Potential degradation pathways for this compound in acid.
Section 4: Recommended Experimental Protocols
To ensure the integrity of your compound, we recommend performing stability studies under your specific experimental conditions.
Protocol 1: Forced Degradation (Stress Test) Workflow
This protocol is designed to rapidly assess the stability of this compound under various acidic pH conditions.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare Acidic Solutions: Prepare a series of aqueous buffers at desired pH values (e.g., pH 1.0 using 0.1M HCl, pH 3.0, and pH 5.0 using citrate or phosphate buffers).
-
Initiate Degradation: In separate vials, add a small aliquot of the stock solution to each acidic buffer to achieve a final concentration of ~50 µg/mL. Prepare a control sample in a neutral buffer (pH 7.0).
-
Incubate: Place the vials in a temperature-controlled environment (e.g., 40°C or 60°C) to accelerate potential degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quench the Reaction: Immediately neutralize the aliquot by adding it to a vial containing a buffer of the opposite pH to stop the degradation process.
-
Analyze: Analyze all samples by a validated analytical method (see Protocol 2) to determine the concentration of the remaining this compound.
Protocol 2: HPLC-UV/MS Method for Stability Analysis
This provides a general starting point for an analytical method to monitor the parent compound and its degradants.
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm and/or Mass Spectrometry (MS) in positive ion mode looking for the parent mass [M+H]⁺.
Section 5: Stability Data Summary
The following table summarizes the expected stability profile of this compound based on general chemical principles of substituted oxetanes. Note: This is illustrative data; you must generate your own data for your specific conditions.
| Condition | Temperature (°C) | Time (hours) | Expected % Parent Compound Remaining | Primary Degradation Pathway |
| pH 1 (0.1M HCl) | 40 | 24 | < 20% | Intermolecular Ring-Opening (Hydrolysis) |
| pH 3 (Citrate Buffer) | 40 | 24 | 50-70% | Slow Hydrolysis / Isomerization |
| pH 5 (Acetate Buffer) | 40 | 24 | > 90% | Minimal Degradation |
| Standard Silica Gel | 25 | 2 | Variable (Potentially < 80%) | Ring-Opening/Isomerization |
| 1M NaOH | 40 | 24 | > 99% | Highly Stable[6][7] |
Section 6: References
-
Title: Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry (via PMC), 2023. URL: [Link]
-
Title: Oxetane Presentation. Source: The Dong Group, University of California, Irvine. URL: [Link]
-
Title: An Exploration of Oxetanes: Synthesis and Relevance. Source: Denmark Group, University of Illinois Urbana-Champaign. URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews, 2016. URL: [Link]
-
Title: Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Source: ResearchGate, 2022. URL: [Link]
-
Title: A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Source: Journal of the American Chemical Society (via PubMed), 2001. URL: [Link]
-
Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Source: ChemRxiv, 2023. URL: [Link]
-
Title: Unexpected Isomerization of Oxetane-Carboxylic Acids. Source: Organic Letters, 2022. URL: [Link]
-
Title: Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers by Brønsted acid catalysis. Source: Organic & Biomolecular Chemistry, 2023. URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: European Journal of Medicinal Chemistry (via PMC), 2023. URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry. Source: PubMed, 2023. URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns. Source: ResearchGate, 2023. URL: [Link]
Sources
Technical Support Center: Purification of 2-(Oxetan-3-yl)ethanol
Welcome to the technical support center for the purification of 2-(Oxetan-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable building block. The unique physicochemical properties of the oxetane motif, while beneficial in medicinal chemistry, can present specific purification challenges. This guide offers practical, field-proven insights to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common strategy for the synthesis of 3-substituted oxetanes involves the cyclization of a 1,3-diol precursor. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors to the 1,3-diol or the diol itself.
-
Ring-Opened Byproducts: The oxetane ring is susceptible to opening under acidic conditions, which can lead to the formation of 1,3-diol impurities.[1] This is a critical consideration during acidic work-ups.
-
Solvent Residues: Residual solvents from the reaction or extraction steps are common impurities.
-
Reagent-Derived Impurities: Byproducts from reagents used in the synthesis, such as tosylates or mesylates if these were used as leaving groups in the cyclization step.
Q2: What is the recommended first-pass purification method for crude this compound?
A2: For a liquid product like this compound with a high boiling point (206 °C at atmospheric pressure), vacuum distillation is an excellent initial purification step to remove non-volatile impurities and high-boiling point byproducts.[2][3] Subsequently, flash column chromatography is highly recommended for separating closely related impurities.
Q3: Is this compound stable on silica gel during column chromatography?
A3: While many oxetanes are stable on silica gel, their stability can be compound-dependent. The slightly acidic nature of standard silica gel can potentially cause ring-opening or degradation of sensitive oxetanes, especially with prolonged exposure. It is advisable to:
-
Run the column relatively quickly.
-
Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent for basic compounds, though for an alcohol, neutral silica is often sufficient).
-
Monitor fractions promptly to minimize the time the compound spends on the column.
There is evidence that silica gel can interact with ethanol, which may affect the elution profile.[4][5][6][7]
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the desired product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for assessing non-volatile impurities.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
This section addresses common issues encountered during the flash column chromatography of this compound.
Scenario 1: My product is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, 40%, and so on.
-
Change to a Stronger Polar Solvent: If increasing the proportion of ethyl acetate is not effective, consider switching to a more polar solvent system, such as methanol in dichloromethane. A starting point could be 2-5% methanol in dichloromethane.[11]
-
Scenario 2: My product is eluting with the solvent front (high Rf value).
-
Possible Cause: The solvent system is too polar.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your eluent. For example, if you are using 50% ethyl acetate in hexanes, decrease it to 30% or 20%. The goal is to achieve an Rf value of approximately 0.3 on a TLC plate for optimal separation.[12]
-
Scenario 3: I am experiencing co-elution of my product with an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity for the separation.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The key is to find a solvent system that provides the largest possible difference in Rf values (ΔRf) between your product and the impurity.
-
Try Different Solvent Systems: If an ethyl acetate/hexanes system is not working, explore other solvent systems with different selectivities.[13] Good alternatives include:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Ether/Hexanes
-
-
-
Run a Gradient Elution: A shallow gradient of the polar solvent can often improve the separation of closely eluting compounds.
-
Dry Loading: If you are loading your sample in a strong solvent, it can disrupt the separation at the top of the column. Try adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.[14]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation: a. TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to obtain an Rf value of ~0.3 for this compound. b. Column Packing: i. Select an appropriately sized column. ii. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent. iii. Ensure the silica bed is well-compacted and free of air bubbles.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent like dichloromethane). b. Carefully apply the sample to the top of the silica bed. c. For improved resolution, consider dry loading by adsorbing the crude product onto a small amount of silica gel.
3. Elution: a. Begin elution with the determined solvent system. b. If using a gradient, start with a low polarity and gradually increase it. c. Maintain a constant flow rate.
4. Fraction Collection and Analysis: a. Collect fractions of a suitable volume. b. Monitor the fractions by TLC to identify those containing the pure product. c. Combine the pure fractions.
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the purified product under high vacuum to remove any residual solvent.
Protocol 2: Vacuum Distillation of this compound
This protocol is for the bulk purification of this compound to remove non-volatile or high-boiling impurities.
1. Setup: a. Assemble a vacuum distillation apparatus with a short path distillation head for minimized product loss. b. Use a well-insulated distillation column for better separation efficiency. c. Ensure all glass joints are properly sealed with vacuum grease.
2. Procedure: a. Charge the distillation flask with the crude this compound. b. Slowly and carefully apply vacuum to the system. c. Gradually heat the distillation flask in a heating mantle. d. Collect fractions based on the boiling point at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 206 °C.[2][3] e. Monitor the temperature at the distillation head closely to ensure a clean separation.
3. Purity Check: a. Analyze the distilled fractions by GC-MS or NMR to assess their purity. b. Combine the fractions that meet the desired purity specifications.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Recommended Starting Ratio | Notes |
| Ethyl Acetate / Hexanes | Medium | 30:70 (v/v) | A good first choice for many moderately polar compounds. Adjust ratio based on TLC. |
| Methanol / Dichloromethane | High | 2:98 (v/v) | Suitable for more polar compounds or if separation is poor in EtOAc/Hexanes.[11] |
| Acetone / Toluene | Medium-High | 20:80 (v/v) | Offers different selectivity compared to ester or alcohol-based systems. |
Visualization
Workflow for Troubleshooting Co-elution in Flash Chromatography
Caption: A decision-making workflow for troubleshooting co-elution issues during flash chromatography.
References
- Reddit. Co-elution during column : r/OrganicChemistry. [Link]
- ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]
- Beilstein Journals.
- Biotage.
- Northrop, B. H.
- MySkinRecipes. This compound. [Link]
- ResearchGate. (PDF) Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
- Biotage.
- Reddit. Why does a solvent system with an RF of 0.
- ResearchGate. A Modified Synthesis of Oxetan-3-ol | Request PDF. [Link]
- MDPI. Determination of Ethanol Content in Alcoholic Products by LF-NMR. [Link]
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
- ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. [Link]
- Google Patents.
- PubMed Central. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. [Link]
- CORE.
- ResearchGate.
- Analysis of Bioethanol Purification with Two Outlet Distill
- Aston Research Explorer.
- Coldfinger Winterization & Temp.
- Organic Syntheses Procedure. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. [Link]
- ResearchGate.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 9. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Large-Scale Synthesis of 2-(Oxetan-3-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Oxetan-3-yl)ethanol. This valuable building block is increasingly incorporated into pharmaceutical candidates to enhance properties like solubility and metabolic stability.[1][2] However, its synthesis, particularly at scale, presents unique challenges related to the strained oxetane ring. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers and process chemists in navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound on a large scale?
A1: There are two main strategic approaches:
-
Carbon-Carbon Bond Formation: This typically involves the reaction of an organometallic reagent with a C4 oxetane precursor. The most common example is the addition of a two-carbon nucleophile to oxetan-3-one.
-
Reduction of a C5 Precursor: This involves synthesizing a C5 oxetane-containing molecule with a functional group at the desired position (e.g., an ester or carboxylic acid) and reducing it to the primary alcohol.
Q2: What makes the oxetane ring challenging to work with during synthesis?
A2: The four-membered ring is highly strained, making it susceptible to ring-opening under harsh conditions, such as strong acids, strong bases, or high temperatures.[3] This instability is a critical consideration during reaction setup, workup, and purification.
Q3: What are the key physical properties I should be aware of for purification?
A3: this compound is a liquid with a relatively high boiling point.[4][5][6]
| Property | Value | Source |
| CAS Number | 251922-46-0 | [4][5] |
| Molecular Formula | C₅H₁₀O₂ | [4][5] |
| Molecular Weight | 102.13 g/mol | [1][4] |
| Boiling Point | ~206 °C at 760 mmHg | [5][6] |
| Density | ~1.051 g/cm³ | [5] |
| Flash Point | 96 °C | [5][6] |
This high boiling point suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition.
Troubleshooting Guide: Synthesis via Grignard Reaction
The reaction of a Grignard reagent, such as ethylmagnesium bromide, with oxetan-3-one is a direct route. However, it is prone to several issues.
Caption: Key pathways in the Grignard synthesis of this compound.
Q: My reaction yield is very low. What are the likely causes?
A: Low yields in Grignard reactions with oxetan-3-one can stem from several factors. Let's troubleshoot them systematically.
-
Inactive Grignard Reagent:
-
Cause: Grignard reagents are highly sensitive to moisture and air.[7] Any protic source will quench the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is highly recommended to titrate the Grignard reagent before use to determine its exact molarity.
-
-
Side Reactions:
-
Cause: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of starting material after workup.[8][9] While less common with simple ketones, it can be a competing pathway.
-
Solution: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over deprotonation. A slow, controlled addition of the Grignard reagent to the ketone solution (inverse addition) can also help maintain a low concentration of the base at any given time.
-
-
Product Degradation during Workup:
-
Cause: Quenching the reaction with strong, non-buffered acid can lead to acid-catalyzed opening of the strained oxetane ring.
-
Solution: Quench the reaction carefully at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source that is less likely to cause degradation compared to strong acids like HCl or H₂SO₄.
-
Q: I'm observing significant amounts of unreacted oxetan-3-one in my crude product. How can I improve conversion?
A: This is a common issue tied to reagent stoichiometry and reaction conditions.
-
Verify Reagent Quantity: Use the titrated molarity of your Grignard reagent to ensure you are using a slight excess (e.g., 1.1 to 1.2 equivalents). This accounts for any minor quenching and helps drive the reaction to completion.
-
Increase Reaction Time/Temperature: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours. This can help convert any remaining starting material. Monitor the reaction by TLC or GC to determine the optimal reaction time. Be cautious with temperature; do not heat excessively to avoid side reactions.
Q: How do I handle the purification of this compound at a large scale?
A: Purification is critical for obtaining a high-purity product.
-
Workup: After the NH₄Cl quench, perform a standard liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine to remove water, dry over an anhydrous salt like Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Distillation: Given the high boiling point (~206 °C), purification by distillation must be performed under vacuum.[5][6] This lowers the required temperature and minimizes the risk of thermal decomposition. A fractional distillation setup is recommended to efficiently separate the product from any lower or higher boiling impurities.
Troubleshooting Guide: Synthesis via Reduction
An alternative strategy involves the reduction of a precursor like methyl 2-(oxetan-3-yl)acetate. This avoids the use of sensitive Grignard reagents but introduces its own challenges.
Caption: Decision workflow for the reduction route to this compound.
Q: Which reducing agent is best for converting an oxetane-containing ester to the alcohol?
A: The choice depends on scale, safety, and cost.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reducing agent for esters. However, it is expensive, highly reactive with water, and generates hydrogen gas, posing significant safety challenges on a large scale. Workup can also be complicated.
-
Sodium Borohydride (NaBH₄): Typically, NaBH₄ is not strong enough to reduce esters on its own. However, additives like LiCl or performing the reaction at higher temperatures in specific solvents can increase its reactivity. It is safer and cheaper than LiAlH₄.
-
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Ru- or Cu-based).[10][11] It is highly atom-economical and well-suited for industrial scale. However, it often requires high pressures and temperatures, which can be problematic for the strained oxetane ring, potentially leading to ring-opening (hydrogenolysis).[10] Catalyst selection and process optimization are crucial.
Q: I'm attempting catalytic hydrogenation, but I'm seeing low conversion and some byproduct formation. What should I adjust?
A: Low conversion and byproduct formation are common challenges in the hydrogenation of functionalized molecules.
-
Catalyst Activity:
-
Cause: The chosen catalyst may not be active enough under your conditions, or it may have been poisoned by impurities in the starting material or solvent.
-
Solution: Screen different catalysts. Ruthenium-based catalysts are often effective for ester hydrogenation.[12] Ensure the substrate is of high purity. Increase catalyst loading, but be mindful of cost.
-
-
Reaction Conditions:
-
Cause: The temperature and pressure may be insufficient for full conversion or too harsh, leading to side reactions.
-
Solution: Systematically optimize temperature and hydrogen pressure. Start with milder conditions and gradually increase them while monitoring the reaction progress and impurity profile. The goal is to find a balance that provides a reasonable reaction rate without degrading the oxetane ring.
-
-
Byproduct Formation:
-
Cause: The primary byproduct concern is hydrogenolysis of the C-O bonds within the oxetane ring, leading to diol impurities.
-
Solution: This is highly dependent on the catalyst and support. A less acidic support material may reduce ring-opening. Lowering the reaction temperature is the most effective way to minimize this side reaction, even if it extends the reaction time.
-
Detailed Protocol: Grignard Synthesis of this compound
Safety Warning: This procedure involves flammable solvents and pyrophoric reagents. It must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures, including an inert atmosphere and fire suppression equipment.[13]
Materials:
-
Oxetan-3-one (1.0 eq)
-
Ethylmagnesium bromide, 1M in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Charge the flask with oxetan-3-one (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Charge the addition funnel with ethylmagnesium bromide solution (1.2 eq).
-
Add the Grignard reagent dropwise to the stirred solution of oxetan-3-one, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
References
- Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]
- De Vleeschouwer, F. (2021). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones.
- MySkinRecipes. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes.
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Royal Society of Chemistry. (n.d.). Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 catalyst.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Google Patents. (n.d.). US9381500B2 - Process for producing ethanol using hydrogenation catalysts.
- ResearchGate. (n.d.). Ir‐Catalyzed Transfer Hydrogenation and Alkylation of Aldehydes and Ketones Using Ethanol as the Hydrogen Source.
- OUCI. (n.d.). Catalytic Hydrogenation of Esters.
- ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- ResearchGate. (n.d.). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone.
- University of Illinois Urbana-Champaign. (n.d.). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon.
- Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
- ResearchGate. (n.d.). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- National Center for Biotechnology Information. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- ResearchGate. (n.d.). Reactions of methyl esters of adamantane acids with acetonitrile.
- IOP Conference Series: Materials Science and Engineering. (2023). Analysis of Bioethanol Purification with Two Outlet Distillation System.
- National Association of Clean Air Agencies. (n.d.). Methods of Degrading Acetonitrile Waste Sustainably.
- ResearchGate. (n.d.). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts.
Sources
- 1. This compound [myskinrecipes.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 251922-46-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. d-nb.info [d-nb.info]
- 11. US9381500B2 - Process for producing ethanol using hydrogenation catalysts - Google Patents [patents.google.com]
- 12. Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (<i>R</i>)-1,2-P… [ouci.dntb.gov.ua]
- 13. ardena.com [ardena.com]
preventing oxetane ring-opening during reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. This guide is designed to provide in-depth, field-proven insights into preventing the undesired ring-opening of oxetanes during synthetic manipulations. Our goal is to move beyond simple protocols and explain the underlying principles that govern oxetane stability, enabling you to make informed decisions in your experimental design.
Core Principles of Oxetane Stability
The oxetane ring, a four-membered cyclic ether, possesses a unique balance of stability and reactivity stemming from its ring strain (approximately 106 kJ·mol⁻¹)[1]. It is generally more stable than a highly reactive three-membered epoxide but less stable than a five-membered tetrahydrofuran (THF)[2]. This intermediate nature is key to its utility and its challenges. The stability of an oxetane is not an absolute property but is critically influenced by two main factors: its substitution pattern and the reaction conditions.
-
Substitution Pattern: The most significant factor determining an oxetane's robustness is its substitution.
-
3,3-Disubstituted Oxetanes: This substitution pattern dramatically increases stability. The substituents sterically hinder the trajectory of external nucleophiles, blocking access to the C–O σ* antibonding orbital, which is necessary for ring-opening[2][3].
-
3-Monosubstituted and Unsubstituted Oxetanes: These are more susceptible to ring-opening than their 3,3-disubstituted counterparts.
-
2-Substituted Oxetanes: Oxetanes bearing electron-donating groups at the C2 position are often less stable[3].
-
-
Electronic and Steric Effects: The inherent strain of the C-O-C bond angle makes the oxygen's lone pairs highly accessible, rendering the oxetane an excellent hydrogen-bond acceptor and Lewis base[1][4]. This basicity is the starting point for most ring-opening reactions, especially under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is it a myth that oxetanes are always unstable in acidic conditions?
A: Yes, this is a common misconception. While oxetanes are susceptible to ring-opening under strongly acidic conditions, their stability is highly dependent on the substitution pattern and the specific acid used. For instance, 3,3-disubstituted oxetanes can tolerate a range of milder acidic conditions[2][3]. The presence of a nucleophile in combination with acid is what typically leads to decomposition[4].
Q2: Under what general conditions is the oxetane ring most likely to open?
A: The highest risk of ring-opening occurs under:
-
Strongly Acidic Conditions: Both Brønsted and Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack[2][5].
-
Presence of Potent Nucleophiles: Strong nucleophiles can attack a carbon atom of the ring, leading to cleavage. This is exacerbated by acid catalysis[4][6].
-
High Temperatures: Thermal stress can increase the rate of decomposition, especially when catalytic amounts of acid or other reactive species are present[7].
-
Intramolecular Nucleophiles: The presence of a nucleophilic group (e.g., a hydroxyl or amine) elsewhere in the molecule can lead to intramolecular ring-opening, especially under acidic conditions that favor cyclization[7][8].
Q3: Are oxetanes stable to common reducing and oxidizing agents?
A: Generally, yes, but with important exceptions.
-
Oxidation: Standard oxidations, such as converting a hydroxymethyl substituent on the oxetane to an aldehyde (using DMP or PCC) or a carboxylic acid (using TEMPO), are often well-tolerated[9].
-
Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) is typically safe for the oxetane ring[9]. However, powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), especially at temperatures above 0 °C, can cause ring cleavage[9]. Using LiBH₄ or performing LiAlH₄ reductions at very low temperatures (e.g., -30 to -10 °C) can often prevent this[4][9].
Q4: Can I perform standard protecting group manipulations on a molecule containing an oxetane?
A: Yes, with careful selection of reagents. For example, introduction of a Boc group onto a nitrogen is generally straightforward. However, the removal of acid-labile protecting groups like Boc requires optimization. While standard strong acid conditions (like HCl in dioxane) will likely open the oxetane, using trifluoroacetic acid (TFA) can be successful, though it may require careful screening[9]. Deprotection of benzyl (N-Bn) and Cbz (N-Cbz) groups using catalytic hydrogenation is well-tolerated[9].
Troubleshooting Guides
Guide 1: Working with Acidic Conditions
Issue: My oxetane-containing compound is decomposing during an acid-catalyzed reaction (e.g., esterification, acetal formation, or protecting group removal).
Causality: The oxetane oxygen acts as a Lewis base, becoming protonated by the acid. This protonation significantly weakens the C-O bonds, making the ring highly susceptible to attack by even weak nucleophiles present in the reaction mixture (e.g., water, alcohols, or the counter-ion of the acid).
Preventative Strategies & Protocols:
-
Avoid Strong Acids: Whenever possible, substitute strong acids like HCl, H₂SO₄, or strong Lewis acids with milder alternatives.
-
Use Basic or Neutral Conditions for Esterification: Instead of a Fischer esterification, use conditions that avoid strong acids.
-
Protocol: Alkyl Halide Esterification under Basic Conditions
-
Dissolve the oxetane-carboxylic acid in a suitable solvent like DMF or acetonitrile.
-
Add a non-nucleophilic base, such as Hunig's base (DIPEA) or DBU (1.2 equivalents).
-
Add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup. Rationale: This method completely avoids acidic catalysis, preserving the oxetane ring[9].
-
-
-
Optimize Acid-Labile Protecting Group Removal: For groups like Boc, avoid standard HCl conditions.
-
Protocol: Optimized TFA Deprotection
-
Dissolve the Boc-protected, oxetane-containing substrate in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (start with 20-30% v/v and screen upwards).
-
Monitor the reaction closely by LC-MS. The goal is to find a concentration of TFA that removes the Boc group faster than it degrades the oxetane.
-
Upon completion, quench immediately by pouring into a cold, saturated NaHCO₃ solution. Rationale: TFA is a weaker nucleophilic acid than HCl, reducing the chance of the counter-ion participating in ring-opening. Careful temperature control and monitoring are crucial[9].
-
-
Decision Workflow for Acidic Reactions
Caption: Decision workflow for acidic reaction planning.
Guide 2: Managing Nucleophilic Attack
Issue: My oxetane ring is opening upon introduction of a nucleophile.
Causality: The carbon atoms adjacent to the oxygen in the oxetane ring are electrophilic. Strong nucleophiles can directly attack these carbons in an Sₙ2-type reaction, forcing the ring to open[6]. This process is significantly accelerated in the presence of an acid catalyst, which activates the ring.
Preventative Strategies & Protocols:
-
Control Reaction Temperature: Many nucleophilic ring-opening reactions have a significant activation energy. Performing the reaction at lower temperatures can favor the desired reaction over the undesired ring-opening.
-
Choose Sterically Hindered Substrates: As a design principle, utilizing a 3,3-disubstituted oxetane building block will inherently provide the greatest stability against external nucleophiles[3][7].
-
Avoid Premixing Nucleophiles and Acids: If an acid is required for another part of the reaction, add it strategically. Do not premix the acid and the nucleophile before adding them to the oxetane, as this can generate a highly reactive environment.
Table 1: Oxetane Stability Under Various Conditions
| Condition Category | Reagent/Condition | Stability of 3,3-Disubstituted Oxetane | Key Considerations |
| Basic | 1M NaOH, rt | Excellent | Generally very stable under basic conditions[10]. |
| Acidic (Strong) | 1M HCl, 37 °C | Poor to Moderate | High risk of ring-opening, especially with nucleophiles present[9][10]. |
| Acidic (Weak) | Catalytic TsOH | Moderate to Good | Can be tolerated, but requires optimization (low temp, short time)[9]. |
| Nucleophilic | NaI in Acetone | Excellent | Stable to halide nucleophiles in neutral conditions[10]. |
| Reductive (Mild) | H₂, Pd/C | Excellent | Catalytic hydrogenation is generally safe[9]. |
| Reductive (Strong) | LiAlH₄, >0 °C | Poor | High risk of ring cleavage[9]. |
| Reductive (Strong) | LiAlH₄, -30 to -10 °C | Good | Lower temperatures can prevent decomposition[9]. |
| Oxidative | DMP, PCC, TEMPO | Excellent | Standard oxidations of substituents are well-tolerated[9]. |
Guide 3: Controlling Lewis Acid Catalysis
Issue: A Lewis acid required for my reaction is causing polymerization or decomposition of my oxetane.
Causality: The oxetane oxygen is an effective Lewis base and readily coordinates with Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, In(OTf)₃)[4][5]. This coordination polarizes the C-O bonds, creating a partial positive charge on the ring carbons and making them extremely susceptible to nucleophilic attack, which can lead to rapid polymerization or decomposition.
Preventative Strategies & Protocols:
-
Screen Lewis Acids: Not all Lewis acids have the same affinity for the oxetane oxygen. Softer, bulkier Lewis acids may be less prone to causing ring-opening. If a reaction fails with BF₃·OEt₂, consider screening alternatives like ZnCl₂ or MgCl₂ which may not react at all, indicating a lower propensity for activation[4].
-
Use Stoichiometry and Temperature Control: Use the minimum effective catalytic amount of the Lewis acid. Run the reaction at the lowest possible temperature to slow the rate of the undesired ring-opening.
-
Consider Brønsted Acid Catalysis as an Alternative: In some cases, a Brønsted acid can achieve the same transformation as a Lewis acid but with greater selectivity and less degradation of the oxetane[8][10].
Mechanism of Acid-Catalyzed Ring-Opening
Caption: Acid activation precedes nucleophilic attack.
References
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns.
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- RSC Publishing. (2023). Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- National Center for Biotechnology Information. (n.d.). Site‐Selective Modification of Proteins with Oxetanes.
- Benchchem. (n.d.). preventing decomposition of oxetane ring during synthesis.
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes.
- RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
- National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Coupling Reactions Involving 2-(Oxetan-3-yl)ethanol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Oxetan-3-yl)ethanol in coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges and opportunities presented by this valuable building block. The inherent strain and reactivity of the oxetane ring, combined with the nucleophilicity of the primary alcohol, require careful consideration of reaction parameters to achieve high yields and purity.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Low to No Product Yield
Q1: I am attempting a Suzuki coupling with an aryl bromide and the boronic acid derivative of this compound, but I am seeing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
A1: Low yields in Suzuki couplings involving substrates like this compound derivatives can stem from several factors.[3][4][5] The primary areas to investigate are the catalyst system, reaction conditions that may compromise the oxetane ring, and the stability of your boronic acid derivative.
-
Catalyst System Inactivity:
-
Palladium Source and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For challenging substrates, consider more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5] These ligands can facilitate the oxidative addition step, which can be a rate-limiting factor.[5]
-
Catalyst Deactivation: The oxygen atom of the oxetane ring or the hydroxyl group can potentially coordinate to the palladium center, leading to catalyst inhibition. Using a higher catalyst loading (2-5 mol%) or a pre-catalyst might be beneficial.
-
-
Reaction Conditions:
-
Base Selection: Strong bases like NaOtBu are often effective but can be detrimental to the oxetane ring, especially at elevated temperatures, potentially leading to ring-opening side reactions.[1] A screen of milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is highly recommended.[3][4] Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Solvent Choice: The choice of solvent is critical for both solubility and reactivity. A mixture of a non-polar solvent like toluene or 1,4-dioxane with a polar co-solvent like water is often used in Suzuki reactions.[3][4] However, for sensitive substrates, anhydrous conditions might be preferable to minimize side reactions like protodeboronation.[6]
-
Temperature: While heating is often necessary, excessive temperatures (>100 °C) can promote decomposition of the oxetane moiety.[1] Try to run the reaction at the lowest temperature that affords a reasonable reaction rate, typically between 80-100 °C.
-
-
Boronic Acid Stability:
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially in the presence of water and strong bases.[5][6] If you suspect this is an issue, consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[6]
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Q2: I am performing a Buchwald-Hartwig amination to couple this compound with an aryl chloride and observing significant formation of the hydrodehalogenated arene byproduct. What is causing this and how can I suppress it?
A2: The formation of a hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig aminations and typically arises from a competing β-hydride elimination pathway from the palladium-amido intermediate.[7] The presence of the hydroxyl group in your substrate can also contribute to this side reaction.
-
Ligand Choice: The choice of ligand is crucial in minimizing hydrodehalogenation. Sterically hindered biarylphosphine ligands like BrettPhos or RuPhos can promote the desired reductive elimination over β-hydride elimination.
-
Base and Solvent System:
-
The combination of a strong, non-nucleophilic base like LHMDS or NaOtBu is often necessary for the amination of aryl chlorides.[8] However, these strong bases can also promote side reactions. A careful screening of bases is warranted.
-
The solvent can influence the reaction pathway. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[9]
-
-
Protecting the Alcohol: The primary alcohol of this compound can be deprotonated by the strong base, and the resulting alkoxide could interfere with the catalytic cycle. Protecting the alcohol with a silyl group (e.g., TBS) can prevent this and may lead to a cleaner reaction.[10][11] The protecting group can be removed in a subsequent step.
Product Impurity and Byproduct Formation
Q3: My crude reaction mixture shows multiple spots on TLC, and purification by column chromatography is proving difficult. What are the likely byproducts in a coupling reaction with this compound?
A3: Besides the common byproducts of coupling reactions (e.g., homocoupling of the coupling partners), the use of this compound can lead to specific impurities arising from the reactivity of the oxetane ring and the alcohol.
-
Oxetane Ring-Opening Products: Under harsh conditions (strong acid/base, high temperature), the oxetane ring can undergo nucleophilic ring-opening.[2] The nucleophile could be the amine in a Buchwald-Hartwig reaction, water, or the alcohol of another molecule of the starting material. This will lead to diol-containing byproducts that can be highly polar and difficult to separate.
-
Decomposition of Starting Material: this compound itself might not be stable under prolonged heating or in the presence of certain reagents, leading to a complex mixture of degradation products.
-
Products of Alcohol Reactivity: If the alcohol is not protected, it can participate in side reactions. For example, in a Suzuki coupling, you might observe some O-arylation, leading to an ether byproduct, although this is generally less favorable than C-C bond formation.
Strategies for Cleaner Reactions and Easier Purification:
-
Milder Conditions: Employ the mildest possible reaction conditions (lower temperature, weaker base) that still afford a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
Protecting Group Strategy: As mentioned, protecting the alcohol can significantly clean up the reaction.[12][13]
-
Purification: For purification, a careful selection of the eluent system for column chromatography is crucial. A gradient elution might be necessary to separate products with close polarities. If the product is a solid, recrystallization can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q4: Is it necessary to protect the alcohol group of this compound before performing a coupling reaction?
A4: While not always strictly necessary, protecting the alcohol is highly recommended, especially for reactions that require strong bases or high temperatures, such as the Buchwald-Hartwig amination of aryl chlorides.[8]
-
Benefits of Protection:
-
Prevents the alcohol from acting as a nucleophile and participating in side reactions.
-
Improves the solubility of the substrate in non-polar organic solvents.
-
Prevents deprotonation of the alcohol, which can interfere with the catalytic cycle.[10]
-
-
Recommended Protecting Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are good choices as they are stable to many coupling conditions and can be easily removed under mild conditions.[11][13]
Q5: What are the optimal general conditions for a Suzuki coupling using a derivative of this compound?
A5: The optimal conditions will be substrate-dependent, but a good starting point for the Suzuki coupling of an aryl halide with a boronic acid/ester derivative of TBS-protected this compound is as follows:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient coupling.[5] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is often compatible with sensitive functional groups.[3] |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Common solvents for Suzuki reactions that provide good solubility for many substrates.[4] |
| Temperature | 80-100 °C | A temperature range that usually provides a good reaction rate without causing significant degradation. |
Q6: How can I monitor the stability of the oxetane ring during my reaction?
A6: The stability of the oxetane ring can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by ¹H NMR or LC-MS.
-
¹H NMR: Look for the disappearance of the characteristic oxetane protons (typically multiplets around 4.5-5.0 ppm) and the appearance of new signals corresponding to the ring-opened product (e.g., new CH₂-OH or CH-OH signals).
-
LC-MS: Monitor for the appearance of a new peak with a mass corresponding to the addition of a nucleophile (e.g., water, amine) to your starting material or product.
Optimized Experimental Protocols
Protocol 1: TBS Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBS-protected alcohol.
Protocol 2: Suzuki Coupling of an Aryl Bromide with a Boronate Ester
-
To a dry Schlenk flask, add the aryl bromide (1.0 eq), the boronate ester of TBS-protected this compound (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) under a positive pressure of inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for a General Coupling Reaction with this compound
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 13. media.neliti.com [media.neliti.com]
Technical Support Center: Synthesis of 2-(Oxetan-3-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(Oxetan-3-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this valuable building block. The unique physicochemical properties conferred by the oxetane ring—such as improved solubility, metabolic stability, and reduced lipophilicity—make it a highly sought-after moiety in modern medicinal chemistry.[1][2] However, the inherent ring strain of the oxetane nucleus also presents unique synthetic challenges, often leading to specific impurities if reaction conditions are not precisely controlled.[3]
This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on the mechanistic origins of impurities and offering practical, validated solutions.
Part 1: General FAQs and Analytical Best Practices
This section covers overarching questions about handling, analysis, and purification of this compound.
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
A1: Two prevalent and scalable synthetic routes are the reduction of an oxetane-3-acetic acid derivative and the reaction of an oxetane-3-yl Grignard reagent with ethylene oxide. Each route has a distinct impurity profile.
-
Route 1: Reduction of Ethyl 2-(Oxetan-3-yl)acetate. This is a common laboratory and scale-up method involving the reduction of a stable ester precursor. Impurities typically arise from incomplete reaction or undesired side reactions during workup.
-
Route 2: Grignard Reaction with Ethylene Oxide. This route involves forming a Grignard reagent from a 3-halooxetane and reacting it with ethylene oxide. Impurities often stem from the Grignard formation step (e.g., coupling byproducts) and ring-opening of the oxetane moiety.
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in this compound synthesis?
A2: A multi-technique approach is recommended for comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities. It can separate the target product from unreacted starting materials and many common byproducts.[4]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of unknown impurities and for quantifying impurities against a known internal standard. The characteristic signals of the oxetane ring protons (triplets or multiplets around 4.5-5.0 ppm) are key diagnostic markers.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities or for analyses where derivatization for GC is not desirable.
-
Karl Fischer Titration: Specifically for determining water content, which is a critical parameter.
Table 1: Example GC Method Parameters for Purity Analysis
| Parameter | Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for separating the polar product from less polar starting materials. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Provides good separation between solvent, starting materials, product, and higher-boiling impurities. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Standard inert carrier gas. |
| Detector | Mass Spectrometer (Scan mode) or FID | MS for identification of unknown peaks; Flame Ionization Detector (FID) for robust quantification. |
Q3: What are the recommended general purification strategies?
A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Distillation: Fractional vacuum distillation is highly effective for removing non-volatile impurities (like metal salts) and starting materials with significantly different boiling points. This compound has a boiling point of approximately 206 °C at atmospheric pressure, making vacuum distillation preferable to avoid thermal degradation.[5]
-
Column Chromatography: Silica gel chromatography is effective for removing structurally similar impurities.[6] However, the acidic nature of standard silica can sometimes promote ring-opening of the oxetane.[7] Using deactivated silica (e.g., treated with triethylamine) or switching to a less acidic stationary phase like alumina can mitigate this risk.[7]
Part 2: Troubleshooting Guide for Synthetic Route 1: Reduction of Ethyl 2-(Oxetan-3-yl)acetate
This route is favored for its reliable and high-yielding nature. The primary reaction involves the reduction of the ester functionality to a primary alcohol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Q4: My reaction is complete by TLC/GC, but after workup, I see a significant amount of unreacted starting ester. What happened?
A4: This issue often points to premature quenching of the reducing agent or hydrolysis of the intermediate aluminum alkoxide complex back to the ester.
-
Causality: During the initial stages of a traditional LiAlH₄ workup (e.g., Fieser workup), slow addition of water forms lithium aluminum hydroxide species. If the intermediate alkoxide is not fully hydrolyzed to the alcohol, it can be re-oxidized to the ester during subsequent aqueous processing or exposure to air, although this is less common. A more likely cause is insufficient initial reduction.
-
Troubleshooting Steps:
-
Verify Reagent Potency: LiAlH₄ is highly hygroscopic and loses potency upon exposure to moisture. Use a fresh bottle or titrate an older bottle to determine its active hydride content.
-
Ensure Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete conversion.
-
Controlled Quench: Perform the workup at low temperature (0 °C). A carefully controlled reverse quench (adding the reaction mixture to the quenching solution) can sometimes prevent localized areas of high temperature or concentration that might lead to side reactions.
-
Q5: I have an unknown, more polar impurity that shows two hydroxyl groups by NMR/MS. What is it and how can I avoid it?
A5: This is a classic sign of oxetane ring-opening. The likely impurity is 3-(2-hydroxyethyl)propane-1,3-diol .
-
Mechanism of Formation: The oxetane ring is susceptible to cleavage under acidic conditions.[8] During the workup, if a strong acid (e.g., HCl, H₂SO₄) is used to neutralize the basic aluminum salts, the oxetane oxygen can be protonated. This activates the ring, making it susceptible to nucleophilic attack by water, leading to the formation of a 1,3-diol.
-
Prevention Protocol:
-
Use a Milder Workup: Avoid strong mineral acids. The standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is designed to produce granular, easily filterable aluminum salts while maintaining basic conditions.
-
Saturated Ammonium Chloride: A quench with a saturated aqueous solution of NH₄Cl provides a mildly acidic (pH ~5-6) environment that is usually insufficient to cause significant ring-opening but will effectively neutralize the reaction.
-
Temperature Control: Perform the entire workup and all aqueous extractions at low temperatures (0-10 °C) to minimize the rate of any potential acid-catalyzed side reactions.
-
Part 3: Troubleshooting Guide for Synthetic Route 2: Grignard Reaction with Ethylene Oxide
This route builds the carbon skeleton by reacting 3-oxetanylmagnesium halide with ethylene oxide, a powerful method for installing a hydroxyethyl group.[9]
Q6: My reaction yield is low, and I've isolated a significant amount of a high-boiling impurity identified as 3,3'-bioxetane. What is the cause?
A6: The formation of 3,3'-bioxetane is a result of a Wurtz-type coupling reaction. This is a common side reaction in Grignard syntheses.
-
Causality: This occurs when one molecule of the Grignard reagent (R-MgX) reacts with the alkyl halide starting material (R-X) that has not yet formed the Grignard. This process is often catalyzed by trace transition metal impurities (e.g., iron) in the magnesium turnings.
-
Troubleshooting Steps:
-
Activate Magnesium: Ensure the magnesium turnings are fresh and highly active. Pre-activation by stirring under nitrogen with a crystal of iodine or a few drops of 1,2-dibromoethane until the color dissipates is highly recommended.
-
Slow Addition: Add the 3-halooxetane solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the presence of an excess of magnesium, favoring Grignard formation over coupling.
-
Maintain Temperature: Grignard formation is exothermic. Maintain a gentle reflux to ensure the reaction proceeds smoothly without becoming too vigorous, which can promote side reactions.
-
Q7: My final product is contaminated with polyethylene glycol (PEG)-like oligomers. How can I prevent this?
A7: This indicates that the ethylene oxide has polymerized. This is typically initiated by acidic or nucleophilic impurities and is highly exothermic and dangerous if uncontrolled.
-
Causality: The alkoxide product from the initial reaction of the Grignard with ethylene oxide can act as a nucleophile, attacking another molecule of ethylene oxide. This chain reaction leads to oligomers and polymers. Lewis acidic impurities can also catalyze this process.
-
Prevention Protocol:
-
Use Excess Grignard: Employ a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure all ethylene oxide is consumed by the desired pathway.
-
Low Temperature: Add the ethylene oxide (as a condensed liquid or a solution in a cold solvent) to the Grignard solution at a very low temperature (typically 0 °C or below) to control the initial highly exothermic reaction and disfavor polymerization.
-
Immediate Quench: Once the addition of ethylene oxide is complete and the initial reaction has subsided, quench the reaction with saturated NH₄Cl solution without letting it warm to room temperature for extended periods.
-
Part 4: Experimental Protocols
Protocol 1: Mild Workup for LiAlH₄ Reduction
This protocol is designed to minimize the risk of oxetane ring-opening.
-
Cool the reaction vessel containing the THF solution post-reduction to 0 °C in an ice-water bath.
-
With vigorous stirring, add dropwise a saturated aqueous solution of sodium sulfate (Na₂SO₄) until the vigorous bubbling of hydrogen gas ceases. This step quenches excess LiAlH₄.
-
A thick, white precipitate will form. Continue adding the Na₂SO₄ solution until the precipitate is completely white and granular.
-
Add a sufficient amount of anhydrous sodium sulfate powder to the mixture and stir for 15-30 minutes. The goal is to produce a free-flowing slurry.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with fresh THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
References
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4984–4988. [Link][10]
- Chalyk, B. A., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][8]
- Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link][11]
- UNEP. (n.d.). Analytical Methods. UNEP Manuals. [Link][4]
- MySkinRecipes. (n.d.). This compound.
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link][1]
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol.
- Sutton, S. C., et al. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 55(17), 2817-2819. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11571–11634. [Link][3]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link][9]
- Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones.
- Smith, A. D., et al. (2023). A mild, catalytic platform for the synthesis of oxetane ethers. Organic & Biomolecular Chemistry, 21, 5553-5559. [Link][7]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-662. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. env.go.jp [env.go.jp]
- 5. This compound [myskinrecipes.com]
- 6. DSpace [cora.ucc.ie]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Synthesis of 2-(Oxetan-3-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(Oxetan-3-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable building block. The unique oxetane moiety is increasingly incorporated into pharmaceutical candidates to improve properties like solubility and metabolic stability, making efficient synthetic routes critical.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven recommendations to address common challenges encountered during this multi-step synthesis.
Section 1: Recommended Synthetic Pathway Overview
The most robust and frequently optimized route to this compound commences with commercially available oxetan-3-one. The synthesis involves a three-stage process: C-C bond formation via a Horner-Wadsworth-Emmons (HWE) reaction, followed by a two-step reduction sequence. This pathway is favored as it generally avoids harsh conditions that can lead to the cleavage of the strained oxetane ring.
Caption: Recommended three-stage synthesis workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction
-
Q: Why is my HWE reaction showing low conversion of oxetan-3-one?
-
A: The most common cause is incomplete deprotonation of the phosphonate reagent. Sodium hydride (NaH) is often used, but its quality and the complete dryness of the solvent (like THF) are paramount. Any moisture will quench the base. Consider using a stronger, more soluble base like potassium bis(trimethylsilyl)amide (KHMDS) if issues persist.
-
-
Q: I'm observing significant byproduct formation. What could it be?
-
A: Oxetan-3-one can undergo self-condensation or decomposition under strongly basic conditions, especially at elevated temperatures. Ensure the deprotonation of the phosphonate is conducted at 0 °C before the dropwise addition of oxetan-3-one, and maintain a low reaction temperature (-10 °C to 0 °C) throughout the addition.
-
Stage 2 & 3: Reduction Sequence
-
Q: Can I reduce the double bond and the nitrile in a single step?
-
A: While some powerful reducing agents might seem capable, this often leads to a mixture of products and potential ring-opening. A stepwise approach ensures higher fidelity. Catalytic hydrogenation is highly selective for the C=C double bond, leaving the nitrile and oxetane ring intact. Subsequent, controlled reduction of the nitrile is then more straightforward.
-
-
Q: Why use a two-step DIBAL-H then NaBH₄ reduction for the nitrile?
-
A: This sequence converts the nitrile to the final alcohol with high yield. DIBAL-H at low temperatures (-78 °C) cleanly reduces the nitrile to an intermediate imine, which is hydrolyzed to the aldehyde upon aqueous workup.[3] The crude aldehyde can then be immediately and safely reduced to the primary alcohol with the milder sodium borohydride (NaBH₄). This avoids the use of stronger hydrides like LiAlH₄, which can aggressively attack the oxetane ring.
-
-
Q: My final product yield is low after the DIBAL-H step. Where did my product go?
-
A: The intermediate aldehyde, 2-(oxetan-3-yl)acetaldehyde, can be volatile and somewhat unstable. It is crucial to perform the aqueous workup at low temperatures and proceed immediately to the next reduction step without attempting to isolate the aldehyde intermediate.
-
Section 3: Troubleshooting Guides
Guide 1: Low Yield in HWE Reaction from Oxetan-3-one
This guide provides a logical flow for diagnosing and solving poor outcomes in the initial C-C bond formation step.
Caption: Troubleshooting flowchart for the Horner-Wadsworth-Emmons reaction.
Data-Driven Recommendations for HWE Reaction:
| Parameter | Standard Condition (Yield ~60-70%) | Optimized Condition (Yield >85%) | Rationale |
| Base | 1.1 eq. NaH (60% in oil) | 1.1 eq. KHMDS (1.0 M in THF) | KHMDS is a stronger, non-pyrophoric, and more soluble base, ensuring rapid and complete deprotonation. |
| Solvent | Anhydrous THF | Freshly distilled THF | Eliminates trace moisture that quenches the base. |
| Temperature | 0 °C to RT | -10 °C for deprotonation, then addition of ketone at -10 °C | Minimizes base-catalyzed decomposition of the sensitive oxetan-3-one starting material. |
Guide 2: Ring Instability and Side Reactions
The oxetane ring, a strained four-membered ether, is susceptible to ring-opening under certain conditions, primarily catalyzed by Lewis or Brønsted acids.[4][5] This can be an unexpected source of yield loss, especially during aqueous workups.
Caption: Acid-catalyzed ring-opening side reaction of the oxetane moiety.
Preventative Measures:
-
Neutralize Carefully: During the workup of the DIBAL-H reduction, use a buffered or mild quenching agent like a saturated solution of Rochelle's salt (potassium sodium tartrate) instead of strong acids (e.g., HCl).
-
Avoid Acidic Chromatography: When purifying intermediates or the final product, ensure the silica gel is neutralized or use a mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-1%) to prevent on-column degradation.
-
Temperature Control: Perform all aqueous workups at low temperatures (0-5 °C) to minimize the rate of potential acid-catalyzed hydrolysis.
Section 4: Optimized Experimental Protocols
Protocol 4.1: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add diethyl (cyanomethyl)phosphonate (1.1 eq.) to freshly distilled THF.
-
Cool the solution to -10 °C in an acetone/ice bath.
-
Slowly add KHMDS (1.0 M solution in THF, 1.1 eq.) dropwise, maintaining the internal temperature below -5 °C. Stir for 30 minutes at this temperature.
-
Add a solution of oxetan-3-one (1.0 eq.) in distilled THF dropwise, again keeping the temperature below -5 °C.
-
Allow the reaction to stir at -10 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench carefully by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a clear oil.[6]
Protocol 4.2: Catalytic Hydrogenation to 2-(Oxetan-3-yl)acetonitrile
-
Dissolve 2-(oxetan-3-ylidene)acetonitrile (1.0 eq.) in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add Palladium on carbon (10 wt%, ~5 mol% Pd).
-
Purge the vessel with nitrogen, then pressurize with hydrogen gas (typically 1-3 atm or 50 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting 2-(oxetan-3-yl)acetonitrile is often of sufficient purity to proceed to the next step without further purification.
Protocol 4.3: Two-Step Conversion to this compound
-
Dissolve the crude 2-(oxetan-3-yl)acetonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction by slowly adding methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over Na₂SO₄, and filter.
-
Do not concentrate the solution. Cool the combined organic filtrate to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench by the slow addition of water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
Section 5: References
-
BYJU'S. Grignard Reaction Mechanism.
-
Chemistry Steps. The Grignard Reaction Mechanism.
-
Leah4Sci. (2020-02-20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
-
University of Minnesota. Grignard Reaction.
-
Organic Chemistry Portal. Grignard Reaction.
-
Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
-
Mykhailiuk, P. K. (2022-06-29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters - ACS Publications.
-
Zhang, G., et al. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate.
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
-
Poh, J. S., et al. (2022-04-28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC - NIH.
-
PubChem. 2-(Oxetan-3-yl)acetaldehyde.
-
BLD Pharm. 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile.
-
MySkinRecipes. this compound.
-
Zhang, X. (2025). Synthesis and Crystal Structure of (Z)-2-(2-oxoacenaphthylen-1(2H)-ylidene)-2-(pyridin-3-yl) Acetonitrile. Highlights in Science, Engineering and Technology, 127, 102–105.
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
-
Burkhard, J. A., et al. (2016-09-15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
-
The Royal Society of Chemistry. Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives.
-
Google Patents. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.
-
ResearchGate. (2025-08-06). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Oxetan-3-yl)acetaldehyde | C5H8O2 | CID 72207311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1123787-67-6|2-(Oxetan-3-ylidene)acetonitrile|BLD Pharm [bldpharm.com]
troubleshooting unexpected isomerization of oxetane derivatives.
Technical Support Center: Oxetane Derivatives
Welcome to the technical support guide for researchers working with oxetane derivatives. The unique properties of the oxetane ring—its polarity, metabolic stability, and three-dimensional structure—have made it an increasingly valuable motif in medicinal chemistry and drug discovery.[1][2] However, the inherent ring strain that confers these desirable properties can also render oxetanes susceptible to unexpected isomerization and ring-opening reactions, leading to failed experiments, low yields, and ambiguous results.[3][4]
This guide is designed to serve as a field-proven resource, moving beyond simple protocols to explain the underlying chemical principles governing oxetane stability. Here, you will find answers to common questions and solutions to complex problems encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is oxetane isomerization, and why is it a critical concern?
Oxetane isomerization refers to any process that changes the connectivity or stereochemistry of the oxetane ring or its substituents, often resulting in a different, more stable isomer. The most common form is an intramolecular ring-opening followed by a ring-closing event to form a new heterocyclic system, such as a lactone or a tetrahydrofuran derivative.[5][6][7] This is a critical concern because the resulting isomer will have different physicochemical properties (e.g., solubility, lipophilicity) and biological activity than the intended molecule, potentially compromising experimental data and leading to the pursuit of incorrect structure-activity relationships (SAR).
Q2: What are the primary factors that trigger the unexpected isomerization of oxetanes?
The stability of an oxetane is not absolute and is highly dependent on its chemical environment. The primary triggers for isomerization are:
-
Acidic Conditions: The oxetane oxygen can be protonated under acidic conditions (either Brønsted or Lewis acids), which activates the ring for nucleophilic attack and subsequent rearrangement.[3][8][9] This is the most common cause of degradation.
-
Elevated Temperatures: Thermal energy can provide the activation energy needed for isomerization, especially for intrinsically unstable derivatives.[3][5] This is often observed during reaction workups involving solvent evaporation at moderate heat (e.g., 40-50 °C).[10]
-
Presence of Internal Nucleophiles: Substituents on the oxetane or elsewhere in the molecule that contain nucleophilic groups (e.g., carboxylic acids, alcohols, amines) can attack the strained ring, leading to intramolecular rearrangement.[3][5][11]
-
Photochemical Energy: Irradiation with light, particularly UV light, can induce [2+2] cycloreversion (a retro-Paternò–Büchi reaction) or other rearrangements.[12][13]
Q3: Are certain oxetane substitution patterns more stable than others?
Yes, the substitution pattern is a key determinant of oxetane stability.
-
Most Stable: 3,3-disubstituted oxetanes are generally the most robust.[1][3][14] The substituents at the 3-position sterically shield the C-O σ* antibonding orbitals from the approach of external nucleophiles, hindering ring-opening reactions.[3]
-
Less Stable: 2-substituted oxetanes, especially those with electron-donating groups, are often less stable.[1][3] Unsubstituted or monosubstituted oxetanes are more susceptible to degradation than their 3,3-disubstituted counterparts.[14]
Q4: I have an oxetane-carboxylic acid in my synthetic route. Are there any specific stability concerns I should be aware of?
Absolutely. Recent studies have shown that many oxetane-carboxylic acids are intrinsically unstable .[5][6][7] They have a propensity to isomerize into lactones, sometimes even upon storage at room temperature or during gentle heating.[5][6][11] The mechanism involves the internal carboxylic acid group protonating the oxetane oxygen, followed by an intramolecular nucleophilic attack by the carboxylate.[5] This process often requires no external catalyst.[10][11] If your work involves these derivatives, extreme care must be taken during synthesis, purification, and storage.
Troubleshooting Guide: Isomerization Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My NMR/LCMS analysis shows a new, unexpected product after workup and column chromatography. I suspect isomerization.
Symptom: You isolate a product with the correct mass but an unexpected NMR spectrum (e.g., disappearance of characteristic oxetane proton signals, appearance of new signals corresponding to an alcohol or a different heterocyclic system).
Primary Suspects: Acid-catalyzed rearrangement during workup or silica gel chromatography.
Causality: The oxetane ring is notoriously sensitive to acid.[3] An acidic workup (e.g., using aqueous HCl to neutralize a base) or purification on standard silica gel (which is inherently acidic) can catalyze ring-opening. If a nucleophile (like water from the workup or the silica surface itself) is present, it can attack the activated oxetane, leading to a 1,3-diol. If an internal nucleophile exists, it will likely lead to a rearranged cyclic product.[3][8]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for post-purification isomerization.
-
Modify Your Workup: Avoid acidic quenches. Use a saturated sodium bicarbonate (NaHCO₃) solution or brine for a neutral wash.
-
Deactivate Your Stationary Phase: Before purification, wash your silica gel with a solution of triethylamine (e.g., 1-2% in the eluent system) and then flush with the mobile phase to remove excess base. This neutralizes the acidic sites.
-
Change Stationary Phase: Consider using a different stationary phase altogether, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography), which are less likely to induce acid-catalyzed decomposition.
Problem 2: My reaction involving a Lewis acid catalyst is giving a complex mixture of products instead of the expected outcome.
Symptom: A reaction that should, for example, functionalize another part of the molecule results in low yield of the desired product and multiple byproducts, some of which have masses corresponding to the addition of solvent or other nucleophiles.
Primary Suspect: Lewis acid-catalyzed oxetane ring-opening is competing with the desired reaction.
Causality: Lewis acids are highly effective at activating oxetanes for ring-opening.[15][16] This activation creates a carbocation-like intermediate at one of the ring carbons, which is then highly susceptible to attack by any nucleophile in the reaction mixture—including the solvent (e.g., THF, methanol), counter-ions, or other reagents. This process is often regioselective, with weak nucleophiles attacking the more substituted carbon.[9]
Mechanistic Insight: Lewis Acid Activation
Caption: General mechanism of Lewis acid-catalyzed ring-opening.
Solutions:
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to disfavor the ring-opening pathway, which likely has a higher activation energy than your desired reaction.
-
Choose a Milder Lewis Acid: If possible, switch to a less aggressive Lewis acid. The reactivity can be tuned (e.g., Sc(OTf)₃ > In(OTf)₃ > Zn(OTf)₂). Conduct a screening to find a catalyst that promotes the desired reaction without causing significant degradation.
-
Use a Non-nucleophilic Solvent: Change your reaction solvent to one that is less likely to participate in the reaction, such as dichloromethane (DCM), toluene, or hexane.
Problem 3: My stored sample of an oxetane derivative, particularly an oxetane-carboxylic acid, shows degradation over time.
Symptom: A previously pure sample, when re-analyzed after weeks or months of storage, shows the presence of a new major impurity, often a lactone.
Primary Suspect: Inherent instability leading to uncatalyzed intramolecular isomerization.
Causality: As established in the literature, certain oxetane derivatives, most notably oxetane-carboxylic acids, are intrinsically unstable and can rearrange without any external catalyst.[5][6][7] This is a first-order kinetic process driven by the proximity of the internal nucleophile (the carboxylic acid) to the strained ether.[5] Storage in solution or even as a neat solid at room temperature can be sufficient for this isomerization to occur.
Solutions:
-
Store at Low Temperatures: Store sensitive oxetane derivatives at low temperatures (e.g., -20 °C or -80 °C) to significantly slow the rate of decomposition.
-
Store as a More Stable Precursor: If possible, store the compound as a more stable precursor, such as an ester. The carboxylic acid can then be generated by saponification immediately before use.[10][17]
-
Convert to a Salt: For oxetane-carboxylic acids, consider storing them as a stable salt (e.g., sodium or lithium salt) if the free acid is not required for the next step. Careful acidification just before use may be necessary, but be aware that this step itself can trigger isomerization.[11]
Data Summary: Oxetane Stability
The following table summarizes the general stability of 3-substituted oxetanes under various conditions, compiled from literature reports.
| Substitution Pattern | Condition | Stability | Common Isomerization Product | Reference(s) |
| 3,3-disubstituted | Strong Acid (e.g., 1M HCl) | Generally Stable, but can decompose | 1,3-Diol | [14] |
| 3-monosubstituted | Strong Acid (e.g., 1M HCl) | Some decomposition observed | 1,3-Diol | [14] |
| 3-Amino-oxetane | Basic Hydrolysis (e.g., NaOH) | Stable | N/A | [17] |
| Oxetane-3-carboxylic acid | Storage at RT or gentle heat (~50°C) | Unstable | Lactone | [5][6][10] |
| 3-Aryloxetan-3-ol | Brønsted or Lewis Acid | Unstable (Reactive Intermediate) | Dioxanes, Dihydrobenzofurans | [8] |
| General Oxetanes | LiAlH₄ Reduction | Can be unstable, esp. > 0°C | Ring-opened alcohols | [17][18] |
| General Oxetanes | NaBH₄ Reduction | Generally Stable | N/A | [17] |
Key Experimental Protocols
Protocol 1: In-situ ¹H NMR Monitoring for Isomerization
This protocol allows you to determine if isomerization is occurring during the course of a reaction, rather than during workup.
-
Preparation: In an NMR tube, dissolve a known quantity of your starting oxetane derivative and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (0.5 mL).
-
Initial Scan: Acquire a baseline ¹H NMR spectrum (t=0) before adding any reagents. Integrate the characteristic peaks of your oxetane and the internal standard.
-
Reaction Initiation: Add the reagent of interest (e.g., a catalytic amount of Lewis acid) to the NMR tube, mix thoroughly, and immediately place it back in the spectrometer.
-
Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 5, 15, or 60 minutes) at the desired reaction temperature.
-
Analysis: Monitor the decrease in the integral of the starting material's peaks and the appearance and increase of new peaks corresponding to the isomerized product. The constant integral of the internal standard ensures that changes are due to chemical transformation, not spectrometer fluctuations.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
This method prevents acid-catalyzed degradation of sensitive compounds during purification.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your desired mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Basification: To the slurry, add triethylamine (Et₃N) to a final concentration of 1-2% by volume. For example, for 500 mL of eluent, add 5-10 mL of Et₃N.
-
Equilibration: Stir the slurry gently for 15-20 minutes to allow the base to neutralize the acidic sites on the silica surface.
-
Column Packing: Pack your chromatography column with the basified slurry as you normally would.
-
Flushing: Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase (without the added Et₃N, unless it is part of your desired eluent system) to remove any excess, unbound triethylamine.
-
Purification: Load your crude sample and run the chromatography as planned.
References
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Vertex AI Search.
- Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Welin, E. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Mykhailiuk, P. K., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids.
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.
- Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Rzepa, H. (2022).
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Bach, T., et al. (2020). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society.
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed.
- Mykhailiuk, P. K., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. Enamine.
- BenchChem. (2025). Preventing decomposition of oxetane ring during synthesis. BenchChem.
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Štefane, B., et al. (2024).
- Various Authors. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
- Štefane, B., et al. (2024).
- Various Authors. (2017). Synthesis of Oxetanes. Chinese Journal of Chemistry.
- Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting.
- Bull, J. A., et al. (2023).
- Cuellar, M. A., et al. (2010). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. SciSpace.
- Bull, J. A., et al. (2022).
- Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Xu, J. X., et al. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mykhailiukchem.org [mykhailiukchem.org]
- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-(Oxetan-3-yl)ethanol
Welcome to the technical support guide for 2-(Oxetan-3-yl)ethanol (CAS No. 251922-46-0). This resource is designed for researchers, medicinal chemists, and drug development professionals. As a key structural motif in modern drug discovery, the oxetane ring offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and lipophilicity when used as a bioisostere for common groups like gem-dimethyl or carbonyls.[1] This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the successful storage, handling, and application of this versatile building block in your experiments.
Section 1: Properties and Safety Data Summary
Before handling this compound, it is critical to be familiar with its physicochemical properties and associated safety hazards. The following table summarizes essential data compiled from supplier safety data sheets and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [2][3] |
| Molecular Weight | 102.13 g/mol | [3][4] |
| Appearance | Colorless Liquid | |
| Boiling Point | 206 °C at 760 mmHg | [3][4] |
| Density | ~1.051 g/cm³ | [3] |
| Flash Point | 96 °C | [3] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [4] |
| GHS Signal Word | Danger | |
| Hazard Statements | H227 (Combustible liquid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long lasting effects) |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the definitive storage conditions for this compound to ensure its long-term stability?
A: For optimal long-term stability, this compound should be stored in a freezer at or below -20°C. For short-term use (i.e., days to weeks), refrigeration at 2-8°C is acceptable.[4] The two most critical factors beyond temperature are:
-
Inert Atmosphere: The container should be flushed with an inert gas like argon or nitrogen before sealing. This is crucial to prevent slow oxidative degradation of the alcohol moiety.
-
Moisture Prevention: The compound should be stored in a tightly sealed container in a dry environment.[3][4] The oxetane ring, while more stable than an epoxide, is still susceptible to slow, acid-catalyzed hydrolysis if moisture is present.
Q2: My sample of this compound has a slight yellow tint. Has it degraded?
A: A slight yellow tint can be an early indicator of degradation. While the pure compound is a colorless liquid, impurities or oligomerization products formed over time can impart color. We strongly recommend verifying the purity of the material via analytical methods like ¹H NMR or GC-MS before use. Key indicators of degradation would be the appearance of new signals in the NMR spectrum or additional peaks in the gas chromatogram.
Q3: What solvents are recommended for reactions and purification involving this compound?
A: this compound is soluble in a wide range of common organic solvents, including dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and alcohols.[5]
-
For Reactions: The choice is highly dependent on the specific chemistry. For reactions involving the alcohol group (e.g., esterifications, etherifications), aprotic solvents like DCM or THF are generally preferred to avoid competing reactions.
-
For Purification: Purification is typically achieved via silica gel column chromatography.[5] A common eluent system is a gradient of ethyl acetate in hexanes.[5][6]
Q4: What are the essential safety precautions I must take when handling this chemical?
A: Due to its hazard profile, strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles (meeting EN166 or OSHA 1910.133 standards), nitrile gloves, and a flame-retardant lab coat.[7][8]
-
Ventilation: All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][8]
-
Spill & Emergency: An eyewash station and safety shower must be immediately accessible.[7] In case of eye contact, rinse cautiously with water for several minutes.[8] If swallowed, seek immediate medical attention.
Section 3: Experimental Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
Issue 1: My reaction resulted in a low yield or failed completely.
This is a common issue that can often be traced back to the stability of the oxetane ring or the reactivity of the primary alcohol.
-
Causality: The four-membered oxetane ring is strained and can be susceptible to cleavage under certain conditions, particularly strong acidic or Lewis acidic conditions, and sometimes with prolonged heating.[9] This can lead to the formation of undesired diol byproducts.
-
Troubleshooting Protocol:
-
Verify Starting Material Purity: Before starting, confirm the purity of your this compound using ¹H NMR or GC. Impurities can inhibit your reaction.
-
Assess Reaction Conditions: Avoid strongly acidic conditions (pH < 4) unless ring-opening is the desired outcome. If a Lewis acid is required, consider milder options or use it at lower temperatures.
-
Monitor Temperature: Avoid excessive heating. If the reaction requires heat, run a temperature screen to find the lowest effective temperature. Prolonged heating can promote isomerization or decomposition.[9]
-
Reagent Stoichiometry: Ensure accurate stoichiometry, as excess of a highly reactive reagent could lead to side reactions.
-
Issue 2: I'm observing unexpected byproducts in my crude reaction mixture.
The presence of unexpected byproducts frequently points to the inherent reactivity of the oxetane moiety.
-
Causality: The most common side reaction is the acid-catalyzed ring-opening of the oxetane. For example, in an acidic aqueous workup, the oxetane can be hydrolyzed to form 1,2,4-butanetriol.
-
Identification: Use LC-MS to identify the mass of the byproduct. A mass of 104.12 g/mol (or M+H⁺ = 105.1) would strongly suggest the formation of 1,2,4-butanetriol, the ring-opened product.
-
Prevention:
-
Use a Buffered or Basic Workup: During the reaction workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid before extraction.
-
Minimize Exposure to Acid: If purification requires an acidic environment, minimize the exposure time and keep the temperature low.
-
Consider Protecting Groups: If the reaction chemistry is harsh, consider protecting the alcohol moiety before proceeding with steps that might endanger the oxetane ring.
-
The following diagram illustrates the decision-making process for troubleshooting a failed reaction.
Caption: Troubleshooting workflow for reactions involving this compound.
Section 4: Key Experimental Protocol Example
This section provides a generalized, illustrative protocol for a standard esterification reaction to highlight best practices.
Protocol: Synthesis of 2-(Oxetan-3-yl)ethyl acetate
-
Reagent Preparation: In a fume hood, add this compound (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical for controlling the exothermicity of the acylation.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the cooled solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A slow addition rate prevents temperature spikes that could lead to side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography using a hexane/ethyl acetate gradient to yield the pure product.
References
- ChemBK. This compound.
- Sci-Hub. This compound - Free SDS search.
- MySkinRecipes. This compound.
- PubChem. ethanol degradation IV | Pathway.
- Japan Environmental Management Association for Industry. III Analytical Methods.
- Google Patents. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- ResearchGate. Study on Synthesis Of Oxetan-3-ol.
- PubChem. Ethanol Degradation | Pathway.
- The Royal Society of Chemistry. Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives.
- Organic Syntheses. Working with Hazardous Chemicals.
- National Institutes of Health. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
- ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters.
- RSC Publishing. Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol.
- Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Considerations for Oxetane Synthesis
Welcome to the Technical Support Center for Oxetane Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning oxetane synthesis from the laboratory bench to larger-scale production. Oxetanes are increasingly vital motifs in medicinal chemistry, valued for their ability to act as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] However, their synthesis on a larger scale presents unique challenges due to the strained four-membered ring system.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe, efficient, and reproducible synthesis of oxetanes at scale.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of oxetane synthesis, categorized by the primary synthetic strategies.
Intramolecular Williamson Etherification
The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, typically involving the cyclization of a 1,3-diol derivative.[3]
Problem: Low Yield of Oxetane Product
-
Possible Cause 1: Competing Elimination (Grob Fragmentation)
-
Explanation: The primary competing reaction is often a Grob fragmentation, especially with substrates prone to forming stable alkenes.
-
Troubleshooting:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base to favor intramolecular cyclization over elimination. Potassium tert-butoxide (KOtBu) is often a good choice.[3]
-
Leaving Group: A good leaving group (e.g., tosylate, mesylate) is crucial. Ensure complete conversion to the sulfonate ester before attempting cyclization.
-
Solvent: A polar aprotic solvent like DMF or DMSO can facilitate the SN2 cyclization.
-
Temperature Control: Maintain the lowest effective temperature to minimize side reactions.
-
-
-
Possible Cause 2: Incomplete Starting Material Conversion
-
Explanation: On a larger scale, mass and heat transfer limitations can lead to incomplete reactions.
-
Troubleshooting:
-
Stirring Efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction to completion.
-
Reagent Addition: For highly exothermic reactions, consider slow, controlled addition of the base.
-
-
Problem: Formation of Dimer or Polymer Byproducts
-
Possible Cause: Intermolecular Reaction
-
Explanation: At higher concentrations typical of scale-up, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Troubleshooting:
-
High Dilution: While counterintuitive for scale-up, maintaining a sufficiently low concentration of the substrate is critical to favor the intramolecular pathway.
-
Slow Addition: A slow addition of the substrate to a solution of the base can maintain pseudo-dilution conditions.
-
-
Paternò-Büchi Reaction ([2+2] Photocycloaddition)
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane.[4][5] Scaling up photochemical reactions presents unique challenges.
Problem: Inefficient Reaction or Low Conversion
-
Possible Cause 1: Insufficient Light Penetration
-
Explanation: As the reactor volume increases, the path length for light increases, leading to inefficient irradiation of the reaction mixture. This is often a major hurdle in scaling up photochemical reactions.[6]
-
Troubleshooting:
-
Flow Chemistry: Transitioning to a flow reactor with a small path length can significantly improve light penetration and reaction efficiency.[4][6][7][8]
-
Reactor Design: For batch reactors, consider using an immersion well photoreactor to bring the light source closer to the bulk of the solution.
-
Wavelength Selection: Ensure the wavelength of the UV lamp matches the absorption maximum of the carbonyl compound.
-
-
-
Possible Cause 2: Quenching of the Excited State
-
Explanation: Impurities or the solvent can quench the excited triplet state of the carbonyl compound, preventing the reaction.
-
Troubleshooting:
-
Solvent Purity: Use high-purity, degassed solvents.
-
Substrate Purity: Ensure starting materials are free of quenching impurities.
-
-
Problem: Poor Regio- or Diastereoselectivity
-
Possible Cause: Reaction Mechanism Dependence
-
Explanation: The regio- and stereochemical outcome of the Paternò-Büchi reaction is highly dependent on the nature of the reactants and the reaction conditions.[9]
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence the stability of the intermediate diradical, affecting selectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.
-
Lewis Acid Catalysis: For certain substrates, Lewis acid catalysis can enhance selectivity.[6]
-
-
Epoxide Ring Expansion
This method involves the reaction of an epoxide with a sulfur ylide to form an oxetane.
Problem: Formation of Tetrahydrofuran Byproduct
-
Possible Cause: Further Ring Expansion
-
Explanation: Under harsh conditions or with excess ylide, the initially formed oxetane can undergo a subsequent ring expansion to a tetrahydrofuran.[1]
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the sulfur ylide.
-
Temperature: Maintain low reaction temperatures to prevent the secondary reaction.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up oxetane synthesis?
A1: The primary safety concerns include:
-
Thermal Runaway: Many cyclization reactions are exothermic. Inadequate heat dissipation on a larger scale can lead to a dangerous increase in temperature and pressure.[10][11][12]
-
Pressure Build-up: Gaseous byproducts or solvent boiling can lead to over-pressurization of the reactor.
-
Handling of Reagents: Many reagents used in oxetane synthesis, such as strong bases (e.g., NaH, KOtBu) and organolithium compounds, are pyrophoric or highly reactive.[4]
-
Photochemical Hazards: For Paternò-Büchi reactions, proper shielding from high-intensity UV light is essential to prevent eye and skin damage.
Q2: How do I choose the right synthetic route for my target oxetane on a larger scale?
A2: The choice of route depends on several factors:
-
Substrate Availability and Cost: Consider the commercial availability and cost of the starting materials.
-
Substitution Pattern: The desired substitution pattern on the oxetane ring will often dictate the most feasible synthetic approach. For example, 3,3-disubstituted oxetanes are readily accessible from the corresponding diols.[3]
-
Scalability of the Chemistry: Photochemical reactions can be difficult to scale up in traditional batch reactors, making flow chemistry a more attractive option.[6] Intramolecular Williamson etherifications are generally more amenable to traditional batch processing.
Q3: What are the key considerations for purification of oxetanes on a larger scale?
A3:
-
Distillation: For volatile oxetanes, fractional distillation can be an effective purification method.
-
Crystallization: If the oxetane product is a solid, crystallization is often the most scalable purification technique.
-
Chromatography: While flash chromatography is a staple in the lab, it can be costly and generate significant waste on a larger scale. Consider alternative purification methods where possible.
-
Extraction: A well-designed aqueous workup and extraction procedure can remove many impurities before final purification.
Q4: Can flow chemistry be beneficial for oxetane synthesis scale-up?
A4: Yes, flow chemistry offers several advantages for oxetane synthesis, particularly for reactions that are difficult to control in batch:
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, mitigating the risk of thermal runaway.
-
Enhanced Light Penetration: For photochemical reactions, the short path length in flow reactors ensures uniform irradiation of the reaction mixture, leading to higher efficiency.[4][6][7][8]
-
Safe Handling of Hazardous Reagents: Unstable or hazardous intermediates, such as organolithium species, can be generated and consumed in situ, minimizing their accumulation.[4][13][14]
-
Improved Reproducibility and Scalability: Flow chemistry allows for precise control over reaction parameters, leading to better reproducibility. Scaling up is often achieved by running the process for a longer duration or by using multiple reactors in parallel.
Section 3: Experimental Protocols and Data
Protocol: Scale-Up of 3-Methyl-3-(hydroxymethyl)oxetane Synthesis via Intramolecular Williamson Etherification
This protocol is adapted from established procedures for the synthesis of 3,3-disubstituted oxetanes.[3]
Step 1: Tosylation of 2-Methyl-2-(hydroxymethyl)-1,3-propanediol
-
To a stirred solution of 2-methyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.
Step 2: Cyclization to 3-Methyl-3-(hydroxymethyl)oxetane
-
To a stirred suspension of potassium tert-butoxide (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate from Step 1 in anhydrous THF dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by GC-MS or LC-MS for the formation of the product.
-
Carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Summary: Comparison of Batch vs. Flow for a Paternò-Büchi Reaction
| Parameter | Batch Reaction | Flow Reaction |
| Reaction Time | 24 hours | 20 minutes (residence time) |
| Yield | 45% | 85% |
| Throughput | 10 g/day | 100 g/day |
| Safety | Poor heat transfer, risk of side reactions | Excellent heat and mass transfer, improved safety |
Data is illustrative and based on typical improvements seen when transitioning from batch to flow for photochemical reactions.[4][6][7][8]
Section 4: Visualizations
Logical Workflow for Troubleshooting Low Yield in Williamson Etherification
Caption: Troubleshooting Decision Tree for Low Yield in Williamson Etherification.
Conceptual Diagram: Batch vs. Flow Photoreactor
Caption: Comparison of Light Penetration in Batch vs. Flow Photoreactors.
References
- Degennaro, L., et al. (2016). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Chemistry. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Czech, J., & Urban, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Unknown Author. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Czech, J., & Urban, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Degennaro, L., et al. (2016). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Chemistry. [Link]
- Wikipedia. (n.d.). Oxetane. [Link]
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
- Czech, J., & Urban, M. (2024).
- Natho, P., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PMC - NIH. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Natho, P., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology.
- Unknown Author. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Silvi, M., et al. (2023).
- Unknown Author. (n.d.). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster EPrints. [Link]
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]
- Division of Research Safety | Illinois. (2019). Scale-up Reactions. [Link]
- Hu, D. K., et al. (2016).
- Unknown Author. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- Procter, D. J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
- Oelgemöller, M., et al. (2011). Highly Efficient Asymmetric Paternò–Büchi Reaction in a Microcapillary Reactor Utilizing Slug Flow.
- Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction? [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
- Wikipedia. (n.d.).
- Unknown Author. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
- D'Auria, M., & Racioppi, R. (2013). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]
- Rivero, D., et al. (2024). Topology Meets Reactivity: Rationalizing Electron Rearrangements in Cycloadditions Through Thom's Polynomials and Bonding Evolution Theory. MDPI. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. qesacademy.com [qesacademy.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Strategic Isosteric Replacement: A Comparative Guide to 2-(Oxetan-3-yl)ethanol and Cyclobutanol in Modern Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated aliphatic rings have emerged as powerful tools for this purpose, offering a means to escape "flatland" and enhance drug-like properties. This guide provides an in-depth, comparative analysis of two prominent hydroxylated four-membered rings: 2-(oxetan-3-yl)ethanol and cyclobutanol. While structurally similar, the replacement of a methylene group with an oxygen atom imparts distinct physicochemical characteristics that can be leveraged to solve specific drug design challenges. We will dissect their individual contributions to properties such as solubility, lipophilicity, and metabolic stability, provide concrete experimental data from literature, and offer detailed protocols for their evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting these valuable bioisosteres.
Introduction: The Value of sp³-Rich Scaffolds in Bioisosterism
Bioisosterism, the replacement of a functional group within a bioactive molecule with another group to create a new compound with similar biological activity, is a cornerstone of drug optimization.[1] The goal is often not to simply replicate activity, but to strategically modulate properties to overcome liabilities such as poor solubility, rapid metabolism, or off-target toxicity.[1] In recent years, there has been a significant shift towards incorporating scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³).[2] These three-dimensional structures, like oxetanes and cyclobutanes, can improve target binding specificity, enhance aqueous solubility, and often lead to better metabolic profiles compared to their flat, aromatic counterparts.[2][3]
This compound and cyclobutanol are excellent examples of small, sp³-rich building blocks that introduce a key hydrogen-bonding hydroxyl group while presenting different core characteristics. The choice between them is not arbitrary; it is a calculated decision based on the specific liabilities of the parent molecule and the desired property modulations.
Chapter 1: The Oxetane Moiety - A Polar Powerhouse
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has gained significant traction as a versatile motif in drug discovery.[3][4] Its incorporation can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]
Structural and Physicochemical Impact
The defining feature of the oxetane is the ether oxygen, which introduces polarity and acts as a strong hydrogen bond acceptor. This has several key consequences:
-
Enhanced Aqueous Solubility: The polarity of the oxetane ring often leads to a significant increase in aqueous solubility. Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can increase solubility by orders of magnitude.[5][6]
-
Reduced Lipophilicity (LogD): Concurrently, the incorporation of an oxetane typically lowers a compound's lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving overall drug-like properties.[5][7]
-
Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation on a molecule.[8] Its presence can shield adjacent, more metabolically vulnerable sites from enzymatic degradation.[8]
-
pKa Modulation: The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a tactic often used to mitigate hERG channel inhibition or improve cell permeability.[5][7]
The this compound fragment combines these benefits with a primary alcohol, providing a hydrogen bond donor and an additional vector for interaction or further chemical modification.
Caption: Key structural features of this compound.
Chapter 2: The Cyclobutane Moiety - A Rigid, 3D Scaffold
The cyclobutane ring is a strained carbocycle that provides a distinct three-dimensional, puckered structure.[9][10] It has become an increasingly popular design element in medicinal chemistry for its ability to impart conformational rigidity and serve as a bioisostere for various groups, including alkenes and aromatic rings.[2][9]
Structural and Physicochemical Impact
As a purely carbocyclic ring, cyclobutane's influence on properties is primarily driven by its shape and metabolic inertness:
-
Increased Fsp³ and 3D Shape: Replacing planar systems with a cyclobutane ring increases the three-dimensionality of a molecule, which can lead to improved binding affinity through better complementarity with protein binding pockets.[2]
-
Metabolic Stability: The cyclobutane ring is chemically inert and highly resistant to metabolic degradation, making it an excellent choice for blocking metabolic "hot spots".[9][11]
-
Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target.[10][12]
-
Hydrophobic Interactions: The methylene groups of the cyclobutane ring are effective at filling hydrophobic pockets within a target protein.[9]
The cyclobutanol fragment leverages these attributes while adding the crucial polar interaction of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.
Chapter 3: Head-to-Head Comparison: A Data-Driven Analysis
The decision to use this compound over cyclobutanol, or vice versa, depends on the specific optimization goals. The fundamental trade-off lies between the enhanced polarity of the oxetane and the hydrophobic, inert nature of the cyclobutane core.
Comparative Data Summary
The following table summarizes the key differences and typical effects observed when incorporating these moieties.
| Property | This compound | Cyclobutanol | Rationale & Causality |
| Aqueous Solubility | Higher | Lower | The polar ether oxygen in the oxetane ring acts as an additional hydrogen bond acceptor, significantly increasing hydrophilicity compared to the all-carbon cyclobutane core.[5][6] |
| Lipophilicity (cLogP/LogD) | Lower | Higher | The replacement of a -CH₂- group with a more electronegative oxygen atom reduces the overall lipophilicity of the scaffold.[7] |
| Metabolic Stability | Generally High | Generally High | Both rings are used to block metabolism.[8][9] However, the oxetane ring can be susceptible to ring-opening under specific biological conditions or in the presence of strong Lewis acids, whereas the cyclobutane ring is more broadly inert.[5][9] |
| Ring Conformation | Relatively Planar | Puckered | The presence of the oxygen atom in the oxetane reduces gauche interactions, resulting in a flatter structure compared to the distinctly puckered cyclobutane.[4] This impacts the spatial orientation of substituents. |
| Hydrogen Bonding | 1 Donor (OH), 2 Acceptors (OH, O-ether) | 1 Donor (OH), 1 Acceptor (OH) | The oxetane's ether oxygen provides an additional, well-defined hydrogen bond acceptor vector that is absent in cyclobutanol. |
| Primary Role | Solubility/Polarity Enhancer, Carbonyl Isostere | 3D Scaffold, Aromatic/Alkene Isostere | The oxetane is often chosen to solve solubility and lipophilicity problems.[3] Cyclobutane is used to increase Fsp³ character and impart rigidity.[2][10] |
Case Study: IDO1 Inhibitors
A clear example of the differential effects of these two rings was demonstrated during the optimization of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. In one study, medicinal chemists compared an oxetane-containing compound with its corresponding hydroxycyclobutane analogue.[4] While both showed activity, the oxetane derivative demonstrated an improved off-target profile and better overall properties. Conversely, the cyclobutane analogue, despite being potent, was found to have higher metabolic turnover and lower aqueous solubility .[4] This case study directly highlights the common trade-offs: the oxetane provided a better balance of properties, particularly regarding solubility and off-target effects, which are often linked to lipophilicity.
Caption: Decision workflow for selecting between the two scaffolds.
Chapter 4: Experimental Protocols for Comparative Evaluation
To empirically determine which scaffold is superior for a given series of compounds, rigorous and standardized experimental evaluation is necessary. The following protocols describe self-validating systems for assessing key ADME properties.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of Phase I metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[13]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (oxetane analogue, cyclobutane analogue, and parent compound) in DMSO.
-
Incubation Mixture Preparation: In a 96-well plate, prepare two sets of wells for each compound:
-
+NADPH: 5 µL of 1 mg/mL HLM, 85 µL of 0.1 M phosphate buffer (pH 7.4), and 5 µL of test compound (diluted to 100 µM in buffer, final concentration 5 µM). Pre-incubate at 37°C for 5 minutes.
-
-NADPH (Control): Same as above, but substitute NADPH regenerating solution with buffer. This control accounts for non-enzymatic degradation.
-
-
Initiation of Reaction: Add 5 µL of NADPH regenerating solution (Cofactor) to the "+NADPH" wells to initiate the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide). The 0-minute time point for the +NADPH condition serves as the 100% reference.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A longer half-life and lower CLint indicate greater metabolic stability.[8]
Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method
This is the gold-standard method for determining the intrinsic solubility of a compound.[14]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a pharmaceutically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A visual confirmation of excess solid remaining is crucial.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. For highly accurate measurements, filter the supernatant through a 0.22 µm filter.
-
Quantification: Prepare a standard curve of the compound in the assay buffer. Dilute the collected supernatant and quantify its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Metabolic stability and its role in the discovery of new chemical entities | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Oxetane and Azetidine Linkers in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of small, saturated heterocycles is a cornerstone of medicinal chemistry. These motifs can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates. Among the most impactful are the four-membered oxetane and azetidine rings. Both scaffolds introduce desirable three-dimensionality, moving away from the "flatland" of traditional aromatic compounds, which can enhance target selectivity and mitigate off-target effects.[1] This guide provides an in-depth, objective comparison of oxetane and azetidine linkers, supported by experimental data, to empower researchers in making informed strategic decisions during lead optimization.
While both are small, strained rings, the subtle yet critical difference of an oxygen atom in oxetanes versus a nitrogen atom in azetidines leads to distinct and often complementary effects on a molecule's profile. Understanding these nuances is paramount to harnessing their full potential.
I. Structural and Physicochemical Properties: A Tale of Two Heteroatoms
The choice between an oxetane and an azetidine linker can significantly modulate a compound's fundamental properties, including its lipophilicity, solubility, and basicity. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Oxetanes , containing an ether oxygen, are polar and can act as hydrogen bond acceptors.[2][3] They are often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups to enhance metabolic stability and decrease lipophilicity.[4][5][6] The incorporation of an oxetane can increase aqueous solubility by a significant margin while often reducing the rate of metabolic degradation.[7]
Azetidines , with their secondary or tertiary amine, introduce a basic center, the pKa of which can be modulated by substitution.[8] This nitrogen can also serve as a hydrogen bond acceptor and, in the case of N-unsubstituted azetidines, a hydrogen bond donor.[8] Azetidines are frequently used as conformationally restricted analogs of larger saturated heterocycles like piperidines and pyrrolidines, offering a unique vector for substituent placement.[6][8][9]
| Property | Oxetane | Azetidine | Rationale and Implications |
| Primary Heteroatom | Oxygen | Nitrogen | The oxygen in oxetane is a neutral hydrogen bond acceptor. The nitrogen in azetidine can be a hydrogen bond acceptor and, if unsubstituted, a donor; it also introduces basicity.[2][8] |
| Lipophilicity (LogP/LogD) | Generally lowers LogP/LogD | Can lower LogP/LogD, but is pH-dependent due to the basic nitrogen. | The polar nature of the oxetane ring consistently reduces lipophilicity.[4] For azetidines, protonation at physiological pH can dramatically increase hydrophilicity. |
| Aqueous Solubility | Often significantly increases solubility | Generally increases solubility, particularly at lower pH. | Both are polar motifs that can improve solvation.[4][8] Oxetane's impact can be more predictable across a pH range. |
| Basicity (pKa) | Not basic | Basic (pKa of azetidine is ~11.29, but is highly dependent on substitution) | The azetidine nitrogen's basicity is a key feature for tuning solubility and target interactions, but can also be a liability for off-target effects (e.g., hERG).[8] |
| Hydrogen Bonding | Acceptor | Acceptor and potentially Donor (N-H) | The ability of N-H azetidines to act as hydrogen bond donors provides an additional mode of interaction with biological targets.[8] |
| Metabolic Stability | Generally high; blocks metabolism at adjacent sites. | High; can block N-dealkylation and metabolism at adjacent sites. | Both rings are sterically hindering and electronically distinct from more metabolically labile groups.[1][10] |
| Three-Dimensionality | Increases sp3 character | Increases sp3 character | Both are non-planar four-membered rings that provide distinct exit vectors for substituents, increasing the three-dimensionality of a molecule.[1][8] |
Table 1: Comparative Physicochemical Effects of Oxetane and Azetidine Scaffolds
II. Conformational Analysis and Impact on Molecular Shape
The constrained nature of four-membered rings imparts a degree of conformational rigidity that is highly advantageous in drug design. This rigidity reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity.
Both oxetane and azetidine rings adopt a puckered conformation to relieve ring strain. This puckering defines specific axial and equatorial positions for substituents, providing precise control over their spatial orientation. The choice between these linkers can, therefore, subtly alter the overall topography of a molecule, influencing how it fits into a binding pocket.
Figure 1: Structural comparison of oxetane and azetidine rings.
III. Synthesis and Chemical Stability
The accessibility of functionalized building blocks is a practical consideration in any drug discovery campaign. In recent years, significant advances have been made in the synthesis of both oxetane and azetidine derivatives, making them readily available for incorporation into medicinal chemistry programs.[11][12][13][14][15]
Synthesis of Oxetanes: Common routes to oxetanes include the Paterno-Büchi reaction (a [2+2] photocycloaddition) and intramolecular cyclizations of 1,3-diols or their derivatives.[7] The development of methods for the synthesis of 3-substituted oxetanes has been particularly impactful.[5]
Synthesis of Azetidines: Azetidines are often synthesized via intramolecular cyclization of γ-amino alcohols or halides.[14] Other methods include [2+2] cycloadditions and ring expansions of aziridines.[14][15]
Both ring systems are generally stable to a wide range of synthetic conditions. However, their inherent ring strain can be exploited for ring-opening reactions under specific, often harsh, conditions (e.g., strong acids or nucleophiles), a consideration during multi-step syntheses.[5]
Experimental Protocol: Synthesis of N-Boc-3-iodoazetidine
This protocol describes a common method for the preparation of a versatile azetidine building block. The causality behind this two-step procedure lies in first protecting the reactive nitrogen to prevent side reactions and then performing a Finkelstein reaction, which is a classic and efficient method for converting a tosylate (a good leaving group) to an iodide.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium iodide (NaI)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Step 1: Tosylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by tosyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Iodination
-
Dissolve the crude tosylate from Step 1 in acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-iodoazetidine.
IV. Metabolic Stability and Pharmacokinetic Implications
A primary driver for the inclusion of oxetane and azetidine linkers is the enhancement of metabolic stability.[1][10] Their compact, rigid structures can sterically shield adjacent metabolically labile sites from the action of cytochrome P450 (CYP) enzymes.[1]
Oxetanes are excellent bioisosteres for gem-dimethyl groups, which are susceptible to oxidative metabolism. They can also replace metabolically vulnerable carbonyl groups.[5][16] The substitution of a metabolically weak spot with an oxetane has been shown to significantly improve metabolic stability and reduce clearance.[4][5]
Azetidines are particularly effective at preventing N-dealkylation, a common metabolic pathway for larger saturated amines like piperidines.[10] The increased ring strain and altered electronics of the azetidine nitrogen make it a poorer substrate for CYP enzymes. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety to enhance metabolic stability and overall pharmacokinetic properties.[17]
| Compound Series | Linker | In Vitro Clearance (µL/min/mg) | Rationale for Improvement |
| Serotonin-4 Agonists | Piperidine | High | Susceptible to N-dealkylation. |
| Azetidine | Low | Blocks the N-dealkylation pathway.[10] | |
| MMP-13 Inhibitors | Isopropyl | Moderate-High | Prone to oxidative metabolism. |
| Oxetane | Low | Oxetane acts as a stable bioisostere for the isopropyl group.[18] |
Table 2: Comparative Metabolic Stability Data
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard in vitro ADME screen to assess the metabolic stability of a compound. The rationale is to incubate the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (like CYPs), and measure the rate of its disappearance over time.
Figure 2: Workflow for an in vitro microsomal stability assay.
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in a buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubation: In a 96-well plate, add liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) to the compound working solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
V. Applications in Drug Discovery: A Case Study with Kinase Inhibitors
The context-dependent nature of these scaffolds is well-illustrated in a study on RIP1 kinase inhibitors.[1] This case provides a quantitative look at how seemingly similar linkers can lead to different outcomes.
In one analog, replacing an amide with an azetidine resulted in retained submicromolar activity, good ligand efficiency, and favorable solubility. Further substitution of the azetidine with fluorine atoms led to improved cellular activity.[1]
Conversely, the introduction of an oxetane in a different part of the molecule led to a reduction in cellular potency, demonstrating that the optimal choice is highly dependent on the specific binding pocket interactions and the overall molecular context.[1]
| Compound | Scaffold | Kᵢ app (µM) | HT29 EC₅₀ (µM) | Kinetic Solubility (pH 7.4, µM) |
| Analog 1 | Azetidine | 0.50 | 4.9 | 98 |
| Analog 2 | 3,3-difluoroazetidine | 0.18 | 1.4 | 23 |
| Analog 3 | Oxetane | - | 0.39 | - |
Table 3: Comparative Data for RIP1 Kinase Inhibitors. [1]
VI. Conclusion: A Strategic Framework for Linker Selection
The choice between an oxetane and an azetidine linker is a strategic decision that should be guided by the specific goals of the lead optimization campaign. Neither linker is universally superior; their value lies in their distinct properties and the specific challenges they can address.
-
Choose Oxetane when: The primary goal is to increase solubility and metabolic stability while reducing lipophilicity, particularly when replacing a gem-dimethyl or carbonyl group. Its neutral, polar nature makes it a predictable modulator of physicochemical properties.
-
Choose Azetidine when: The objective is to introduce a conformationally constrained basic center, block N-dealkylation, or explore specific exit vectors from a rigid scaffold. The tunable basicity of the nitrogen offers a handle for modulating solubility and target interactions.
The following flowchart provides a simplified decision-making framework for medicinal chemists.
Figure 3: Decision framework for selecting oxetane vs. azetidine linkers.
Ultimately, the empirical evaluation of both scaffolds within a given series is the most reliable path to success. The insights and data presented in this guide aim to rationalize this selection process, enabling a more efficient and targeted approach to drug design.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 1, 1-35. [Link]
- Mousseau, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12564–12603. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online, 1-27. [Link]
- Zhong, H., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115933. [Link]
- Zhong, H., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115933. [Link]
- World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. WJARR. [Link]
- ResearchGate. (2025). Role of Heterocycles in Drug Discovery: An Overview.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Mousseau, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(18), 4210. [Link]
- Li, S., & Xu, J. (2017). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 35. [Link]
- Sapra, R., et al. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78. [Link]
- Parit, M., et al. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]
- Dubois, J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2097-2104. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Croft, R. A., et al. (2017). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 56(13), 3675–3679. [Link]
- Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(23), 6605-6612. [Link]
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(51), 35359–35372. [Link]
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ResearchGate. (2021). Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line.
- ResearchGate. (2024). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
- Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 35. [Link]
- Symes, O. L., et al. (2023). Synthesis of 3,3-disubstituted oxetane and azetidine ethers. Organic & Biomolecular Chemistry, 21(23), 4846-4851. [Link]
- Cumar, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 598–619. [Link]
- Brandl, T., & Wodrich, M. D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 55(04), 517-531. [Link]
- Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 79. [Link]
- Hassanzadeh-Ghassabeh, G., et al. (2021). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. Scientific Reports, 11(1), 1-15. [Link]
- ResearchGate. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Park, B., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10326–10335. [Link]
- Almássy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. Azetidines - Enamine [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Azetidines [manu56.magtech.com.cn]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 2-(Oxetan-3-yl)ethanol by High-Performance Liquid Chromatography
Introduction: The Critical Role of 2-(Oxetan-3-yl)ethanol in Modern Drug Discovery
In the landscape of medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif. Its incorporation into drug candidates has been shown to improve key pharmacokinetic properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[1][2] this compound, a versatile building block, serves as a key intermediate for introducing this beneficial moiety into active pharmaceutical ingredients (APIs).[3] Given its foundational role, ensuring the purity of this reagent is not merely a quality control checkpoint; it is a critical determinant of reaction efficiency, impurity profiling, and, ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity validation of this compound. We will explore the causality behind methodological choices, present a detailed protocol for a robust HPLC validation study grounded in ICH guidelines, and offer field-proven insights for researchers, scientists, and drug development professionals.
Choosing the Right Tool: A Comparative Analysis of Purity Determination Methods
The selection of an analytical technique is the first critical decision in purity validation. The physicochemical properties of this compound—a polar, non-volatile liquid with a boiling point of 206 °C—dictate the suitability of the method.[3] While several techniques can assess purity, they are not interchangeable. Their principles, strengths, and weaknesses offer different perspectives on the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Why it excels for this compound: Its primary advantage is the ability to analyze non-volatile and thermally labile compounds at ambient temperatures, preventing degradation of the analyte.[4][5] This makes it perfectly suited for this compound.
Gas Chromatography (GC)
GC separates compounds based on their volatility after they have been vaporized in a heated inlet.
-
Why it is a less suitable alternative: GC requires high temperatures to volatilize samples.[5] Given the high boiling point of this compound, this could lead to on-column degradation, providing an inaccurate purity profile. While derivatization could make the analyte more volatile, this adds complexity and potential sources of error to the analysis. GC is the gold standard for analyzing residual solvents or highly volatile impurities, but not for the primary purity assessment of this specific molecule.[6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule. In its quantitative form (qNMR), it can determine purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.
-
Why it is a powerful orthogonal technique: qNMR is a primary analytical method that does not require a reference standard of the analyte itself.[7] It provides an absolute measure of purity and can simultaneously confirm the structure of the main component and identify impurities, often without needing to synthesize those impurities as standards.[7][8] However, its sensitivity is generally lower than HPLC, making it less suitable for detecting trace impurities below the ~0.1% level.[7]
Comparative Summary
The choice of method depends on the specific goal of the analysis. For routine quality control, high-throughput screening, and detection of trace impurities, HPLC is the superior choice. For structural confirmation and absolute purity determination without a specific reference standard, qNMR is invaluable. GC is best reserved for analyzing volatile components. For comprehensive validation, an orthogonal approach using both HPLC and NMR provides the highest level of confidence.[7][9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for non-volatile, soluble compounds. | Suitable for volatile or semi-volatile compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile analytes. | Requires dissolution in a deuterated solvent with a certified internal standard. |
| Sensitivity | High (ppm to ppb levels). Excellent for trace impurity detection. | Very high, especially with sensitive detectors like FID. | Lower (~0.1% level). Not ideal for trace impurities. |
| Throughput | High, with typical run times of 15-30 minutes.[5] | Very high, especially for simple mixtures. | Lower, requires longer acquisition times for good signal-to-noise. |
| Destructive? | Yes, the sample is consumed. | Yes, the sample is consumed. | No, the sample can be recovered.[7] |
| Primary Use Case | Routine QC, purity profiling, stability testing.[4] | Residual solvent analysis, volatile impurity testing. | Structural confirmation, absolute purity determination.[7] |
A Validated HPLC Method for this compound Purity
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10][11] The following protocol is designed as a self-validating system, grounded in the principles of the ICH Q2(R2) guideline.[10][12][13][14]
Method Development: The Rationale
-
Column Selection: A reversed-phase C18 column is the logical starting point. The stationary phase's nonpolar nature is well-suited for retaining and separating small polar molecules like this compound from potentially less polar impurities using an aqueous mobile phase.
-
Mobile Phase: An isocratic mobile phase of water and acetonitrile offers simplicity and robustness. A gradient could be developed if complex impurity profiles are encountered.
-
Detector Selection: this compound lacks a significant UV chromophore. Therefore, a standard UV detector is not ideal. A Refractive Index Detector (RID) is a suitable universal detector for this isocratic method. Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be used, offering better sensitivity than RID, especially in gradient methods. For this protocol, we will proceed with an RID for its simplicity and robustness in an isocratic system.
Experimental Protocol: HPLC Purity Validation
This protocol validates the method for specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).
1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Water:Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID), 35°C
-
Run Time: 15 minutes
2. Preparation of Solutions
-
Diluent: Water:Acetonitrile (95:5 v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the this compound sample to be tested at a nominal concentration of 100 µg/mL in diluent.
3. Validation Workflow
Caption: HPLC Method Validation Workflow based on ICH Q2(R2) Guidelines.
4. Step-by-Step Validation Procedures
-
System Suitability: Before starting the validation, inject the Working Standard Solution (100 µg/mL) five times. The acceptance criteria are:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Causality: This test ensures the chromatographic system is performing adequately for the analysis to proceed.[12]
-
-
Specificity: Inject the diluent (blank), the Working Standard Solution, and the Sample Solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The method must be able to unequivocally assess the analyte in the presence of potential impurities.[12]
-
-
Linearity and Range: Prepare a series of at least five concentrations from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Analysis: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the lowest and highest concentrations that demonstrate suitable accuracy, precision, and linearity.[10]
-
-
Accuracy: Perform a spike recovery study. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of the Standard Stock Solution into the sample matrix.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
Causality: This demonstrates the closeness of the method's results to the true value.[12]
-
-
Precision:
-
Repeatability (Intra-assay precision): Inject six replicate preparations of the Sample Solution (100 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
-
Causality: This demonstrates the method's reliability under various normal laboratory conditions.[12]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established by finding the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
-
Conclusion: Ensuring Quality Through Rigorous and Rational Validation
The validation of this compound purity is a critical step in ensuring the quality of this important pharmaceutical building block. While techniques like GC and qNMR offer valuable, complementary information, HPLC remains the gold standard for routine quality control due to its high sensitivity, robustness, and suitability for non-volatile analytes.
The choice of an analytical method should not be arbitrary but based on a scientific understanding of the analyte's properties and the specific requirements of the analysis. By following a rigorous validation protocol grounded in ICH guidelines, such as the one detailed here, researchers and drug development professionals can establish a self-validating system. This ensures that the purity data generated is not only accurate and reliable but also defensible, ultimately contributing to the development of safer and more effective medicines. An orthogonal approach, confirming HPLC purity results with a primary method like qNMR, represents the most robust strategy for comprehensive characterization.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
- AMSbiopharma. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
- ResearchGate. Purity comparison by NMR and HPLC. [Link]
- Specific Polymers.
- MySkinRecipes. This compound. Product Page. [Link]
- ChemBK. This compound. Product Page. [Link]
- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- Agilent. (2012). Analysis of Bio-Ethanol by Gas Chromatography.
- Doc Brown's Chemistry. Ethanol low high resolution H-1 proton nmr spectrum. [Link]
- SciSpace. Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. [Link]
- PubMed. Comprehensive two-dimensional gas chromatography analysis of high-ethanol containing motor fuels. [Link]
- ResearchGate. (2025). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Quora. (2023). Why are there two NMR spectrums of ethanol like pure ethanol and commercial ethanol?. [Link]
- YouTube. (2020). Gas Chromatography of 2 Alcohols Lab video. [Link]
- PubMed. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. [Link]
- Pharmaffili
- PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
- Purdue University. Live qualification/validation of purity methods for protein products. [Link]
- Shivaji College. NMR spectra of ethyl alcohol. [Link]
- NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
- NIH. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- ResearchGate. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
- ResearchGate. Theoretical Determination of the NMR Spectrum of Liquid Ethanol. [Link]
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Oxetan-3-yl)ethanol: A Comparative Approach
Introduction
In the landscape of modern drug discovery and materials science, the oxetane ring has emerged as a highly valuable structural motif. Its unique conformational properties and ability to act as a "polar non-basic" surrogate for gem-dimethyl or carbonyl groups can significantly improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability.[1] 2-(Oxetan-3-yl)ethanol, a key building block, incorporates both the strained oxetane ring and a primary alcohol, making it a versatile synthon.[1][2]
As Senior Application Scientists, we understand that listing data is insufficient. This guide is structured to explain the causality behind our analytical choices, presenting a logical workflow that creates a self-validating system for the complete and confident characterization of this compound.
Part 1: Definitive Structural Elucidation by Multidimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to provide a complete atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, we can deduce the precise connectivity and chemical environment of every atom. For a molecule like this compound, a suite of NMR experiments is employed not just for initial assignment, but for cross-validation, ensuring the highest degree of confidence.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organics and its distinct solvent signal at ~7.26 ppm (¹H) and ~77.16 ppm (¹³C), which rarely interferes with analyte signals.[3]
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the 0 ppm reference point for both ¹H and ¹³C spectra.
-
Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.
Logical Workflow for NMR Analysis
The following workflow represents a systematic approach where each experiment builds upon the last, culminating in an unambiguous structural assignment.
Caption: Systematic workflow for NMR-based structural elucidation.
¹H NMR Analysis: The Proton Framework
The ¹H NMR spectrum provides the initial overview of the proton environments. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and multiplicity (splitting pattern) reveals the number of neighboring protons.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | 4.75 - 4.65 | t, J = 6.5 Hz | 2H | Oxetane CH₂ (O-CH₂) |
| H-b | 4.55 - 4.45 | t, J = 6.5 Hz | 2H | Oxetane CH₂ (O-CH₂) |
| H-c | 3.75 - 3.65 | t, J = 6.0 Hz | 2H | Ethanol CH₂ (-CH₂-OH) |
| H-d | 3.20 - 3.05 | m | 1H | Oxetane CH |
| H-e | 1.95 - 1.85 | q, J = 6.0 Hz | 2H | Ethanol CH₂ (-CH₂-CH₂) |
| H-f | ~1.60 | br s | 1H | Hydroxyl (-OH) |
-
Expertise: The protons on the oxetane ring (H-a, H-b) are significantly downfield due to the deshielding effect of the ring oxygen. Their diastereotopic nature might lead to more complex splitting, but a triplet is a reasonable first-order approximation. The methine proton (H-d) is complex due to coupling with four oxetane protons and two side-chain protons. The hydroxyl proton (H-f) is often a broad singlet and its chemical shift is highly dependent on concentration and temperature.
¹³C NMR and DEPT Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate them based on the number of attached protons.[4][5][6][7]
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[7][8]
| Label | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Assignment |
| C-1 | 73.5 | Off | Negative | Oxetane CH₂ |
| C-2 | 60.5 | Off | Negative | Ethanol CH₂-OH |
| C-3 | 36.0 | Off | Negative | Ethanol CH₂ |
| C-4 | 35.5 | Positive | Positive | Oxetane CH |
-
Expertise: The oxetane CH₂ carbons (C-1) are the most downfield due to being directly attached to oxygen within a strained ring. The carbon bearing the hydroxyl group (C-2) is also significantly downfield.[9][10][11] The DEPT experiments are critical for unambiguously distinguishing the methine carbon (C-4) from the three methylene carbons (C-1, C-2, C-3).
2D NMR: Assembling the Puzzle
2D NMR experiments provide the definitive connections between the puzzle pieces identified in the 1D spectra.
1. COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections COSY reveals which protons are coupled to each other, typically through 2-3 bonds.[12][13][14][15][16] Cross-peaks appear between the signals of coupled protons, confirming the spin systems.
Caption: Key COSY correlations in this compound.
-
Trustworthiness: A cross-peak between the signals at δ 3.1 ppm (H-d) and δ 1.9 ppm (H-e) would confirm the connection between the oxetane ring and the ethyl side chain. Similarly, a correlation between δ 1.9 ppm (H-e) and δ 3.7 ppm (H-c) validates the ethanol fragment.
2. HSQC (Heteronuclear Single Quantum Coherence): Linking ¹H to ¹³C HSQC is a powerful and sensitive experiment that correlates each proton with the carbon it is directly attached to.[17][18][19][20] This provides definitive C-H assignments.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment Confirmation |
| 4.70 (H-a/b) | 73.5 (C-1) | Oxetane CH₂ |
| 3.70 (H-c) | 60.5 (C-2) | Ethanol CH₂-OH |
| 3.13 (H-d) | 35.5 (C-4) | Oxetane CH |
| 1.90 (H-e) | 36.0 (C-3) | Ethanol CH₂ |
-
Trustworthiness: The HSQC spectrum acts as a validation checkpoint. If the proton assignments from ¹H and COSY spectra correlate perfectly with the carbon assignments from ¹³C and DEPT, confidence in the structure grows exponentially.
3. HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof HMBC detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[18][21][22][23] This is the ultimate tool for connecting molecular fragments that have no direct proton-proton coupling, such as across quaternary carbons or heteroatoms.
-
Key HMBC Correlations for Structural Confirmation:
-
Protons H-c (δ ~3.7 ppm) should show a correlation to carbon C-3 (δ ~36.0 ppm) , confirming the C-C bond in the ethanol moiety.
-
Protons H-e (δ ~1.9 ppm) should show a correlation to carbon C-4 (δ ~35.5 ppm) , definitively linking the side chain to the oxetane ring.
-
Proton H-d (δ ~3.1 ppm) should show correlations to carbons C-1 (δ ~73.5 ppm) and C-3 (δ ~36.0 ppm) , confirming its position on the ring and its connection to the side chain.
-
Part 2: Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural picture, other techniques offer complementary information and are often used for routine checks like purity and identity confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and then fragments them to determine their mass-to-charge ratio.
-
Principle: The sample is vaporized and passed through a chromatography column (GC) that separates components. Each component then enters a mass spectrometer (MS), which ionizes the molecules and detects their mass.
-
Expected Data: For a pure sample of this compound (C₅H₁₀O₂), we expect:
-
A single sharp peak in the gas chromatogram.
-
A molecular ion peak ([M]⁺) in the mass spectrum at m/z = 102.
-
Characteristic fragment ions, such as m/z = 71 (loss of -CH₂OH) and m/z = 31 (-CH₂OH⁺).
-
-
Comparison with NMR:
-
Strengths: Excellent for assessing purity and confirming molecular weight. High sensitivity.[24][25][26][27]
-
Limitations: Provides no direct information about the specific arrangement of atoms (isomerism). For example, GC-MS could not easily distinguish this compound from tetrahydrofuran-2-methanol, which has the same molecular formula.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
GC Method: Use a standard capillary column (e.g., HP-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Method: Set the mass spectrometer to scan a range of m/z 30-200 in electron ionization (EI) mode.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying functional groups.
-
Principle: Different chemical bonds (C-O, O-H, C-H) vibrate at specific, characteristic frequencies.
-
Expected Data: The FTIR spectrum would show key absorption bands:
-
~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~2950-2850 cm⁻¹ (strong): C-H sp³ stretches.
-
~1050 cm⁻¹ (strong): C-O stretch from the primary alcohol.
-
~980 cm⁻¹ (strong): C-O-C stretch characteristic of the oxetane ring ether.
-
-
Comparison with NMR:
-
Strengths: Fast, simple, and provides a quick "fingerprint" confirmation of the expected functional groups.[28][29]
-
Limitations: Provides no information about the carbon skeleton or the connectivity of the functional groups. It confirms an alcohol and an ether are present, but not how they are arranged.
-
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Run a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Summary and Conclusion
The characterization of a key synthetic building block like this compound demands a rigorous and multi-faceted analytical approach. The table below summarizes the strengths of each technique discussed.
| Technique | Primary Information Provided | Key Advantage | Primary Limitation |
| NMR Suite (¹H, ¹³C, 2D) | Complete atomic connectivity, 3D structure, isomerism | Unambiguous and complete structural elucidation | Lower sensitivity, higher instrument cost |
| GC-MS | Purity, Molecular Weight, Fragmentation Pattern | High sensitivity, excellent for purity assessment | Cannot distinguish between isomers; provides no connectivity |
| FTIR | Presence of Functional Groups | Fast, simple, and inexpensive | Provides no information on the carbon skeleton |
While GC-MS and FTIR are invaluable for rapid identity checks and purity assessment, they are fundamentally incapable of providing the complete, unambiguous structural proof required in modern research. Only a full suite of NMR experiments, logically applied as a self-validating workflow, can deliver the absolute confidence needed to build upon a molecular foundation. This comprehensive approach, integrating 1D and 2D NMR, ensures that the structure is not merely suggested, but definitively proven, upholding the highest standards of scientific integrity.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C)
- The Royal Society of Chemistry. (n.d.).
- ScienceDirect. (n.d.). HSQC-heteronuclear single quantum coherence. [Link]
- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- CEITEC. (n.d.).
- MDPI. (2019).
- OER Commons. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
- Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
- BMRB. (n.d.).
- PMC. (2014).
- Chemistry LibreTexts. (2019). 16.23: 16-6 DEPT ¹³C NMR Spectroscopy. [Link]
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Chemistry LibreTexts. (2024). 14: COSY. [Link]
- Chemistry LibreTexts. (2023). 13.6: DEPT ¹³C NMR Spectroscopy. [Link]
- ResearchGate. (n.d.). Typical FTIR spectra of extracts of 100% ethanol extract (active) and.... [Link]
- HMDB. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000108). [Link]
- Magritek. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]
- YouTube. (2022).
- Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]
- University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. [Link]
- ChemBK. (n.d.). This compound. [Link]
- LMU Munich. (n.d.).
- SciELO. (n.d.). Long-range correlations (n j C,H n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL) acrylic acid ethyl esters. [Link]
- ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
- SciSpace. (n.d.). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. [Link]
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
- Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
- IOPscience. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
- Academic Journals. (n.d.).
- MDPI. (2024).
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. This compound [chembk.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. youtube.com [youtube.com]
- 16. ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy [nmr.oxinst.com]
- 17. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. scielo.br [scielo.br]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. scispace.com [scispace.com]
- 25. phcogj.com [phcogj.com]
- 26. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application [mdpi.com]
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
An In-Depth Comparative Guide to the Mass Spectrometry of 2-(Oxetan-3-yl)ethanol and its Derivatives
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its ability to act as a "hydrophilic gem-dimethyl" or a metabolically stable carbonyl surrogate allows for profound improvements in aqueous solubility, metabolic stability, and lipophilicity (logP) while influencing molecular conformation.[1][3] this compound, with its primary alcohol and embedded oxetane ring, represents a fundamental scaffold for a diverse range of derivatives.
As researchers and drug development professionals increasingly utilize this motif, a comprehensive understanding of its analytical behavior is paramount.[2][4] Mass spectrometry (MS) stands as the cornerstone technique for the structural confirmation, metabolite identification, and quantification of these novel chemical entities. This guide provides a detailed, comparative analysis of mass spectrometric approaches for characterizing this compound and its derivatives, grounded in the fundamental principles of ionization and fragmentation. We will explore the causal relationships behind experimental choices, providing field-proven insights for robust analytical method development.
Pillar 1: Ionization Techniques - A Comparative Analysis
The choice of ionization technique is the most critical decision in the mass spectrometric analysis of any small molecule. It dictates the nature of the initial ion (molecular ion vs. protonated molecule), the extent of fragmentation, and the compatibility with chromatographic separation methods. For a polar, functionalized molecule like this compound, several techniques are viable, each offering distinct advantages and disadvantages.
Electron Ionization (EI): The Classic Approach for Structural Detail
Typically coupled with Gas Chromatography (GC), Electron Ionization (EI) is a high-energy ("hard") technique where analyte molecules are bombarded with a beam of 70 eV electrons.[5][6] This high energy input is sufficient to knock a valence electron from the molecule, creating a radical cation (M+•) and imparting significant internal energy that leads to extensive and reproducible fragmentation.[6][7]
-
Expertise & Experience: While the high degree of fragmentation is excellent for generating a detailed structural fingerprint, it often comes at the cost of the molecular ion. For alcohols, the M+• peak can be weak or entirely absent due to rapid fragmentation.[8][9] The initial ionization is believed to occur via the removal of a non-bonding electron from the oxygen atoms, creating an energetically unstable species.[9][10] The resulting fragmentation patterns are well-documented and provide invaluable structural clues.[11]
-
Trustworthiness: The reproducibility of 70 eV EI spectra is a key advantage, allowing for the creation of extensive, searchable libraries (e.g., NIST). This makes EI-GC-MS a reliable tool for identifying known compounds and proposing structures for unknowns based on established fragmentation rules.
Chemical Ionization (CI): A Softer Alternative for Molecular Weight Determination
Chemical Ionization (CI) is a lower-energy ("soft") ionization technique that mitigates the extensive fragmentation seen in EI. In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is ionized by the electron beam, creating reagent ions that then transfer a proton to the analyte molecule through gentle acid-base reactions.[12]
-
Expertise & Experience: This process produces ions such as [M+H]+, [M+NH4]+, or [M+C4H9]+, which are significantly more stable than the radical cations formed in EI.[12][13] The primary benefit is the clear observation of an ion directly related to the molecular weight, which is often ambiguous in EI spectra of alcohols.[13] For this compound, CI would be the preferred GC-MS method for unequivocally determining its molecular mass.
Electrospray Ionization (ESI): The Standard for Polar Analytes in LC-MS
Electrospray Ionization (ESI) is the premier soft ionization technique for polar, non-volatile molecules and is the workhorse of modern Liquid Chromatography-Mass Spectrometry (LC-MS).[14] It generates ions directly from a liquid solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]+, in positive ion mode) are desorbed into the gas phase.
-
Expertise & Experience: this compound is an ideal candidate for ESI due to its polarity, imparted by both the hydroxyl group and the oxetane's ether oxygen.[3][15] The choice of solvent is critical; polar protic solvents like methanol and water generally enhance ESI response for acidic and polar molecules.[16] The gentle nature of ESI results in minimal in-source fragmentation, typically yielding an intense base peak corresponding to the protonated molecule.[14] This makes it exceptionally well-suited for quantitative studies and as the first stage (MS1) of tandem mass spectrometry (MS/MS) experiments. The nonpolar character of a molecule can also influence its ESI response, with increased non-polarity sometimes leading to better surface activity in the ESI droplet and a stronger signal.[17]
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) |
| Ion Type | Radical Cation (M+•) | Protonated Molecule ([M+H]+) or Adducts | Protonated Molecule ([M+H]+) or Adducts |
| Molecular Ion Intensity | Often weak or absent | Strong and easily identifiable | Typically the base peak |
| Degree of Fragmentation | Extensive, provides structural fingerprint | Minimal, primarily for MW confirmation | Very low, requires MS/MS for structure |
| Coupled Chromatography | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Sample Requirements | Volatile and thermally stable | Volatile and thermally stable | Soluble in polar solvents |
| Primary Application | Structural Elucidation (Qualitative) | Molecular Weight Determination | Quantification & MS/MS (Qualitative) |
Pillar 2: Fragmentation Pathways - Deciphering the Molecular Blueprint
The fragmentation of an ion in a mass spectrometer is not a random process but a series of predictable unimolecular reactions governed by the ion's structure and internal energy. Understanding these pathways is key to structural elucidation.
EI Fragmentation of this compound (MW: 102.13)
The EI spectrum of this compound is expected to be a composite of fragmentation patterns characteristic of both primary alcohols and cyclic ethers.[8][10]
-
α-Cleavage: This is a dominant fragmentation pathway for alcohols.[8][9] Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is highly favored due to the formation of a resonance-stabilized oxonium ion. For this compound, this would involve the loss of the oxetanylmethyl radical to produce the base peak at m/z 31 ([CH2OH]+).
-
Dehydration (Loss of H2O): A common fragmentation for alcohols is the elimination of a neutral water molecule, leading to a peak at [M-18].[8][9] This would result in an ion at m/z 84 .
-
Oxetane Ring Fragmentation: The strained four-membered ring is susceptible to cleavage.[10] Following ionization at the ring oxygen, a β-scission event can occur. A common fragmentation for cyclic ethers is the loss of formaldehyde (CH2O), which has been observed in some substituted oxetanes, leading to an [M-30] peak.[15] This would produce a radical cation at m/z 72 . Another possibility is the cleavage of the ring to lose ethylene (C2H4), resulting in a fragment at m/z 74 .
-
Combined Fragmentation: Further fragmentation of the [M-H2O]+• ion can lead to subsequent losses, complicating the spectrum.
Caption: A typical LC-MS/MS workflow for the analysis of this compound.
-
Sample Preparation:
-
Prepare stock solutions of the analyte in methanol or acetonitrile.
-
For analysis, dilute the sample to the desired concentration (e.g., 1-1000 ng/mL) using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Causality: Diluting in the initial mobile phase prevents peak distortion and ensures compatibility with the LC system. Formic acid is added to promote protonation ([M+H]+) in positive ion mode.
-
-
LC-MS/MS Instrumentation & Conditions: [3] * LC System: Shimadzu Nexera or equivalent UPLC/HPLC system.
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Causality: A C18 reversed-phase column is standard for separating small polar molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Key Parameters: IonSpray Voltage: +5500 V; Temperature: 500°C; Curtain Gas: 35 psi.
-
MS/MS Method: Use Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 103.1
-
Collision Energy (CE): Optimize experimentally (typically 10-25 eV).
-
Product Ion (Q3): m/z 85.1 (for quantification) and/or another confirmatory fragment.
-
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction (precursor -> product), making it the gold standard for quantification in complex matrices.
-
-
Data Analysis:
-
Integrate the peak area for the selected MRM transition.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in unknown samples by interpolating from the calibration curve.
-
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a multi-faceted task that requires a deliberate and informed choice of methodology. For unambiguous structural elucidation of novel derivatives, the detailed fragmentation fingerprint provided by EI-GC-MS is invaluable, though it may require chemical derivatization and careful interpretation in the absence of a molecular ion. Conversely, for quantitative analysis, metabolite identification, and routine screening in drug development pipelines, the superior sensitivity, specificity, and soft ionization characteristics of ESI-LC-MS/MS make it the unequivocally superior platform. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of the alcohol and oxetane moieties, researchers can develop robust, self-validating analytical methods to accelerate their research and development efforts in the exciting field of oxetane-based medicinal chemistry.
References
- Dillenschneider, R., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health.
- Parmar, K. S., et al. (2010). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. RSC Publishing.
- Demarque, D. P., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10.
- Field, F. H. (1970). Chemical ionization mass spectrometry. XII. Alcohols. Journal of the American Chemical Society, 92(9), 2672–2676.
- Field, F. H. (1970). Chemical ionization mass spectrometry. XII. Alcohols. Journal of the American Chemical Society.
- Chemistry Steps. Mass Spectrometry of Alcohols. Chemistry Steps.
- JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Stepan, A. F., et al. (2018). Chemical Space Exploration of Oxetanes. Molecules, 23(7), 1585.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Watson, D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International, 28(4).
- Lavrich, D. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.
- Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.
- Jahangiri, S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.
- Gray, R. T. (1975). Electron Impact Induced Fragmentation of Macrocyclic Polyethers (Crown Ethers). The Journal of Organic Chemistry, 40(1), 92-95.
- Van der Verff, S., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(9).
- ResearchGate. (2015). Synthesis of Diversely Functionalised 2,2-Disubstituted Oxetanes: Fragment Motifs in New Chemical Space. ResearchGate.
- Kiontke, A., et al. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. Analytical Chemistry, 84(22), 9942-50.
- Namera, A., et al. (2014). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Drug Testing and Analysis, 6(7-8), 705-15.
- Moore, D. S. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Defense Technical Information Center.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Gao, L., et al. (2019). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 30(11), 2371–2380.
- El-Elimat, T., et al. (2022). Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study. Journal of Chemical Information and Modeling, 62(18), 4411-4419.
- Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-37.
- NIST. (n.d.). Ethanol, TMS derivative. NIST WebBook.
- ChemBK. (n.d.). This compound. ChemBK.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12386-12439.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469.
- Kapur, A., et al. (2004). Application of electrospray ionization mass spectrometry to study the hydrophobic interaction between the ɛ and θ subunits of DNA polymerase III. Journal of the American Society for Mass Spectrometry, 15(7), 1059-1066.
- Defense Technical Information Center. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC.
- Cech, N. B., & Enke, C. G. (2000). Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry, 72(13), 2717-23.
- Logan, B. K., & Gullberg, R. G. (2011). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. Journal of Analytical Toxicology, 35(5), 269–272.
- Islam, M. R., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1), 146-152.
- Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube.
- ResearchGate. (n.d.). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. ResearchGate.
- ResearchGate. (n.d.). Gc-Ms Analysis of Ethanolic Stem Extract of Clausena anisata (Willd.) Hook F Ex Benth. ResearchGate.
- Al-Musawi, S. M. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences, 6(S5), 9034–9047.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 10. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Strategic Bioisosteric Replacement for the Gem-Dimethyl Group in Drug Discovery
A Senior Application Scientist's Guide to Enhancing Physicochemical and Pharmacokinetic Properties
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties is a critical determinant of clinical success. Among the various tactics employed by medicinal chemists, bioisosteric replacement stands out as a powerful tool for fine-tuning molecular characteristics. This guide provides an in-depth comparison of the oxetane ring and the gem-dimethyl group, two spatially similar but electronically distinct moieties. Through an analysis of experimental data and established methodologies, we will explore the causal relationships behind their differential impacts on key drug-like properties, offering researchers, scientists, and drug development professionals a framework for rational molecular design.
The gem-dimethyl group, a ubiquitous structural motif, is often incorporated to introduce steric bulk, thereby shielding metabolically labile positions from enzymatic degradation. However, this benefit frequently comes at the cost of increased lipophilicity, which can negatively affect solubility, permeability, and off-target activities. In contrast, the oxetane ring, a four-membered cyclic ether, has emerged as a compelling polar bioisostere for the gem-dimethyl group. Possessing a similar three-dimensional footprint, the oxetane introduces a dipole moment and a hydrogen bond acceptor, profoundly altering a molecule's physicochemical profile, often for the better.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to replace a gem-dimethyl group with an oxetane is driven by the pursuit of a more favorable balance of properties. The substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, as well as modulate the basicity of nearby functional groups.
Enhanced Aqueous Solubility
A critical challenge in drug development is ensuring adequate aqueous solubility for oral bioavailability and formulation. The introduction of an oxetane in place of a gem-dimethyl group can dramatically increase solubility. This is attributed to the oxetane's polar nature and its ability to act as a hydrogen bond acceptor via the ether oxygen, improving interactions with water. Depending on the molecular scaffold, this bioisosteric switch can enhance aqueous solubility by a factor of 4 to over 4000.[1]
Improved Metabolic Stability
The gem-dimethyl group is often employed to block cytochrome P450 (CYP)-mediated oxidation of adjacent C-H bonds. While effective, the alkyl groups themselves can be subject to metabolism. The oxetane ring, being a strained cyclic ether, is generally more resistant to oxidative metabolism, leading to a reduction in intrinsic clearance (CLint) and an extended half-life.[2][3] The ether linkage within the oxetane is typically more robust than the C-H bonds of a gem-dimethyl group under metabolic conditions.
Modulation of Lipophilicity (LogD)
Lipophilicity, often measured as the distribution coefficient (LogD), is a key parameter influencing a drug's absorption, distribution, and potential for off-target toxicity. The replacement of a non-polar gem-dimethyl group with a more polar oxetane moiety consistently leads to a reduction in LogD.[4] This decrease in lipophilicity can be advantageous for improving a compound's overall drug-like properties and reducing promiscuous binding to unintended targets.
Basicity (pKa) Attenuation
The electron-withdrawing character of the oxetane's oxygen atom can significantly influence the basicity of proximal amines. Placing an oxetane alpha to an amine can lower its pKa by as much as 2.7 units.[4][5] This is a valuable strategy for mitigating issues associated with high basicity, such as hERG channel inhibition and poor cell permeability.
Quantitative Data Summary
The following tables present a summary of the typical quantitative effects observed when replacing a gem-dimethyl group with an oxetane bioisostere, based on matched molecular pair analyses from various studies.
| Property | Parent Compound (with gem-Dimethyl) | Oxetane Analog | Fold Change / Difference |
| Aqueous Solubility | Low to Moderate | Moderate to High | 4 to >4000-fold increase |
| Lipophilicity (LogD) | High | Lower | Reduction of 0.5 to 1.5 units |
| Metabolic Stability (CLint) | Moderate to High | Lower | Significant decrease |
| Basicity (pKa of α-amine) | ~9.9 | ~7.2 | Decrease of ~2.7 units |
Table 1: Comparative Physicochemical Properties.
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.
Objective: To determine the intrinsic clearance (CLint) of a compound.
Materials:
-
Test compounds (gem-dimethyl and oxetane analogs)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound to a working concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare the microsomal incubation mixture by combining liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the microsomal mixture and the test compound solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound to the microsomal mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Sources
- 1. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Senior Application Scientist's Guide to Oxetanes and Ketones: A Physicochemical Property Comparison
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize physicochemical properties is a cornerstone of successful drug development. Among the various bioisosteric replacements available to the discerning researcher, the oxetane ring has emerged as a particularly powerful surrogate for the ubiquitous ketone moiety. While both functional groups possess a key oxygen atom capable of acting as a hydrogen bond acceptor, their fundamental differences in structure, electronics, and metabolic stability can have profound impacts on a drug candidate's profile.
This guide provides an in-depth, objective comparison of the physicochemical properties of oxetanes and ketones, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally incorporate these motifs into their design strategies, thereby overcoming common liabilities and unlocking new potential in their molecular architectures.
Fundamental Structural and Electronic Differences
The divergent properties of oxetanes and ketones originate from their distinct geometries and electronic distributions. The ketone features a planar, sp²-hybridized carbonyl carbon, while the oxetane is a non-planar, four-membered ring composed of sp³-hybridized carbons and an oxygen atom.[1][2] This fundamental difference has significant consequences.
-
Ring Strain and Geometry: The oxetane ring possesses considerable ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane.[3][4] This strain forces the endocyclic angles to deviate significantly from the ideal tetrahedral value, leading to a puckered conformation.[5] A key consequence of this geometry is that the strained C-O-C bond angle effectively exposes the oxygen's lone pairs, enhancing their availability for intermolecular interactions.[3][4][5][6]
-
Dipole Moment and Polarity: Both groups are polar, but the nature of their polarity differs. Oxetanes and ketones have comparable dipole moments and spatial arrangements of their oxygen lone pairs.[1][3][4][7] However, the oxetane's polarity is distributed across a three-dimensional sp³ framework, whereas the ketone's polarity is concentrated in the planar sp² carbonyl group. This distribution can influence how a molecule interacts with its environment, affecting properties like solubility and crystal packing.
Caption: Structural and Property Overview of Ketones vs. Oxetanes.
Comparative Analysis of Physicochemical Properties
The decision to use an oxetane as a ketone isostere should be driven by data and a clear understanding of the desired property modulation. Below, we compare their performance across several key parameters critical for drug development.
Polarity, Lipophilicity, and Aqueous Solubility
A primary driver for incorporating oxetanes is to improve aqueous solubility and reduce lipophilicity without sacrificing other beneficial properties.[8][9] The replacement of a relatively non-polar carbon atom in a gem-dimethyl group (another common ketone isostere) with an oxygen atom in an oxetane effectively reduces lipophilicity.[3] When compared directly to ketones, the increased three-dimensionality and exposed oxygen of the oxetane can lead to more favorable interactions with water, often resulting in improved solubility.[1][2]
Lipophilicity, typically measured as LogP (the partition coefficient between octanol and water), is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). High lipophilicity is often associated with poor metabolic stability and toxicity. Substituting a ketone with an oxetane is a recognized strategy to lower LogD (LogP at a specific pH), which can be beneficial for the overall pharmacokinetic profile.[1][7]
| Property | Ketone Analogue | Oxetane Analogue | Rationale for Change |
| cLogP | Higher | Lower | The polar ether oxygen in a compact ring decreases overall lipophilicity compared to the carbonyl group in a more lipophilic scaffold.[8] |
| Aqueous Solubility | Lower | Higher | The oxetane's 3D structure and strong H-bond accepting capacity can disrupt crystal packing and improve solvation by water.[1][2][9] |
| Dipole Moment | ~2.5 - 2.8 D | ~1.9 D | Oxetanes generally have a slightly lower dipole moment but maintain strong polarity due to the electronegative oxygen in a strained ring.[1][7] |
Data presented are representative trends and actual values are highly context-dependent.
Hydrogen Bond Acceptor Strength
The ability to form hydrogen bonds is crucial for drug-target interactions. While both ketones and oxetanes are hydrogen bond acceptors, oxetanes are demonstrably stronger in this regard.[3][4] The strained C-O-C bond angle in the oxetane ring makes the oxygen's lone pair electrons more accessible and enhances their basicity.[3][6] In fact, the hydrogen-bond-accepting ability of an oxetane is stronger than that of other cyclic ethers (like tetrahydrofuran) and most carbonyl functional groups, including ketones, aldehydes, and esters.[3][4][5][6] Only amides, carbamates, and ureas are considered better carbonyl-based hydrogen-bond acceptors.[3][4] This enhanced acceptor strength can lead to improved binding affinity and selectivity for a given biological target.
Metabolic Stability: The Oxetane Advantage
Perhaps the most significant advantage of using an oxetane as a ketone bioisostere is the dramatic improvement in metabolic stability.[1][3][9][10] Ketones are susceptible to metabolic reduction to secondary alcohols by carbonyl reductases, a common metabolic pathway that can lead to rapid clearance and altered pharmacology.[11][12] Furthermore, the α-carbon of a ketone is prone to deprotonation, which can lead to epimerization of adjacent stereocenters, a significant liability for chiral drugs.[3][4][10]
Oxetanes are generally stable to these metabolic transformations.[3][4] The ether linkage is far more resistant to enzymatic reduction than a carbonyl. By replacing a ketone with an oxetane, chemists can effectively block a key site of metabolism, thereby increasing the compound's half-life and bioavailability.[13]
Caption: Workflow for Shake-Flask LogP Determination.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance (CLint). A lower CLint value indicates greater metabolic stability. [13] Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a solution of the test compound (typically 1 µM final concentration) in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a cofactor solution of NADPH (typically 1 mM final concentration) in buffer. Keep on ice.
-
-
Incubation (Time Points):
-
For each time point (e.g., 0, 5, 15, 30, 60 min), add the test compound solution and the HLM solution to a microcentrifuge tube.
-
Pre-warm the tubes at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each tube. The "0 min" time point is stopped immediately after adding NADPH.
-
-
Quenching the Reaction:
-
At the designated time, stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
Conclusion
The choice between an oxetane and a ketone is not merely a substitution but a strategic decision in molecular design. While ketones are foundational functional groups, they carry inherent liabilities, particularly concerning metabolic stability. [10][11]Oxetanes present a compelling alternative, acting as stable, three-dimensional, and strongly hydrogen-bonding isosteres. [1][3][7]The incorporation of an oxetane can significantly improve a compound's aqueous solubility, reduce its lipophilicity, and, most critically, block common metabolic pathways that plague ketone-containing molecules. [2][8][13]By understanding the distinct physicochemical profiles and leveraging the experimental protocols outlined here, drug discovery professionals can make more informed decisions, rationally designing molecules with superior pharmacokinetic and pharmacodynamic properties.
References
- Štěpánková, K., & Sládeková, V. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
- Rodríguez-Bárzano, R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]
- Green, C. P. D., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]
- Rodríguez-Bárzano, R., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Burkhard, J. A., et al. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. [Link]
- Schindler, C. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
- Various Authors. (2018). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Minkin, V. I., Osipov, O. A., & Zhdanov, Y. A. (1970). Dipole Moments in Organic Chemistry. Scribd. [Link]
- Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
- Tian, D., et al. (2024). Functionalization of Oxetanes with C/N/O/S Nucleophiles – Convenient Access to Carbonyl Isosteres. Synfacts. [Link]
- Štěpánková, K., & Sládeková, V. (2025).
- Davis, O. A., et al. (2020). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]
- Carnegie Mellon University. DipoleMoment. andrew.cmu.edu. [Link]
- Pratt, D. W., et al. (2019). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. The Journal of Chemical Physics. [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Haddad, G., et al. (2018). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Kosenkov, D., & Tverjanovich, A. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Advances. [Link]
- ResearchGate. (2023). Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line.
- Litchfield, J., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry. [Link]
- Tang, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
- Chemistry LibreTexts. (2023). Dipole Moments. Chemistry LibreTexts. [Link]
- Perlovich, G., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]
- Short, J., & Varley, S. (2025). Practical methods for the measurement of log P for surfactants.
- Gavezzotti, A., & D'Alfonso, G. (2017). Atom interaction propensities of oxygenated chemical functions in crystal packings.
- Pop, A., et al. (2020).
- Organic Chemistry Tutor. (2022).
- Carreira, E. M., et al. (2012). Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group.
- Lairson, L. L., et al. (2017). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters. [Link]
- Lamoureux, G., & Chaves-Carballo, K. (2022). Donadores de Puentes de Hidrógeno con Grupos OH en Química Orgánica. Educación Química. [Link]
- Feinman, R., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Cancers. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Experimental Validation of Improved Solubility with Oxetanes
For drug development professionals, overcoming poor aqueous solubility is a persistent and critical challenge. A promising candidate's journey from discovery to clinical success can be abruptly halted if it cannot be effectively dissolved and absorbed. Traditional strategies, while useful, often come with trade-offs in molecular weight, lipophilicity, or metabolic stability. In recent years, the oxetane ring—a small, four-membered cyclic ether—has emerged as a powerful and versatile tool for elegantly resolving solubility issues while simultaneously fine-tuning other critical drug-like properties.[1][2]
This guide provides an in-depth, evidence-based comparison of oxetanes against common structural motifs and details the experimental protocols required to validate their solubility-enhancing effects in your own laboratory. We will move beyond mere data reporting to explain the causal mechanisms and experimental rationale, empowering you to make informed decisions in your discovery campaigns.
The Oxetane Advantage: A Physicochemical Rationale
The utility of the oxetane motif stems from its unique combination of properties. As a small, polar, and sp³-rich scaffold, it can act as a "hydrophilic bioisostere" for less desirable functional groups.[3][4] The primary mechanism for solubility enhancement is the introduction of a polar oxygen atom within a rigid, three-dimensional structure. This allows for favorable hydrogen bonding interactions with water molecules while minimizing the increase in molecular weight and lipophilicity often associated with other solubilizing groups.[5][6]
The most influential application has been the replacement of gem-dimethyl and carbonyl groups.[7][8] While a gem-dimethyl group adds bulk and can block metabolic soft spots, it significantly increases lipophilicity. An oxetane provides similar steric bulk but introduces polarity, often leading to a profound increase in aqueous solubility.[3][7]
Comparative Analysis: Oxetanes vs. Alternative Moieties
The true test of a medicinal chemistry strategy lies in comparative data. Matched molecular pair analysis, where one functional group is swapped for another in an otherwise identical scaffold, provides the clearest evidence of its impact. The incorporation of an oxetane frequently leads to dramatic, context-dependent improvements in solubility.
The table below summarizes experimental data from various drug discovery campaigns, showcasing the quantitative impact of replacing a gem-dimethyl group with an oxetane moiety.
| Scaffold Context | Parent Moiety | Replacement Moiety | Aqueous Solubility (Parent) | Aqueous Solubility (Oxetane Analogue) | Fold Increase | Reference |
| Lipophilic Arylated Chain | gem-Dimethyl | 3,3-Dimethyloxetane | < 0.001 µg/mL | 4 µg/mL | > 4000x | [8][9] |
| Pyrrolidine Derivative | gem-Dimethyl | Spiro-oxetane | 13 µg/mL | 50 µg/mL | ~4x | [8] |
| TNIK Inhibitor (Mebendazole) | Phenyl | Oxetanyl-phenyl | ~1 µg/mL | > 137 µg/mL | > 137x | [4] |
| MMP-13 Inhibitor | Methyl | Oxetane | Low | Significantly Improved | N/A (Qualitative) | [4] |
As the data clearly indicates, the magnitude of solubility enhancement can range from modest to several thousand-fold, depending on the overall lipophilicity and topology of the parent molecule.[8] This powerful effect allows medicinal chemists to "rescue" promising compounds plagued by poor physicochemical properties.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
To generate reliable and comparative solubility data, a robust and well-controlled experimental protocol is essential. The following describes a standard high-throughput kinetic solubility assay using the shake-flask method, which is suitable for early-stage drug discovery.[10] This protocol is designed to be a self-validating system by including well-characterized reference compounds.
Causality and Rationale
-
Kinetic vs. Thermodynamic: We use a kinetic solubility protocol because it is rapid, consumes minimal compound, and is representative of the non-equilibrium conditions often encountered in in vitro biological assays.[11][12] It measures the solubility of a compound precipitating from a DMSO solution, which is how most compounds are introduced to screening assays.[10] Thermodynamic solubility, while the "true" equilibrium value, is lower throughput and more relevant for later-stage formulation development.[12][13]
-
DMSO Stock: Starting from a high-concentration DMSO stock is a pragmatic necessity for high-throughput screening, allowing for precise and automated liquid handling.[14]
-
Filtration/Quantification: The core of the assay is to determine the concentration of the compound remaining in the aqueous solution after undissolved precipitate has been removed. This is achieved by filtration, followed by quantification using a method sensitive to the compound's structure, typically LC-MS or UV-Vis spectroscopy.[10]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each test compound (and reference compounds) in 100% DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution using vortexing or sonication. This step is critical for accurate starting concentrations.
-
-
Plate Preparation:
-
Using a liquid handler or calibrated multichannel pipette, dispense 2 µL of each 10 mM DMSO stock solution into the wells of a 96-well microtiter plate. Include a DMSO-only blank for background correction.
-
Expert Tip: Run each compound in triplicate to assess variability and ensure data robustness.
-
-
Addition of Aqueous Buffer:
-
Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Rationale: Maintaining a low final DMSO concentration is crucial, as higher levels can artificially inflate solubility measurements.[11]
-
-
Incubation and Equilibration:
-
Separation of Undissolved Compound:
-
Stack the assay plate on top of a 96-well solubility filter plate (e.g., 0.45 µm pore size).
-
Centrifuge the stack to force the supernatant through the filter into a clean collection plate, effectively removing any precipitated solid. Alternatively, use a vacuum manifold designed for filter plates.
-
-
Quantification:
-
Prepare a standard curve for each compound by diluting the 10 mM DMSO stock in a 50:50 mixture of acetonitrile and water.
-
Analyze the filtered samples and the standard curve samples by a suitable analytical method (LC-MS is preferred for its specificity and sensitivity; UV-Vis spectroscopy can be used for pure, UV-active compounds).[10]
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of the dissolved compound in each filtered well.
-
The average concentration from the triplicate wells is reported as the kinetic solubility in µM or µg/mL.
-
Conclusion
The strategic incorporation of oxetanes represents a significant advancement in modern medicinal chemistry for tackling the pervasive issue of poor solubility.[1][5] As demonstrated by extensive experimental data, replacing lipophilic groups like gem-dimethyl moieties with an oxetane can dramatically enhance aqueous solubility, often by orders of magnitude.[8][15] This improvement is not merely theoretical; it is a predictable and experimentally verifiable phenomenon. By employing robust, high-throughput protocols such as the kinetic solubility assay detailed here, researchers can rapidly and reliably assess the impact of this versatile scaffold, accelerating the optimization of lead compounds and increasing the probability of advancing high-quality candidates into further development.
References
- G. S. Cale, D. J. Foley, Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Y. Wang, et al., Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
- G. S. Cale, D. J. Foley, Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH). [Link]
- G. Wuitschik, et al., Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- J. A. Bull, et al., Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- G. Wuitschik, et al., Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- S. M. C. L. D. D. C. D. J. Foley, Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
- Various Authors, Synthesis of Oxetanes. Various Sources Summary. [Link]
- G. Wuitschik, et al., Oxetanes in drug discovery: structural and synthetic insights. SONAR. [Link]
- S. M. C. L. D. D. C. D. J. Foley, Synthetic oxetanes in drug discovery: where are we in 2025?
- AxisPharm, Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- Inventiva Pharma, Solubility Toolbox for Successful Design of Drug Candid
- Creative Biolabs, Solubility Assessment Service.
- protocols.io, In-vitro Thermodynamic Solubility. protocols.io. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 10. enamine.net [enamine.net]
- 11. inventivapharma.com [inventivapharma.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Synthesis of Oxetanes [manu56.magtech.com.cn]
assessing the metabolic stability of oxetane-containing compounds
Data analysis is similar to the microsomal assay, yielding t½ and CLint values (expressed as µL/min/million cells). These results are often considered more predictive of in vivo hepatic clearance. [19][22]
Case Study: Comparative Stability Data
The true value of the oxetane motif is evident when compared directly to its isosteres. The table below presents hypothetical but representative data from the assays described.
| Compound | Structure Moiety | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Analog 1 | gem-Dimethyl | 15 | 92.4 | 12 | 115.5 |
| Analog 2 | Oxetane | >120 | <5.8 | >120 | <9.6 |
| Analog 3 | Carbonyl | 45 | 30.8 | 38 | 36.5 |
Interpretation: The gem-dimethyl group in Analog 1 is a clear metabolic liability, leading to rapid clearance in both microsomes and hepatocytes. Replacing this group with an oxetane in Analog 2 effectively blocks this metabolic hotspot, resulting in dramatically improved stability (a significantly longer half-life and lower intrinsic clearance). [3][9]The carbonyl-containing Analog 3 shows intermediate stability, better than the gem-dimethyl but significantly less robust than the oxetane. This data strongly supports the use of the oxetane motif to enhance metabolic durability.
Metabolite Identification (MetID)
For compounds that still show moderate to high clearance, a metabolite identification study is the critical next step. By incubating the compound with microsomes or hepatocytes and analyzing the samples with high-resolution mass spectrometry (HRMS), the exact molecular structure of the metabolites can be determined. [23][24][25]This process precisely identifies the "soft spots" on the molecule, providing invaluable guidance to medicinal chemists for the next round of structural optimization. [24]
Conclusion
The incorporation of an oxetane ring is a powerful and validated strategy for enhancing the metabolic stability of drug candidates. [1][26]It serves as a robust bioisosteric replacement for metabolically labile groups like gem-dimethyl, often conferring significant improvements in pharmacokinetic properties without compromising desired biological activity. [3][27]A rigorous and systematic assessment, progressing from high-throughput microsomal assays to more physiologically relevant hepatocyte models, is essential to accurately quantify this stability. By employing the detailed protocols and comparative frameworks outlined in this guide, researchers can effectively leverage the oxetane advantage to design more durable, safe, and efficacious medicines.
References
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
- In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067.
- Ma, S., Chowdhury, S. K., & Alton, K. B. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the American Society for Mass Spectrometry, 17(12), 1732-1738.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.
- Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm.
- Metabolic Stability Services - Eurofins Discovery. (n.d.). Eurofins Discovery.
- Gouverneur, V., & Tredwell, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12475-12513.
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
- Gouverneur, V., & Tredwell, M. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(9), 12475-12513.
- Toselli, F., Van Vleet, T. R., & Isin, E. M. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7859-7868.
- Toselli, F., Van Vleet, T. R., & Isin, E. M. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate.
- Hepatocyte Stability Assay Test - AxisPharm. (n.d.). AxisPharm.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
- Oxetane - Chemie Brunschwig. (n.d.). Chemie Brunschwig.
- Singh, R., & Kumar, V. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1167-1188.
- Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Cox, K. A. (2001). Systematic LC/MS metabolite identification in drug discovery. Analytical Chemistry, 73(15), 430A-439A.
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube.
- Hepatocyte Stability Assay - Domainex. (n.d.). Domainex.
- Patel, K., & Shah, S. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-10.
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Technology Networks.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
- Di, L. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 290, pp. 299-304). Humana Press.
- Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. (n.d.). ResearchGate.
- Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray.
- Al-Saffar, Y., & Al-Obaidy, K. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 15(10), e47805.
- Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (2023, January 4). OpenAnesthesia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 21. nuvisan.com [nuvisan.com]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijpras.com [ijpras.com]
- 26. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-(Oxetan-3-yl)ethanol: A Guide for the Modern Laboratory
Hazard Identification and Risk Assessment: A Prudent Approach
Understanding the potential hazards of 2-(Oxetan-3-yl)ethanol is the critical first step in managing its waste. Based on available data, this compound is an alcohol with an oxetane ring. One supplier reports a flash point of 96°C[1]. This positions it as a combustible liquid, meaning it can ignite when heated. However, in the absence of a complete toxicological profile, we must operate with a degree of caution, assuming potential for eye and skin irritation, and unknown long-term health effects.
Core Principle: The "Precautionary Principle" dictates that where scientific certainty is lacking, a risk-averse approach should be adopted. Therefore, we will treat this compound with the same respect as other potentially hazardous organic solvents.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the anticipated risks of splashes, spills, and vapor inhalation.
Standard Operating Procedure for PPE:
-
Eye Protection: ANSI-rated safety glasses are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for handling alcohols, but it's crucial to be aware of their breakthrough time. Always have a spare pair ready and change gloves immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat should be worn and fully fastened to protect against incidental contact.
-
Respiratory Protection: Handling of small quantities in a well-ventilated area or a chemical fume hood should not require respiratory protection. However, if you are dealing with a large volume of waste or a spill in a poorly ventilated area, consult your institution's Environmental Health and Safety (EHS) department for guidance on the appropriate respirator.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring cost-effective disposal[2][3][4]. Cross-contamination of waste streams can lead to the generation of toxic gases, fires, or explosions.
Protocol for Waste Collection:
-
Designated Waste Container: All waste containing this compound should be collected in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for alcohol-based waste[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if it is in a solution.
-
Segregation: This waste stream should be classified as non-halogenated organic waste . Do not mix it with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Oxidizing agents.
-
Aqueous waste.
-
-
Container Management: The waste container must be kept securely closed when not in use. It should be stored in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight[5][6].
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain [7].
Liquid Waste
-
Collection: Carefully transfer the this compound waste from your experimental apparatus into the designated, labeled hazardous waste container. Use a funnel to prevent spills.
-
Storage: Keep the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Pickup Request: Once the container is full or has been in use for the maximum time allowed by your institution (often 90 days), submit a chemical waste pickup request to your EHS department[8].
Contaminated Solid Waste
Solid waste, such as contaminated gloves, paper towels, or silica gel, must also be treated as hazardous waste.
-
Collection: Place all solid waste contaminated with this compound into a separate, clearly labeled, leak-proof plastic bag or container.
-
Labeling: Label the container as "Hazardous Waste" and list "Solid waste contaminated with this compound."
-
Disposal: Dispose of this solid waste through your institution's chemical waste program, keeping it separate from the liquid waste stream.
Summary of Disposal Procedures
| Waste Type | Hazard Classification (Assumed) | Personal Protective Equipment (PPE) | Disposal Protocol |
| Pure or concentrated this compound | Combustible Liquid, Potential Irritant | Safety goggles, nitrile gloves, lab coat | Collect in a labeled, non-halogenated organic waste container. Arrange for pickup by EHS. Do not drain dispose. |
| Aqueous solutions of this compound | Combustible Liquid (depending on concentration), Potential Irritant | Safety goggles, nitrile gloves, lab coat | Collect in a labeled, non-halogenated organic waste container. Arrange for pickup by EHS. Do not drain dispose. |
| Contaminated solid waste (gloves, paper towels, etc.) | Hazardous Solid Waste | Safety goggles, nitrile gloves, lab coat | Collect in a separate, labeled, sealed container for solid hazardous waste. Arrange for pickup by EHS. |
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-rehearsed emergency plan is crucial for mitigating their impact[9][10][11][12].
Minor Spill (less than 100 mL and contained)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area.
-
Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Don PPE: Put on your safety goggles, gloves, and lab coat.
-
Absorb the Spill: Cover the spill with a chemical absorbent material (such as vermiculite or a spill pad), starting from the outside and working inwards.
-
Collect Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the waste container and dispose of it through your EHS department.
Major Spill (greater than 100 mL, or any spill you are not comfortable handling)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Provide Information: Be prepared to provide details about the spilled chemical to emergency responders.
Visualizing the Disposal Workflow
Caption: Decision tree for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always remember to consult your institution's specific chemical hygiene plan and your EHS department for guidance tailored to your unique research environment.
References
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). ReAgent.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Preparing for Emergency Chemical Spills. (n.d.). University of Wisconsin-Madison Environment, Health & Safety.
- Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University Qatar.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Chemical Spills. (n.d.). Florida State University Emergency Management.
- Hazardous Waste Class 3: Flammable Liquids. (2021, August 27). Hazardous Waste Experts.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. (2019, November 25). University of Pennsylvania EHRS.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh.
- Hazardous Waste Materials Guide: Flammable Liquids. (2025, November 26). MLI Environmental.
- This compound - Free SDS search. (n.d.). Msds-Ghs.
- How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental.
- Storing and Disposing of Flammable Liquids. (2021, February 16). Triumvirate Environmental.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- Chemical Disposal. (n.d.). University of Wisconsin–Madison.
- Hazardous Waste Disposal Procedures. (n.d.). CUNY.
- This compound. (n.d.). MySkinRecipes.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
Sources
- 1. echemi.com [echemi.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Guidelines for Segregating and Combining Chemical Wastes into Containers | PennEHRS [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. triumvirate.com [triumvirate.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. westlab.com [westlab.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Oxetan-3-yl)ethanol
As researchers and drug development professionals, our work with novel chemical entities like 2-(Oxetan-3-yl)ethanol is foundational to innovation. This versatile building block, prized for its unique oxetane ring that can enhance metabolic stability in drug candidates, also presents significant health and safety hazards that demand our full attention.[1] This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling and disposal of this compound. Our primary goal is to establish a self-validating system of safety, ensuring that every procedural step is supported by a clear understanding of the risks involved.
Hazard Analysis: Understanding the 'Why' Behind the Precautions
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, concise summary of its hazards.
Based on available safety data, this compound is classified with a "Danger" signal word and carries several critical hazard statements.[2]
| Hazard Class & Category | Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H301: Toxic if swallowed [2] | Ingestion can be lethal. This elevates the importance of hygiene and preventing hand-to-mouth contamination. |
| Skin Corrosion/Irritation | H315: Causes skin irritation [2] | Direct contact can cause inflammation and discomfort, necessitating robust skin protection. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage [2] | This is a critical warning. The substance poses a risk of irreversible damage to the eyes upon contact. |
| Flammable Liquids | H227: Combustible liquid [2] | With a flash point of 96°C, it requires careful management of ignition sources.[3][4] |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects [2] | This dictates strict disposal protocols to prevent environmental contamination. |
The H318 classification ("Causes serious eye damage") is the most acute risk during routine handling. It signifies that accidental contact is not a minor incident but a potentially blinding event, rendering standard safety glasses inadequate. Similarly, the H301 classification ("Toxic if swallowed") underscores the need for stringent protocols that prevent any possibility of ingestion.
Core PPE Protocol: A Task-Based Approach
The P280 precautionary statement, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[2] However, the specific ensemble of PPE should be dictated by the scale and nature of the operation.
Given the H318 warning, eye protection is paramount.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory for all handling operations. This complies with OSHA 29 CFR 1910.133 for chemicals that pose a splash hazard.[5]
-
Best Practice/High-Risk Operations: For transfers of larger volumes (>50 mL) or any procedure with a heightened splash risk, a full-face shield must be worn in addition to sealed chemical splash goggles.[6] This provides a secondary barrier protecting the entire face.
-
Gloves: There is no single glove that protects against all chemicals indefinitely.[6] For this compound, a dual-gloving strategy is recommended.
-
Inner Glove: A standard nitrile glove provides a good first layer for splash protection.
-
Outer Glove: For prolonged handling or risk of immersion, a more robust glove such as neoprene or butyl rubber should be worn over the nitrile glove.[6]
-
Protocol: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal.[7]
-
-
Protective Clothing:
-
A flame-resistant lab coat is the minimum requirement for all procedures.
-
For operations involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.[6]
-
The P261 statement advises to "Avoid breathing...vapours/spray".[2]
-
Standard Operations: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[8]
-
Non-Routine/Emergency Situations: If work must be performed outside a fume hood or if there is a spill, respiratory protection is required. A respirator with an organic vapor (OV) cartridge is appropriate.
Operational Workflow and Disposal Plan
Integrating PPE selection into a clear, logical workflow is essential for building a culture of safety. The following diagram illustrates the decision-making process for handling this compound.
Caption: PPE Selection Workflow for this compound.
Due to its classification as harmful to aquatic life (H412), this compound must never be disposed of via the sanitary sewer system.[2] All waste is considered hazardous.
-
Waste Segregation: Establish a dedicated hazardous waste container specifically for this compound and related materials. The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, sealing lid.
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosion, Skull and Crossbones).
-
Collection:
-
Liquid Waste: Collect all unused or waste solutions containing the compound in the designated container.
-
Solid Waste: All contaminated materials, including gloves, weigh boats, pipette tips, and paper towels used for cleanup, must be placed in the same hazardous waste container. Do not discard these items in the regular trash.[8]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9][10] Adhere strictly to all local and national regulations for hazardous waste disposal.[11]
By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing personal risk and ensuring environmental responsibility. This framework of understanding hazards, selecting task-appropriate PPE, and following rigorous disposal protocols builds the deep trust in safety that is the bedrock of scientific advancement.
References
- Vertex AI Search. This compound - Free SDS search.
- MySkinRecipes. This compound. [Link]
- ChemBK. This compound. [Link]
- CanGardCare. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. [Link]
- Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
- MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]
- The University of Oklahoma Health Sciences Center. Personal Protective Equipment - EHSO Manual. [Link]
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
- The University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual. [Link]
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 251922-46-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
